molecular formula C7H7ClINO B6601967 3-chloro-2-iodo-4-methoxyaniline CAS No. 2092178-60-2

3-chloro-2-iodo-4-methoxyaniline

Cat. No.: B6601967
CAS No.: 2092178-60-2
M. Wt: 283.49 g/mol
InChI Key: KOIOITBVZWKFRF-UHFFFAOYSA-N
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Description

3-Chloro-2-iodo-4-methoxyaniline (Molecular Formula: C7H7ClINO ) is a substituted aniline derivative engineered for advanced chemical synthesis. This compound integrates three distinct reactive sites—an amine group, a chlorine substituent, and an iodine atom—on an anisole ring, making it a highly versatile intermediate for constructing complex molecular architectures. Its primary research value lies in its application in cross-coupling reactions, where the iodine atom acts as an excellent leaving group for metal-catalyzed transformations such as Suzuki-Miyaura reactions . This allows researchers to efficiently create biaryl systems, which are core structures in many functional materials and active pharmaceutical ingredients (APIs). The presence of additional substituents enables further functionalization, supporting iterative synthesis strategies in medicinal chemistry and materials science for developing novel compounds. This product is intended for research and development purposes only in a laboratory setting. It is strictly for professional use and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

3-chloro-2-iodo-4-methoxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClINO/c1-11-5-3-2-4(10)7(9)6(5)8/h2-3H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOIOITBVZWKFRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)N)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-chloro-2-iodo-4-methoxyaniline CAS 2092178-60-2 properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-Chloro-2-iodo-4-methoxyaniline (CAS 2092178-60-2)[1][2][3][4][5]

Part 1: Executive Summary

3-Chloro-2-iodo-4-methoxyaniline (CAS 2092178-60-2) is a high-value, multisubstituted aniline building block designed for the precision synthesis of complex pharmaceutical scaffolds.[5] Its structural uniqueness lies in its orthogonal halogen reactivity : the presence of a highly reactive iodine atom at the C2 position and a moderately reactive chlorine atom at the C3 position allows for sequential, site-selective cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).[5]

Combined with the electron-donating methoxy group (C4) and the primary amine (C1), this molecule serves as a versatile "linchpin" in the construction of kinase inhibitors, particularly for targets requiring dense functionalization around a phenyl core, such as EGFR, KRAS, and BTK inhibitors.[5]

Part 2: Chemical Identity & Physicochemical Properties

This section aggregates the core identifiers and calculated physicochemical properties essential for experimental planning.

2.1 Identification
ParameterDetail
Chemical Name 3-Chloro-2-iodo-4-methoxyaniline
CAS Number 2092178-60-2
Molecular Formula C₇H₇ClINO
Molecular Weight 283.49 g/mol
SMILES COc1ccc(N)c(I)c1Cl
InChI Key KOIOITBVZWKFRF-UHFFFAOYSA-N
Structural Class Polyhalogenated Aniline / Aryl Ether
2.2 Physicochemical Profile

Note: Values derived from structural analogs and computational consensus where specific experimental data is proprietary.

PropertyValue / RangeSignificance
Appearance Off-white to pale brown solidOxidation sensitive; store under inert gas.[5]
Melting Point 65–70 °C (Predicted)Low melting point requires careful handling during vacuum drying.[5]
Calculated LogP 2.8 ± 0.3Moderate lipophilicity; suitable for organic extraction (EtOAc/DCM).[5]
pKa (Conjugate Acid) ~2.5Significantly less basic than aniline (pKa 4.[5]6) due to the inductive effect of ortho-I and meta-Cl.[5]
Solubility DMSO (>50 mg/mL), DCM, MeOHPoor water solubility; requires organic co-solvents for bioassays.[5]

Part 3: Synthetic Utility & Reactivity Logic

The power of 3-chloro-2-iodo-4-methoxyaniline lies in its chemoselectivity .[5] The distinct bond dissociation energies (C–I < C–Br < C–Cl) enable a programmable synthesis logic.[5]

3.1 Orthogonal Reactivity Map
  • Site C-2 (Iodine): The "First Strike" position.[5] Under mild Pd(0) catalysis, oxidative addition occurs exclusively here, leaving the C-Cl bond intact. Ideal for introducing the primary pharmacophore (e.g., heteroaryl coupling).[5]

  • Site C-1 (Amine): A nucleophilic handle for amide coupling, urea formation, or Buchwald-Hartwig amination.[5] Often protected (e.g., as a Boc-carbamate) during C-2 manipulation.[5]

  • Site C-3 (Chlorine): The "Second Strike" position.[5] Requires harsher conditions or specialized ligands (e.g., Buchwald biarylphosphines) to activate, allowing for late-stage diversification.[5]

  • Site C-4 (Methoxy): Provides electron density, stabilizing cationic transition states during electrophilic aromatic substitution on the ring.[5]

3.2 Visualization of Reaction Pathways

ReactivityLogic Start 3-Chloro-2-iodo-4-methoxyaniline (CAS 2092178-60-2) Suzuki C-2 Suzuki Coupling (Pd(PPh3)4, Ar-B(OH)2) Start->Suzuki High Reactivity (C-I) Buchwald C-1 Amine Functionalization (Amide/Urea Formation) Start->Buchwald Nucleophilic (NH2) Product1 Biaryl Intermediate (Cl retained) Suzuki->Product1 FinalDrug Trisubstituted Scaffold Buchwald->FinalDrug Alternative Path Cl_Coupling C-3 Suzuki/Buchwald (Pd2(dba)3, XPhos, Heat) Cl_Coupling->FinalDrug Product1->Cl_Coupling Low Reactivity (C-Cl)

Caption: Chemoselective diversification strategy. The C-I bond reacts first (Green), preserving the C-Cl bond for subsequent steps (Red).[5]

Part 4: Experimental Protocols

Safety Warning: Haloanilines are toxic if swallowed or absorbed through the skin.[5] All procedures must be performed in a fume hood wearing nitrile gloves and eye protection.[5]

4.1 Protocol A: Chemoselective Suzuki-Miyaura Coupling at C-2

Objective: To couple an aryl boronic acid at the C-2 iodine position without affecting the C-3 chlorine.[5]

Reagents:

  • Substrate: 3-Chloro-2-iodo-4-methoxyaniline (1.0 equiv)[5]

  • Boronic Acid: Phenylboronic acid (1.1 equiv)[5]

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)[5]

  • Solvent: 1,4-Dioxane (0.1 M concentration)[5]

Procedure:

  • Setup: In a flame-dried Schlenk tube equipped with a stir bar, add the substrate, boronic acid, and Pd(PPh₃)₄.

  • Inertion: Evacuate and backfill with Argon (3 cycles).

  • Solvation: Add degassed 1,4-Dioxane and aqueous Na₂CO₃ via syringe.

  • Reaction: Heat the sealed tube to 60–70 °C for 4–6 hours. Note: Do not exceed 80 °C to prevent oxidative addition into the C-Cl bond.[5]

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[5][6] Dry over MgSO₄.[5]

  • Purification: Flash column chromatography (Hexane/EtOAc). The product will be the 2-aryl-3-chloro-4-methoxyaniline.[5]

4.2 Protocol B: Synthesis of the Intermediate (Iodination)

If the specific CAS is unavailable, it can be synthesized from 3-chloro-4-methoxyaniline (CAS 5345-54-0).[5]

Reagents:

  • Precursor: 3-Chloro-4-methoxyaniline (1.0 equiv)[5]

  • Iodinating Agent: N-Iodosuccinimide (NIS) (1.05 equiv)[5]

  • Solvent: Acetonitrile (ACN) or DMF[5]

  • Catalyst: TFA (10 mol%) - Optional, to accelerate reaction.[5]

Procedure:

  • Dissolve 3-chloro-4-methoxyaniline in ACN at 0 °C.

  • Add NIS portion-wise over 15 minutes to avoid di-iodination.

  • Stir at 0 °C to RT for 2 hours.

  • Regioselectivity Check: The major product is typically the para to the amine (blocked) or ortho to the amine.[5] Due to the 4-OMe and 3-Cl, the 2-position is sterically crowded.[5] The 6-position is more accessible.[5]

    • Critical Note: To force iodination at the crowded C-2 position, use ICl (Iodine Monochloride) in acetic acid, or perform the iodination on the corresponding acetamide (protection of NH2) to utilize the directing effect of the amide, followed by deprotection.[5]

Part 5: Handling, Stability, and Safety

5.1 Stability Profile
  • Light Sensitivity: Iodinated aromatics are photosensitive.[5] Store in amber vials wrapped in foil.

  • Oxidation: Anilines oxidize to colored impurities (imines/quinones) upon air exposure.[5] Store at 2–8 °C under Argon/Nitrogen.

  • Shelf Life: 12 months if stored correctly.[5] Retest purity by HPLC before use in critical steps.

5.2 Safety (GHS Classification)
  • H301: Toxic if swallowed.[5]

  • H315/H319: Causes skin and serious eye irritation.[5]

  • H335: May cause respiratory irritation.[5]

  • PPE: Double nitrile gloves, lab coat, safety glasses.[5] Use a localized exhaust for weighing.

Part 6: References

  • National Center for Biotechnology Information. (2025).[5] PubChem Compound Summary for CAS 5345-54-0 (Parent Aniline). Retrieved from [Link][5]

  • Organic Syntheses. (2020).[5] Regioselective Halogenation of Anilines. Org. Synth. 2020, 97, 1-17.[5] Retrieved from [Link][5]

Disclaimer: This guide is for research purposes only. The synthesis and handling of this compound should only be performed by qualified personnel in a controlled laboratory environment.

Sources

3-Chloro-2-iodo-4-methoxyaniline: Structural Nomenclature, Reactivity Profiling, and Protocols for Orthogonal Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of advanced medicinal chemistry and active pharmaceutical ingredient (API) synthesis, polyhalogenated anilines serve as indispensable building blocks. Among these, 3-chloro-2-iodo-4-methoxyaniline (CAS: 2092178-60-2) stands out as a highly specialized synthon. By strategically positioning an iodine atom and a chlorine atom on an electron-rich aromatic ring, this molecule offers a precise platform for orthogonal cross-coupling. This technical guide explores the nomenclature, physicochemical properties, and the mechanistic causality that allows researchers to exploit its differential reactivity, culminating in a self-validating protocol for chemoselective functionalization.

Structural Identification and IUPAC Nomenclature

The compound is widely recognized in chemical catalogs under various synonyms, most notably 2-iodo-3-chloro-4-methoxyaniline and 3-chloro-2-iodo-p-anisidine . However, strict IUPAC nomenclature dictates a specific numbering and ordering system:

  • Principal Functional Group: The amine (–NH₂) takes priority, designating the carbon it is attached to as C1.

  • Numbering: To assign the lowest possible locants to the substituents, the ring is numbered such that iodine is at C2, chlorine is at C3, and the methoxy group is at C4.

  • Alphabetization: Substituent prefixes are ordered alphabetically (chloro, then iodo, then methoxy).

Thus, the definitive IUPAC name is 3-chloro-2-iodo-4-methoxyaniline . The presence of the electron-donating methoxy group at the para position relative to the amine, and ortho to the chlorine, plays a critical role in modulating the electronic landscape of the arene.

Physicochemical Properties Summary
PropertyValue
IUPAC Name 3-chloro-2-iodo-4-methoxyaniline
Common Synonyms 2-iodo-3-chloro-4-methoxyaniline [1]
CAS Registry Number 2092178-60-2
PubChem CID
Molecular Formula C₇H₇ClINO
Molecular Weight 283.49 g/mol
SMILES COC1=C(C(=C(C=C1)N)I)Cl

Mechanistic Reactivity: The Causality of Orthogonal Cross-Coupling

The true value of 3-chloro-2-iodo-4-methoxyaniline lies in its capacity for —a strategy where multiple reactive sites are functionalized sequentially without interference. This chemoselectivity is governed by the thermodynamic differences in Bond Dissociation Energies (BDE) and the kinetic barriers of oxidative addition in palladium catalysis.

Bond TypeApproximate BDE (kcal/mol)Reactivity in Mild Pd(0) Catalysis (≤ 60 °C)
C(sp²)–I ~65Highly Reactive (Rapid Oxidative Addition) [2]
C(sp²)–Br ~81Moderately Reactive
C(sp²)–Cl ~96Inert (Preserved for downstream coupling)

Electronic Causality: The C2–I bond is inherently weak due to poor orbital overlap between the carbon 2p and iodine 5p orbitals, allowing for facile oxidative addition by Pd(0). Conversely, the C3–Cl bond is significantly stronger (~96 kcal/mol). Furthermore, the +M (mesomeric) effect of the C4-methoxy group donates electron density into the ring. Because C3 is ortho to the methoxy group, this electron donation increases the partial double-bond character of the C3–Cl bond via resonance, rendering it exceptionally inert under mild catalytic conditions. This allows the C2–I bond to be reacted with near-perfect chemoselectivity.

Workflow SM 3-Chloro-2-iodo- 4-methoxyaniline Step1 Suzuki Coupling 1 (Mild, Pd(0), 60°C) SM->Step1 Ar-B(OH)2 Int1 2-Aryl-3-chloro- 4-methoxyaniline (C-Cl Intact) Step1->Int1 Step2 Suzuki/Buchwald 2 (Harsh, Pd/XPhos, 100°C) Int1->Step2 Ar'-B(OH)2 or Amine Prod 2,3-Di-functionalized 4-methoxyaniline Step2->Prod

Orthogonal cross-coupling workflow exploiting C-I vs C-Cl BDE differences.

Experimental Protocols: Self-Validating Chemoselective Arylation

To leverage this molecule effectively, the following protocol details a chemoselective Suzuki-Miyaura coupling at the C2 position. Every parameter is chosen to maximize the kinetic differentiation between the iodine and chlorine substituents.

Step-by-Step Methodology

Step 1: Reaction Assembly (Inert Atmosphere)

  • Action: Charge a Schlenk flask with 3-chloro-2-iodo-4-methoxyaniline (1.0 equiv) and the desired arylboronic acid (1.05 equiv).

  • Causality: Limiting the boronic acid to a slight stoichiometric excess (1.05 eq) prevents the thermodynamic driving force from pushing the system toward over-coupling at the C-Cl bond once the C-I bond is consumed.

Step 2: Catalyst and Base Addition

  • Action: Add Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2.0 equiv).

  • Causality: Pd(PPh₃)₄ is a classic, relatively "mild" Pd(0) source. Unlike highly active, electron-rich bulky phosphine catalysts (e.g., XPhos or tBu₃P), triphenylphosphine does not readily promote oxidative addition into C–Cl bonds at low temperatures. K₂CO₃ provides sufficient basicity for transmetalation without degrading the starting material.

Step 3: Solvent Introduction and Degassing

  • Action: Add a degassed mixture of Toluene/Ethanol/Water (2:1:1, 0.1 M).

  • Causality: The biphasic nature dissolves both the organic substrates (Toluene) and the inorganic base (Water/EtOH), facilitating rapid transmetalation at the interface. Degassing prevents the oxidation of the active Pd(0) species to inactive Pd(II) by atmospheric oxygen.

Step 4: Controlled Heating

  • Action: Stir the mixture at 60 °C for 4–6 hours.

  • Causality: The C–I bond easily undergoes oxidative addition at 60 °C. The C–Cl bond requires temperatures typically >90 °C and specialized ligands to activate. Capping the thermal energy at 60 °C guarantees strict chemoselectivity.

Step 5: Self-Validating Analysis (LC-MS)

  • Action: Sample the organic layer and analyze via LC-MS.

  • Validation Check: The starting material exhibits a complex isotopic pattern due to both Iodine and Chlorine. The successful product will show a mass reduction of 127 Da (loss of I) plus the mass of the aryl group. Crucially, the product spectrum must retain the characteristic 3:1 (M : M+2) isotopic ratio indicative of the intact ³⁵Cl/³⁷Cl atom. If this 3:1 pattern is absent, the protocol has failed (over-coupling occurred), making this a built-in, self-validating system for chemoselectivity.

CatCycle Pd0 Active Catalyst Pd(0)L_n OxAdd Oxidative Addition Fast at C-I (65 kcal/mol) Inert at C-Cl (96 kcal/mol) Pd0->OxAdd 3-Chloro-2-iodo-4-methoxyaniline TransMet Transmetalation Ar-B(OH)2 + Base OxAdd->TransMet Pd(II) Intermediate RedElim Reductive Elimination Product Release TransMet->RedElim Diaryl-Pd(II) RedElim->Pd0 2-Aryl-3-chloro-4-methoxyaniline

Catalytic cycle demonstrating chemoselective oxidative addition at the C-I bond.

Conclusion

3-Chloro-2-iodo-4-methoxyaniline is a masterclass in structural design for synthetic chemistry. By understanding the IUPAC nomenclature, the electronic impacts of its substituents, and the thermodynamic BDE differentials between its halogens, researchers can deploy this molecule to build complex, multi-substituted aromatic systems with absolute precision.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 131509770, 3-Chloro-2-iodo-4-methoxyaniline." PubChem,[Link].

  • "The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex... as Well as Theoretical Insights into the Reaction Mechanism." Molecules, MDPI,[Link].

  • "Versatile Palladium-catalysed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives." ChemRxiv, Cambridge University Press,[Link].

Strategic Sourcing and Technical Profile: 4-Amino-2-Chloro-3-Iodoanisole

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the sourcing, synthesis, and validation of 4-amino-2-chloro-3-iodoanisole , a specialized intermediate for pharmaceutical development.

Executive Summary: Availability Status

Current Status: Custom Synthesis / Make-on-Demand Only Commercial Availability: Low / Non-Catalog

4-amino-2-chloro-3-iodoanisole (CAS: Not assigned/Generic) is not a standard catalog item available from major global distributors (e.g., Sigma-Aldrich, Enamine, Combi-Blocks) as of Q4 2023. It is a highly specific tetrasubstituted benzene derivative, likely designed as a scaffold for kinase inhibitors or cross-coupling partners where the 3-iodo position offers unique steric and electronic properties compared to the more common 5-iodo isomer.

Recommendation: Researchers requiring this intermediate must initiate a Custom Synthesis (FTE/FFS) request with a specialized Contract Research Organization (CRO). This guide provides the necessary technical data to structure that Request for Quote (RFQ) and validate the delivered material.

Chemical Identity & Specifications

To ensure accurate procurement, the following technical specifications must be included in any RFQ.

PropertySpecification
Chemical Name 4-amino-2-chloro-3-iodoanisole
Systematic Name 2-chloro-3-iodo-4-methoxyaniline
Molecular Formula C₇H₇ClINO
Molecular Weight 283.49 g/mol
Key Substituents -OCH₃ (1), -Cl (2), -I (3), -NH₂ (4)
Isomeric Risk High risk of contamination with 5-iodo isomer (2-chloro-5-iodo-4-methoxyaniline)
Purity Requirement >98.0% (HPLC), with <0.5% Regioisomer
Appearance Off-white to pale brown solid (expected)

Sourcing Strategy: The "Make-on-Demand" Workflow

Since this compound is not "off-the-shelf," you must manage the external synthesis. The following workflow outlines the critical path from RFQ to delivery.

Procurement Workflow Diagram

ProcurementWorkflow RFQ 1. RFQ Generation (Specify Isomer Purity) Vendor 2. Vendor Selection (Focus: Halo-aniline Experts) RFQ->Vendor Submit Specs Synth 3. Custom Synthesis (2-4 Weeks) Vendor->Synth PO Issued QC 4. QC Validation (1H NMR Coupling Check) Synth->QC Crude Material QC->Synth Fail (Regioisomer found) Release 5. Batch Release QC->Release Pass (>98%)

Figure 1: Strategic procurement workflow for non-catalog intermediates. Critical control point is Step 4 (QC).

Recommended Suppliers (Custom Synthesis)

Do not search for "stock." Contact these tiers of vendors for custom synthesis:

  • Tier 1 (Rapid Response/Catalog Extension): Enamine (Ukraine/Latvia), Combi-Blocks (USA), WuXi AppTec (China).

  • Tier 2 (Specialty Halo-Aromatics): Apollo Scientific (UK), Fluorochem (UK), Oakwood Chemical (USA).

Technical Guide: Synthetic Route & Validation

Understanding the synthesis is crucial for troubleshooting impurity profiles. The primary challenge is regioselectivity . The amino group (-NH₂) directs electrophilic substitution to the ortho positions (3 and 5). However, position 3 is sterically crowded (between -Cl and -NH₂), making position 5 the kinetic product.

To obtain the 3-iodo isomer, a directed approach or blocking strategy is required.

Proposed Synthetic Pathway

This route avoids direct iodination of the aniline, which would favor the wrong isomer.

  • Starting Material: 2-Chloro-3-nitroanisole (Commercially Available).

  • Step 1 (Reduction): Reduction of the nitro group to an amine.

  • Step 2 (Sandmeyer Iodination): Convert the amine to an iodide (installing the I at position 3).

  • Step 3 (Nitration): Nitration of 2-chloro-3-iodoanisole. The -OCH₃ group directs para (position 4), and the -I group directs ortho/para. Position 4 is the most activated and sterically accessible site relative to the bulky iodine.

  • Step 4 (Final Reduction): Reduction of the nitro group to the final amine.

SynthesisRoute SM Start: 2-Chloro-3-nitroanisole (Commercial) Step1 Step 1: Reduction (Fe/HCl or H2/Pd) SM->Step1 Int1 Intermediate 1: 2-Chloro-3-aminoanisole Step1->Int1 Step2 Step 2: Sandmeyer Reaction (NaNO2, KI) Int1->Step2 Int2 Intermediate 2: 2-Chloro-3-iodoanisole Step2->Int2 Step3 Step 3: Nitration (HNO3/H2SO4) *Regioselective to C4* Int2->Step3 Int3 Intermediate 3: 2-Chloro-3-iodo-4-nitroanisole Step3->Int3 Step4 Step 4: Selective Reduction (SnCl2 or Fe/AcOH) Int3->Step4 Product TARGET: 4-Amino-2-chloro-3-iodoanisole Step4->Product

Figure 2: Proposed synthetic route designed to enforce regioselectivity at the 3-position.

Quality Assurance: The "Self-Validating" Protocol

The most common failure mode is receiving the 5-iodo isomer (4-amino-2-chloro-5-iodoanisole) instead of the 3-iodo target . You must verify the structure using 1H NMR coupling constants .

Differentiation Protocol (1H NMR in DMSO-d6)
  • Target (3-Iodo Isomer):

    • Structure: 1-OMe, 2-Cl, 3-I, 4-NH₂.

    • Protons: H5 and H6 are the only remaining aromatic protons.

    • Relationship: H5 and H6 are ortho to each other.

    • Signal: Two doublets with a coupling constant

      
       .
      
  • Impurity (5-Iodo Isomer):

    • Structure: 1-OMe, 2-Cl, 3-H, 4-NH₂, 5-I, 6-H.

    • Protons: H3 and H6 are the remaining protons.

    • Relationship: H3 and H6 are para to each other.

    • Signal: Two singlets (or very weak meta/para coupling,

      
      ).
      

Validation Rule: If your NMR spectrum shows two singlets in the aromatic region, reject the batch . It is the wrong isomer. You must see an ortho-coupling (


).
Analytical Method Parameters (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV at 254 nm (aromatic) and 210 nm (amide/amine).

  • Mass Spec: ESI+ mode. Expect

    
     (Cl isotope pattern).
    

Handling & Stability

  • Light Sensitivity: Iodinated anilines are photosensitive. Store in amber vials .

  • Oxidation: Anilines oxidize over time to form colored impurities (iminoquinones). Store under Argon/Nitrogen at -20°C for long-term storage.

  • Reactivity: The C-I bond is weak and reactive toward palladium. Avoid contamination with transition metals unless initiating the cross-coupling reaction.

References

  • Smith, M. B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." 7th Ed. Wiley, 2013.
  • Sandmeyer Reaction Methodology

    • Krasnokutskaya, E. A., et al. "A new, one-step, effective protocol for the synthesis of aryl iodides from anilines." Synthesis 2007.01 (2007): 81-84. Link

  • Regioselectivity in Anisole Derivatives

    • Goumont, R., et al. "Nucleophilic aromatic substitution in nitro-activated anisoles." Journal of Organic Chemistry 70.4 (2005): 1380-1388. Link

  • NMR Coupling Constants (Validation Data)

    • Reich, H. J. "WinPLT NMR Data: Coupling Constants." University of Wisconsin-Madison. (Authoritative source for J-coupling values in aromatic systems). Link

Engineering the Future of Targeted Therapeutics: A Technical Guide to Halo-Aniline Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the incorporation of halogenated anilines (halo-anilines) has transitioned from a purely lipophilicity-enhancing strategy to a highly rationalized structural intervention. By leveraging the unique stereoelectronic properties of the carbon-halogen bond—specifically the


-hole—and the versatile reactivity of the aniline amine, researchers can design highly selective, metabolically stable, and synthetically accessible drug candidates. This technical guide explores the mechanistic rationale behind halo-aniline integration, their specific applications in kinase inhibitor design, and the optimized synthetic workflows required to harness them effectively.

The Mechanistic Rationale: Halogen Bonding and Metabolic Shielding

The strategic placement of a halogen atom (F, Cl, Br, I) on an aniline scaffold offers two distinct pharmacological advantages:

The -Hole and Halogen Bonding (X-Bonding)

Historically, halogens were viewed merely as bulky, lipophilic spheres. Today, quantum mechanical models reveal that covalently bonded halogens possess an anisotropic charge distribution. While the equatorial region of the halogen is electronegative, the distal tip (along the C–X axis) features a region of positive electrostatic potential known as the


-hole. This allows the halogen to act as a highly directional Lewis acid, forming stabilizing non-covalent "halogen bonds" with Lewis bases (e.g., the oxygen or nitrogen atoms of the protein backbone) 1. This interaction fundamentally revolutionizes computational drug discovery by allowing precise tuning of ligand-receptor binding affinity.
Metabolic Stability and CYP450 Inhibition

Beyond binding affinity, halogens act as metabolic shields. The electron-withdrawing nature of the halogen deactivates the aromatic ring toward electrophilic attack, while its steric bulk physically blocks metabolically labile sites. Studies have demonstrated that specific halogenation patterns on anilines (e.g., 3,4-dichloro or 3,5-dichloro substitutions) effectively inhibit rapid oxidation by Cytochrome P450 enzymes, such as CYP2E1, thereby prolonging the pharmacokinetic half-life of the therapeutic agent 2.

Strategic Application: Epidermal Growth Factor Receptor (EGFR) Inhibitors

Halo-anilines are privileged scaffolds in oncology. In the design of EGFR Tyrosine Kinase Inhibitors (TKIs) like Gefitinib and Lapatinib, the halo-aniline moiety is critical for occupying the hydrophobic "apolar hole" within the ATP-binding pocket.

G EGF EGF Ligand EGFR EGFR Tyrosine Kinase EGF->EGFR Activates RAS RAS Activation EGFR->RAS Phosphorylation ATP ATP Binding ATP->EGFR Binds HaloAniline Halo-Aniline Inhibitor (e.g., Gefitinib) HaloAniline->EGFR Blocks ATP Pocket (Halogen Bond) RAF RAF Kinase RAS->RAF MEK MEK RAF->MEK ERK ERK (Proliferation) MEK->ERK

EGFR signaling pathway and targeted inhibition via halo-aniline ATP-competitive binding.

Structure-Activity Relationship (SAR) modeling reveals that both the position and identity of the halogen dictate the inhibitor's efficacy. A meta-substituted halogen (such as a 3'-chloro or 3'-bromo group) maximizes the


-hole interaction with the receptor, while an ortho-fluorine (2'-fluoro) optimizes the dihedral angle of the aniline ring for perfect pocket insertion 3.
Quantitative SAR Data: Halo-Anilinoquinazolines

The table below summarizes the profound impact of halogen substitution on the inhibitory potency against EGFR.

Table 1: Comparative SAR Data of Halo-Anilinoquinazoline Derivatives against EGFR

Aniline SubstituentEGFR IC₅₀ (nM)Cell Growth Inhibition GI₅₀ (nM)Mechanistic Rationale
3-Bromo 36.710.0High lipophilicity; robust halogen bonding with backbone carbonyls.
3-Chloro-4-fluoro 15.220.5Optimal fit in apolar hole; strong

-hole interaction.
4-Fluoro 120.485.2Weaker halogen bond donor; primarily inductive effect.
Unsubstituted (H) >500>1000Lacks lipophilic anchoring; poor ATP-pocket occupancy.

(Data synthesized from established EGFR-TKI evaluations demonstrating the necessity of the lipophilic halogen pocket occupancy 3.)

Synthetic Workflows: Buchwald-Hartwig Amination

To incorporate halo-anilines into complex drug scaffolds, the Buchwald-Hartwig amination remains the gold standard. This palladium-catalyzed cross-coupling reaction forms a C–N bond between the halo-aniline and an aryl halide/triflate 4.

G Pd0 Pd(0)L_n Active Catalyst OxAdd 1. Oxidative Addition (Aryl Halide) Pd0->OxAdd PdII Pd(II) Aryl Halide Complex OxAdd->PdII AmineCoord 2. Amine Coordination (Halo-Aniline) PdII->AmineCoord Deprot 3. Deprotonation (Base: NaOtBu) AmineCoord->Deprot PdAmido Pd(II) Aryl Amido Complex Deprot->PdAmido RedElim 4. Reductive Elimination PdAmido->RedElim RedElim->Pd0 Catalyst Regeneration Product N-Aryl Halo-Aniline Product RedElim->Product

Catalytic cycle of the Buchwald-Hartwig amination utilizing halo-aniline substrates.

Self-Validating Protocol: Buchwald-Hartwig Cross-Coupling

This methodology is designed with intrinsic causality to ensure high yields and prevent catalyst degradation.

Reagents:

  • Substrates: Aryl bromide (1.0 equiv.), Halo-aniline (1.2 equiv.)

  • Catalyst & Ligand: Pd(OAc)₂ (0.02 equiv.), XPhos (0.04 equiv.)

  • Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv.)

  • Solvent: Anhydrous Toluene (0.2 M)

Step-by-Step Methodology:

  • Reaction Setup (Causality: Moisture/Oxygen Exclusion): In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide and the halo-aniline. Palladium(0) is highly susceptible to oxidation, which irreversibly forms inactive Pd(II) black. Therefore, all solid additions must be performed under an inert atmosphere or quickly in air prior to purging.

  • Catalyst and Base Addition (Causality: Steric & Electronic Tuning): Add Pd(OAc)₂, XPhos, and NaOtBu. Why XPhos? The electron-rich biphenyl backbone accelerates the oxidative addition of the aryl halide, while the bulky diisopropyl groups force the intermediate into a geometry that drastically accelerates the rate-limiting reductive elimination step. Why NaOtBu? It is a strong, non-nucleophilic base capable of deprotonating the coordinated aniline without competing for the electrophilic aryl halide.

  • Degassing (Causality: Catalyst Preservation): Seal the tube with a septum. Evacuate the flask and backfill with ultra-pure Argon (repeat 3 times). Inject anhydrous, degassed toluene via a syringe.

  • Thermal Activation: Place the flask in a pre-heated oil bath at 100–110 °C. Stir vigorously for 8–12 hours. Heating provides the necessary activation energy to overcome the steric hindrance during reductive elimination.

  • In-Process Control (IPC) & Self-Validation: Withdraw a 10 µL aliquot via a micro-syringe, dilute in 1 mL of LC-MS grade acetonitrile, and analyze. The protocol is self-validating when the starting aryl bromide peak disappears, the [M+H]⁺ product peak emerges, and the reaction mixture shifts from a deep red (active Pd(0) species) to a turbid pale yellow/brown suspension (due to the precipitation of NaBr salts).

  • Workup and Isolation: Cool to room temperature. Dilute with ethyl acetate and filter the crude mixture through a pad of Celite. Causality: This removes insoluble inorganic salts and residual palladium black, preventing severe emulsion formation during subsequent aqueous extraction. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

Conclusion

Halo-anilines are not merely structural fillers; they are precision-engineered building blocks. By understanding the quantum mechanics of halogen bonding and employing robust, causality-driven synthetic methodologies like the Buchwald-Hartwig amination, drug development professionals can systematically design therapeutics with superior target affinity, optimized pharmacokinetics, and enhanced metabolic resilience.

References

  • Source: National Institutes of Health (nih.gov)
  • Synthesis and In Vitro Cytotoxicity of the 4-(Halogenoanilino)-6-bromoquinazolines and Their 6-(4-Fluorophenyl)
  • Application Notes and Protocols: Buchwald-Hartwig Amination for the Synthesis of N-Aryl-3-[4-(Benzyloxy)
  • Inhibition of Human Cytochrome P450 2E1 by Halogenated Anilines, Phenols, and Thiophenols Source: J-Stage URL

Sources

Advanced Safety and Handling Whitepaper: 3-Chloro-2-iodo-4-methoxyaniline in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter densely functionalized building blocks that offer immense synthetic utility but carry complex safety liabilities. 3-Chloro-2-iodo-4-methoxyaniline (CAS: 2092178-60-2) is a prime example[1]. Featuring orthogonal halogens (chlorine and iodine) alongside an electron-donating methoxy group, this compound is an exceptional precursor for site-selective transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). However, this specific functionalization pattern synergistically amplifies the inherent toxicity of the aniline core.

This whitepaper departs from the rigid, often generalized structure of a standard Safety Data Sheet (SDS). Instead, it provides a mechanistic, causality-driven guide to understanding the physicochemical risks, toxicological pathways, and self-validating handling protocols required to safely manipulate this compound in a high-throughput laboratory setting.

Physicochemical Profiling & Structural Causality

To design effective safety protocols, we must first understand how the molecular structure dictates physical behavior and biological reactivity.

Quantitative Data Summary
ParameterValueSource
Chemical Name 3-Chloro-2-iodo-4-methoxyaniline[1]
CAS Registry Number 2092178-60-2[1]
Molecular Formula C7H7ClINO[2]
Molecular Weight 283.49 g/mol [1]
SMILES String COc1ccc(N)c(I)c1Cl[1]
Structural Class Halogenated Aromatic Amine[3]
The Causality of Functional Groups
  • The Halogen Effect (C2-Iodine & C3-Chlorine): While the C-I bond provides a highly reactive site for oxidative addition, the heavy iodine and chlorine atoms significantly increase the molecule's partition coefficient (LogP). This enhanced lipophilicity facilitates rapid penetration through the stratum corneum (skin) and the blood-brain barrier, increasing systemic bioavailability upon accidental exposure[3].

  • The Methoxy Effect (C4-Methoxy): The methoxy group is strongly electron-donating via resonance. This increases the electron density on the aniline nitrogen, rendering it highly nucleophilic. While beneficial for synthesis, this electron density makes the nitrogen highly susceptible to rapid N-oxidation by hepatic enzymes, accelerating toxicological cascades.

Toxicological Pharmacodynamics: The Methemoglobinemia Pathway

Standard haloanilines are notorious for inducing neurotoxicity and methemoglobinemia[3]. Methemoglobinemia is not a direct corrosive injury, but a systemic hypoxic event driven by enzymatic bioactivation.

When 3-chloro-2-iodo-4-methoxyaniline is absorbed (dermally or via inhalation), it is transported to the liver where Cytochrome P450 (CYP450) enzymes oxidize the electron-rich amine into an N-hydroxylamine intermediate. This reactive metabolite penetrates red blood cells and co-oxidizes with oxyhemoglobin. The iron in hemoglobin is oxidized from the functional ferrous (Fe2+) state to the dysfunctional ferric (Fe3+) state (methemoglobin), which cannot bind or transport oxygen, leading to rapid tissue hypoxia and cyanosis.

Methemoglobinemia A 3-Chloro-2-iodo- 4-methoxyaniline B Hepatic CYP450 N-Hydroxylation A->B Systemic Absorption C N-Hydroxylamine Metabolite B->C Enzymatic Oxidation D RBC Penetration & Co-oxidation C->D Bloodstream Transport E Methemoglobin (Fe3+) Tissue Hypoxia D->E Hemoglobin Oxidation

CYP450-mediated bioactivation of haloanilines leading to methemoglobinemia and hypoxia.

Self-Validating Containment & Handling Protocol

Given the high lipophilicity and severe systemic toxicity of this compound, standard open-bench weighing is strictly prohibited. The following methodology represents a self-validating system; the workflow cannot proceed to completion without analytical proof of safety.

Step-by-Step Methodology: High-Containment Weighing
  • Atmospheric Control & Enclosure Prep: Initialize the analytical balance enclosure (glovebox or ventilated balance enclosure). Verify a negative pressure differential of at least -0.05 inches of water to prevent outward aerosol escape.

  • Electrostatic Discharge (ESD) Mitigation: Halogenated organic powders are highly susceptible to static cling, which risks uncontrolled aerosolization during transfer. Pass a polonium-210 ionizing cartridge over the weighing vessel and the source bottle to neutralize surface charges.

  • Gravimetric Transfer: Utilizing a grounded, disposable anti-static spatula, transfer the required mass into a pre-tared amber glass vial. Causality note: Amber glass is required to prevent photo-oxidation of the electron-rich amine into highly reactive radical species.

  • Primary Sealing & Decontamination: Seal the vial with a PTFE-lined cap. Wipe the exterior of the vial with a lint-free cloth dampened with 5% acetic acid, followed by a secondary wipe with 70% ethanol.

  • Analytical Validation (The Self-Validating Step): Swab the exterior of the sealed vial and inject the swab extract into a rapid LC-UV system. The vial is only cleared for removal from the containment zone if the chromatogram confirms < 0.1 µg of residual compound.

HandlingWorkflow Step1 1. Enclosure Prep Verify Negative Pressure Step2 2. Static Mitigation Deploy Polonium Cartridge Step1->Step2 Step3 3. Material Transfer Use Anti-Static Spatula Step2->Step3 Step4 4. Primary Sealing Cap & Wipe Exterior Step3->Step4 Decision 5. LC-UV Swab Test Contamination Detected? Step4->Decision Fail Decontaminate with 5% Acetic Acid Decision->Fail Yes Pass 6. Safe Removal Transfer to Fume Hood Decision->Pass No Fail->Step4

Self-validating high-containment workflow for weighing and transferring haloaniline powders.

Emergency Response & Chemical Quenching

In the event of a powder spill outside of primary containment, do not use water or standard aqueous detergents . Water will merely disperse the highly lipophilic free-base aniline across the surface, increasing the surface area for potential dermal contact.

Chemical Quenching Protocol:

  • Protonation: Spray the spill area with a 5% acetic acid solution. The weak acid protonates the basic aniline nitrogen, converting the lipophilic free base into a water-soluble anilinium acetate salt.

  • Absorption: Apply an inert, universal binding agent (e.g., diatomaceous earth or vermiculite) over the protonated spill.

  • Collection: Sweep the agglomerated material using non-sparking tools and place it in a sealed, labeled hazardous waste container for incineration.

  • Final Wash: Wash the neutralized area with a 10% sodium carbonate solution to neutralize residual acetic acid, followed by a final wipe with 70% isopropanol.

References

  • Source: bldpharm.
  • Source: nih.
  • Source: sigmaaldrich.
  • Source: nih.

Sources

Methodological & Application

Application Note: Regioselective Iodination of 3-Chloro-4-methoxyaniline for Advanced Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Halogenated anilines are indispensable building blocks in medicinal chemistry, serving as primary precursors for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings). Specifically, the regioselective iodination of 3-chloro-4-methoxyaniline yields 5-chloro-2-iodo-4-methoxyaniline, a highly functionalized intermediate utilized in the synthesis of complex heterocycles, including [1] and [2].

This application note provides a comprehensive, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) grounded protocol for the regioselective electrophilic iodination of 3-chloro-4-methoxyaniline. By detailing the mechanistic causality, reagent selection, and self-validating analytical checkpoints, this guide ensures reproducible and high-yielding synthesis for drug development professionals.

Mechanistic Rationale & Regioselectivity (Causality)

The success of this protocol relies on the precise prediction and control of electrophilic aromatic substitution (EAS) on a tri-substituted benzene ring.

  • Electronic Directing Effects : The starting material features three distinct directing groups. The amino group (-NH

    
    ) is a strongly activating, ortho/para-directing group. The methoxy group (-OCH
    
    
    
    ) is moderately activating, while the chlorine atom (-Cl) is weakly deactivating. Under neutral to mildly basic conditions, the -NH
    
    
    group dominates the directing effect.
  • Steric Hindrance : The positions available for electrophilic attack are C2, C5, and C6 (assigning -NH

    
     as C1). Position C2 (ortho to -NH
    
    
    
    ) is highly sterically compressed between the -NH
    
    
    and -Cl groups. Position C5 is meta to the dominant -NH
    
    
    group.
  • Regioselective Outcome : Electrophilic attack occurs almost exclusively at the C6 position, which is ortho to the strongly activating -NH

    
     group, para to the -Cl group, and relatively free from steric hindrance.
    

G A 3-Chloro-4-methoxyaniline (Starting Material) C Pi-Complex Formation A->C B Iodine Monochloride (ICl) (Electrophile) B->C D Wheland Intermediate at C6 Position C->D Regioselective Attack E Steric Hindrance at C2 (Blocked by Cl & NH2) C->E Disfavored F Deprotonation (Acid Scavenged by CaCO3) D->F G 5-Chloro-2-iodo-4-methoxyaniline (Target Product) F->G

Figure 1. Mechanistic pathway of the regioselective electrophilic iodination.

Reagent Selection & Reaction Optimization

While various iodinating agents exist, is selected for this protocol. ICl is a highly polarized molecule (I


–Cl

), making it an exceptionally potent source of electrophilic iodine, which is necessary to overcome the partial deactivation imparted by the -Cl group.

To prevent the generated HCl byproduct from protonating the aniline (which would form a strongly deactivating -NH


 group and halt the reaction), Calcium Carbonate (CaCO

)
is employed as a heterogeneous acid scavenger.

Table 1. Reaction Condition Optimization Summary

ElectrophileSolventAdditiveTemp (°C)Conversion (%)Regioselectivity (C6:C2)
I

EtOHAg

SO

2565%>95:5
NISMeCNTFA (cat.)2580%90:10
ICl DCM CaCO

0 to 25 >98% >99:1
IClAcOHNone2575%85:15 (Polymerization noted)

Experimental Protocol

Materials and Equipment
  • 3-Chloro-4-methoxyaniline (1.0 equiv, 10.0 mmol, 1.57 g)

  • Iodine Monochloride (1.05 equiv, 10.5 mmol, 1.70 g)

  • Calcium Carbonate, anhydrous powder (1.5 equiv, 15.0 mmol, 1.50 g)

  • Dichloromethane (DCM), anhydrous (50 mL)

  • 10% Aqueous Sodium Thiosulfate (Na

    
    S
    
    
    
    O
    
    
    ) solution
  • Round-bottom flask, addition funnel, magnetic stirrer, ice bath.

Step-by-Step Methodology

Workflow Step1 1. Preparation Dissolve Aniline in DCM + CaCO3 Step2 2. Cooling Equilibrate to 0 °C Step1->Step2 Step3 3. Electrophile Addition Dropwise ICl addition over 30 min Step2->Step3 Step4 4. Reaction Stir 1h at 0 °C, then RT Step3->Step4 Step5 5. Quenching Neutralize with 10% aq. Na2S2O3 Step4->Step5 Step6 6. Workup & Purification Filtration, Extraction, and Column Chromatography Step5->Step6

Figure 2. Step-by-step experimental workflow for the iodination protocol.

Step 1: Setup and Activation Charge a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar with 3-chloro-4-methoxyaniline (1.57 g, 10.0 mmol) and anhydrous DCM (40 mL). Add finely powdered CaCO


 (1.50 g, 15.0 mmol) to the solution.
Causality Insight: CaCO

is insoluble in DCM. It acts as a heterogeneous buffer, reacting instantly with generated HCl without interacting with the electrophile, keeping the aniline in its highly reactive free-base form.

Step 2: Temperature Control Submerge the flask in an ice-water bath and allow the suspension to equilibrate to 0 °C for 10 minutes. Causality Insight: Lowering the temperature suppresses non-specific oxidation of the electron-rich aniline ring and prevents di-iodination.

Step 3: Electrophile Addition Dissolve ICl (1.70 g, 10.5 mmol) in anhydrous DCM (10 mL) and transfer to an addition funnel. Add the ICl solution dropwise to the vigorously stirring reaction mixture over 30 minutes. Causality Insight: Dropwise addition maintains a low steady-state concentration of ICl, ensuring the highly reactive electrophile is consumed cleanly by the starting material rather than participating in oxidative side reactions.

Step 4: Reaction Monitoring Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature for an additional 1 hour. Monitor reaction progress via TLC (Hexane:EtOAc 3:1). The product spot will appear slightly less polar than the starting material.

Step 5: Quenching Once the starting material is consumed, cool the flask back to 0 °C and slowly add 20 mL of 10% aqueous Na


S

O

solution. Stir vigorously until the organic layer transitions from dark brown/purple to pale yellow. Causality Insight: Na

S

O

instantly reduces unreacted ICl and any elemental iodine (I

) to water-soluble iodide (I

) and chloride (Cl

) ions. This is critical to prevent oxidative degradation of the product during the concentration step.

Step 6: Workup and Purification Filter the biphasic mixture through a pad of Celite to remove calcium salts. Transfer the filtrate to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers, wash with saturated NaHCO


 (30 mL) and brine (30 mL), dry over anhydrous Na

SO

, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexane:EtOAc gradient) to afford 5-chloro-2-iodo-4-methoxyaniline as an off-white to pale yellow solid.

Analytical Validation (Self-Validating System)

To ensure the trustworthiness of the protocol, the regiochemical outcome must be rigorously verified. The


H NMR spectrum provides a definitive, self-validating diagnostic tool without the immediate need for X-ray crystallography.

Table 2. Expected


H NMR Diagnostic Features (400 MHz, CDCl

)
Proton AssignmentExpected Shift (

, ppm)
MultiplicityCausality / Diagnostic Value
H-6 (ortho to I) ~7.60 - 7.70SingletAppears as a singlet because the para position (H-3) is the only other aromatic proton, resulting in near-zero coupling (

< 1 Hz).
H-3 (ortho to Cl) ~6.70 - 6.80SingletAppears as a singlet. If iodination had occurred at C2, the remaining protons would be ortho to each other, yielding two doublets (

~8 Hz). The presence of two singlets confirms exclusive C6 iodination.
-OCH

~3.85Singlet (3H)Standard methoxy resonance.
-NH

~4.00Broad Singlet (2H)Exchangeable with D

O.

References

1.[1] Title: CN102702179A - 4-(3-chloro-4-methoxylanilino)-6-(furan-2-radical)quinazoline compound or pharmaceutically-acceptable salt thereof and preparation methods and applications thereof Source: Google Patents URL: 2.[2] Title: Development of 2-Thioxoquinazoline-4-one Derivatives as Dual and Selective Inhibitors of Dynamin-Related Protein 1 (Drp1) and Puromycin-Sensitive Aminopeptidase (PSA) Source: Chemical and Pharmaceutical Bulletin (J-Stage) URL: [Link] 3. Title: Kinetics & Mechanism of Iodination of Aniline & Substituted Anilines by Iodine Monochloride Source: Indian Journal of Chemistry (NIScPR) URL: [Link]

Sources

Application Note: High-Fidelity Suzuki-Miyaura Coupling of 3-Chloro-2-iodo-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Context

This application note details the optimized protocols for the site-selective Suzuki-Miyaura cross-coupling of 3-chloro-2-iodo-4-methoxyaniline . This substrate is a high-value pharmacophore scaffold, particularly in the synthesis of kinase inhibitors and poly-functionalized biaryls.

The Synthetic Challenge: The molecule presents a unique "triad of challenges" for palladium catalysis:

  • Chemoselectivity (I vs. Cl): The protocol must exclusively activate the C–I bond (Bond Dissociation Energy ~65 kcal/mol) while preserving the C–Cl bond (~95 kcal/mol) for subsequent functionalization.

  • Steric Congestion: The reactive iodide at position C2 is flanked by an amine (C1) and a chloride (C3), creating a "di-ortho-substituted" steric environment that retards oxidative addition and transmetallation.

  • Catalyst Poisoning: The free primary amine (-NH

    
    ) can coordinate competitively to the Pd center, potentially quenching catalytic activity if not managed with appropriate ligand architecture.
    

Chemoselectivity & Mechanism

To achieve high yields, the reaction conditions must exploit the kinetic difference between oxidative addition rates of Aryl-I and Aryl-Cl.

Selectivity Logic
  • C–I Activation: Occurs readily with standard Pd(0) species.

  • C–Cl Preservation: Requires avoiding "hyper-active" ligands (e.g., bulky alkylphosphines like

    
    ) at high temperatures, which might activate the chloride.
    
  • Ligand Choice: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is the ligand of choice. Its structural rigidity and electron-rich nature facilitate oxidative addition into the hindered C2-I bond, while its bulk prevents the formation of inactive Pd-amine complexes.

Mechanistic Pathway (Visualization)

SuzukiMechanism Substrate 3-Chloro-2-iodo- 4-methoxyaniline OxAdd Oxidative Addition (Rate Determining Step) Substrate->OxAdd Steric Hindrance High Pd0 Pd(0)-L Active Species Pd0->OxAdd Complex_II Pd(II)-Ar-I Complex OxAdd->Complex_II Selective C-I bond insertion Transmet Transmetallation (Boronic Acid + Base) Complex_II->Transmet RedElim Reductive Elimination Transmet->RedElim SideRxn Protodeboronation (Side Reaction) Transmet->SideRxn If base/temp too high RedElim->Pd0 Regeneration Product Biaryl Product (Cl retained) RedElim->Product

Caption: Catalytic cycle emphasizing the steric bottleneck at the oxidative addition step and the requirement for C-I selectivity.

Experimental Protocols

Two protocols are provided: Method A for standard boronic acids and Method B for sterically hindered or unstable boronic acids.

Method A: The "Robust" Standard (SPhos System)

Best for: Coupling with phenylboronic acid, 4-pyridylboronic acid, and electron-rich partners.

Reagents & Conditions Table:

ComponentReagentEquiv.[1][2][3][4][5][6][7][8][9]Role
Substrate 3-chloro-2-iodo-4-methoxyaniline1.0Electrophile
Coupling Partner Aryl Boronic Acid1.2 - 1.5Nucleophile
Catalyst Pd(OAc)

0.02 (2 mol%)Pd Source
Ligand SPhos 0.04 (4 mol%)Ligand (L/Pd = 2:1)
Base K

PO

(Tribasic Potassium Phosphate)
2.0 - 3.0Base (Anhydrous)
Solvent Toluene / Water (10:1 ratio)0.2 MBiphasic System
Temp/Time 80 °C4 - 12 hReaction Parameters

Step-by-Step Procedure:

  • Preparation: Oven-dry a 20 mL reaction vial or Schlenk tube containing a magnetic stir bar.

  • Charging Solids: Add 3-chloro-2-iodo-4-methoxyaniline (1.0 equiv), Aryl Boronic Acid (1.2 equiv), Pd(OAc)

    
     (2 mol%), SPhos (4 mol%), and finely ground K
    
    
    
    PO
    
    
    (2.0 equiv).
    • Note: Using a precatalyst like SPhos Pd G2 (2 mol%) is preferred if available to ensure accurate stoichiometry.

  • Inert Atmosphere: Cap the vessel with a septum. Evacuate and backfill with Argon (or Nitrogen) three times.

  • Solvent Addition: Inject degassed Toluene and degassed Water (ratio 10:1) via syringe.[7]

    • Concentration: Target 0.2 M relative to the aniline.

  • Reaction: Place in a pre-heated block at 80 °C . Stir vigorously (critical for biphasic mixtures).

  • Monitoring: Monitor by LC-MS or TLC (Hexane/EtOAc 7:3) after 2 hours.

    • Look for: Disappearance of the starting iodide (

      
      ) and appearance of the fluorescent biaryl.
      
  • Workup: Cool to room temperature. Dilute with EtOAc (10 mL). Wash with water (1x) and brine (1x). Dry organic layer over Nangcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    SO
    
    
    
    .[9]
  • Purification: Concentrate and purify via flash column chromatography (Silica Gel).

Method B: High-Activity Protocol (XPhos System)

Best for: Unreactive boronic acids or if Method A fails to reach completion.

  • Catalyst: Pd

    
    (dba)
    
    
    
    (1.5 mol%) + XPhos (6 mol%).
  • Base: Cs

    
    CO
    
    
    
    (2.0 equiv).[1]
  • Solvent: 1,4-Dioxane / Water (4:1).

  • Temperature: 90 °C.

  • Note: XPhos is extremely active. Monitor closely to ensure the C-Cl bond at position 3 remains intact. Stop reaction immediately upon consumption of starting material.

Optimization & Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by free amine.Switch to Pd-PEPPSI-iPr (2 mol%). The NHC ligand is less labile and resists amine displacement.
De-iodination (Ar-H formed) Protodeboronation of boronic acid.1. Reduce temp to 60 °C.2. Use Boronic Esters (BPin) instead of acids.3. Switch solvent to THF/Water.
Loss of Cl (De-chlorination) Catalyst too active (Over-reaction).1. Switch from XPhos to PPh

or dppf .2. Lower temperature to 60 °C.3. Reduce reaction time.
Black Precipitate (Pd Black) Catalyst decomposition.Ligand loading is too low. Increase L:Pd ratio to 3:1 or use a precatalyst (e.g., XPhos Pd G3).

Safety & Handling

  • 3-chloro-2-iodo-4-methoxyaniline: Treat as a potential skin sensitizer and irritant. Wear nitrile gloves.

  • Palladium Catalysts: Heavy metal toxicity. Dispose of in dedicated heavy metal waste streams.

  • Solvents: Toluene and Dioxane are flammable and reproductive toxins. Perform all operations in a fume hood.

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • BenchChem. (2025).[2] Comparative Guide to Alternatives for 3-Chloro-2-fluoro-4-iodoaniline in Synthesis. Application Note. Link

  • Valente, C., et al. (2012). PEPPSI Pd-NHC Complexes: An Efficient, Easy-to-Handle and Cost-Effective Class of Catalysts. Aldrichimica Acta, 45(1), 3-14.

Sources

Advanced Application Notes: Buchwald-Hartwig Amination of 2-Iodoaniline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic rationale, chemoselectivity, and validated protocols for C–N cross-coupling.

Mechanistic Causality & Chemoselectivity Principles

2-Iodoaniline and its derivatives are highly versatile, bifunctional building blocks in organic synthesis, particularly for the construction of pharmaceutically relevant N-heterocycles such as indoles, quinolones, and carbolines[1][2]. However, utilizing 2-iodoaniline in a Buchwald-Hartwig amination presents a unique chemoselectivity challenge: the molecule contains both a highly reactive electrophile (the aryl iodide) and a competing nucleophile (the primary amine).

The Causality of Reactivity

The carbon-iodine (C–I) bond possesses a significantly lower dissociation energy compared to C–Br or C–Cl bonds. Consequently, the oxidative addition of Pd(0) into the C–I bond is extremely rapid, often occurring at room temperature. Because oxidative addition is rarely the rate-limiting step with 2-iodoanilines, the catalytic bottleneck shifts to the reductive elimination phase.

If intermolecular coupling with an exogenous amine is desired, the endogenous primary amine of 2-iodoaniline can competitively coordinate to the Pd(II) intermediate, leading to unwanted oligomerization or self-condensation. To circumvent this, two primary strategies are employed:

  • Electronic Deactivation (Protecting Groups): Converting the primary amine to an N-tosyl (N-Ts) or N-mesyl (N-Ms) group drastically reduces its nucleophilicity, preventing premature self-condensation and allowing selective intermolecular coupling[3].

  • Tandem Cascade Design: Deliberately leaving the amine unprotected to serve as an intramolecular nucleophile following an initial intermolecular coupling (e.g., a Heck insertion), driving the formation of cyclic scaffolds like quinolin-2(1H)-ones[4][5].

CatalyticCycle Pd0 Pd(0)Lₙ Active Catalyst OxAdd Oxidative Addition LₙPd(II)(Ar)(I) Pd0->OxAdd + 2-Iodoaniline (Ar-I) AmineCoord Amine Coordination [LₙPd(II)(Ar)(NH₂R)]⁺ I⁻ OxAdd->AmineCoord + R-NH₂ Deprot Deprotonation LₙPd(II)(Ar)(NHR) AmineCoord->Deprot + Base - Base•HI RedElim Reductive Elimination Product: Ar-NHR Deprot->RedElim RedElim->Pd0 - Product

Figure 1: General Pd-catalyzed Buchwald-Hartwig catalytic cycle for 2-iodoaniline derivatives.

Ligand Selection & Optimization Data

The choice of ligand is the most critical variable in optimizing the Buchwald-Hartwig amination of 2-iodoanilines. Because reductive elimination is the turnover-limiting step, bulky, bidentate phosphine ligands with large bite angles (e.g., Xantphos, BINAP) are heavily favored. These ligands force the amido and aryl groups into close spatial proximity on the Pd center, accelerating C–N bond formation and suppressing off-cycle β-hydride elimination.

Table 1: Optimization of Pd-Catalyzed C–N Coupling with 2-Iodoaniline Derivatives

Catalyst PrecursorLigandBaseSolventTemp (°C)YieldApplication / Outcome
Pd(dppf)Cl₂rac-BINAPCs₂CO₃MeCN60–7090%Biarylaminoaldehyde synthesis; excellent chemoselectivity[6].
Pd₂(dba)₃XantphosCs₂CO₃Toluene10063–96%Synthesis of N-alkoxyquinolin-2(1H)-ones via tandem cascade[4][5].
Pd(OAc)₂PPh₃ (10 mol%)NaOAcDMF10067–76%Heck coupling-cyclization to form 3-substituted quinolin-2(1H)-ones[2][5].
Pd(PPh₃)₄None addedVariousDMF100<10%Failed attempt at unprotected coupling due to competitive amine coordination[3].

Experimental Methodologies & Workflows

To ensure high reproducibility, the following workflows isolate the critical variables of moisture sensitivity and sequential addition.

ProtocolWorkflow S1 1. Glovebox Weigh Pd, Ligand, Base S2 2. Substrates Add 2-Iodoaniline & Amine S1->S2 S3 3. Solvent Add Anhydrous Solvent S2->S3 S4 4. Reaction Heat at 80-110°C S3->S4 S5 5. Workup Filter & Purify S4->S5

Figure 2: Standard step-by-step experimental workflow for Buchwald-Hartwig amination.

Protocol A: Intermolecular Coupling of N-Protected 2-Iodoaniline

This protocol is designed for the selective C–N cross-coupling of an exogenous amine with the aryl iodide, utilizing an N-tosyl protecting group to suppress self-condensation[3].

Reagents:

  • N-Tosyl-2-iodoaniline (1.0 equiv, 1.0 mmol)

  • Exogenous Primary/Secondary Amine (1.2 equiv, 1.2 mmol)

  • Pd₂(dba)₃ (2.5 mol%, provides 5 mol% active Pd)

  • Xantphos (5.0 mol%)

  • Cs₂CO₃ (1.5 equiv, 1.5 mmol)

  • Anhydrous Toluene (5.0 mL, 0.2 M)

Step-by-Step Procedure:

  • Catalyst Preparation: In a nitrogen-filled glovebox, charge an oven-dried 15 mL Schlenk tube with Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

  • Substrate Addition: Add N-Tosyl-2-iodoaniline. If the exogenous amine is a solid, add it now. If liquid, it should be added via microsyringe outside the glovebox under a positive flow of N₂.

  • Solvation: Add anhydrous, rigorously degassed toluene to the mixture.

  • Reaction: Seal the Schlenk tube with a Teflon screwcap, remove from the glovebox, and stir vigorously (800 rpm) at 100 °C for 16 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove the inorganic salts and precipitated Pd black.

  • Purification: Concentrate the filtrate in vacuo and purify the residue via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure biarylamine.

Scientific Rationale: Pd₂(dba)₃ is selected as a Pd(0) source to bypass the induction period required to reduce Pd(II) precatalysts. Cs₂CO₃ is utilized because stronger bases (like NaOtBu) can prematurely cleave the tosyl protecting group or cause unwanted side reactions with base-sensitive functional groups.

Protocol B: Tandem Heck/Buchwald-Hartwig Cyclization for Quinolones

This protocol leverages the unprotected primary amine of 2-iodoaniline to perform an intramolecular cyclization immediately following an intermolecular Heck coupling[2][5].

Reagents:

  • 2-Iodoaniline (Unprotected, 1.0 equiv, 1.0 mmol)

  • α,β-Unsaturated Carbonyl Compound (e.g., ethyl acrylate) (1.2 equiv, 1.2 mmol)

  • Pd(OAc)₂ (5.0 mol%)

  • PPh₃ (10.0 mol%)

  • NaOAc (6.0 equiv, 6.0 mmol)

  • Anhydrous DMF (5.0 mL, 0.2 M)

Step-by-Step Procedure:

  • Setup: In a dry reaction vial equipped with a magnetic stir bar, add Pd(OAc)₂, PPh₃, and NaOAc.

  • Addition: Add 2-iodoaniline and the α,β-unsaturated carbonyl compound.

  • Solvation: Inject anhydrous DMF and purge the vial with argon for 5 minutes.

  • Heating: Seal the vial and heat at 100 °C in a pre-heated oil bath for 16 hours.

  • Quench & Extract: Cool to room temperature, quench with distilled water (15 mL), and extract with EtOAc (3 × 15 mL).

  • Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography.

Scientific Rationale: The extreme reactivity of the C–I bond ensures that the Heck-type oxidative addition and subsequent olefin insertion outcompete the direct coordination of the unprotected amine to the Pd center. Once the intermediate is formed, the close proximity of the amine drives a rapid intramolecular Buchwald-Hartwig-type condensation, yielding the quinolin-2(1H)-one core[5].

Troubleshooting & Best Practices

  • Induction Periods & Catalyst Death: If using Pd(OAc)₂ for intermolecular aminations, an induction period may occur while Pd(II) is reduced to Pd(0). If the exogenous amine is a poor reducing agent, the reaction may stall. Switch to Pd₂(dba)₃ or a pre-formed palladacycle (e.g., Buchwald precatalysts).

  • Dehalogenation Side Reactions: If significant deiodination of 2-iodoaniline is observed (yielding aniline), it indicates that oxidative addition is occurring but reductive elimination is failing. This is usually remedied by increasing the steric bulk of the ligand (e.g., switching from PPh₃ to Xantphos or BrettPhos) or increasing the concentration of the amine.

  • Base Solubility: Inorganic bases like Cs₂CO₃ have low solubility in toluene. Ensure vigorous stirring (>800 rpm) to maintain a fine suspension, which is critical for the deprotonation step in the catalytic cycle.

References

  • Organic & Biomolecular Chemistry - RSC Publishing Source: Royal Society of Chemistry URL
  • Recent Advances in One-Pot Modular Synthesis of 2-Quinolones Source: MDPI URL
  • Source: PubMed Central (PMC)
  • A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans Source: Organic Letters - ACS Publications URL
  • Coupling and Cyclization of o-Iodoanilines and Propargylic Bromides via Allenes: An Efficient Entry to Indomethacin Source: Organic Letters - ACS Publications URL
  • Palladium-Catalysed Synthesis and Transformation of Quinolones Source: MDPI URL

Sources

Application Note: Sonogashira Coupling Partners and Workflows for 3-Chloro-2-iodo-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The synthesis of highly functionalized indoles relies heavily on the strategic functionalization of polysubstituted anilines. 3-Chloro-2-iodo-4-methoxyaniline (CAS: 2092178-60-2) is a densely functionalized, pentasubstituted aromatic building block that serves as an exceptional precursor for the synthesis of 4-chloro-5-methoxyindole derivatives. These indole cores are privileged pharmacophores, frequently utilized in the development of 5-HT receptor agonists and biologically active tryptamine analogues[1][2].

The strategic advantage of this substrate lies in its built-in chemoselectivity . In palladium-catalyzed cross-coupling reactions, the bond dissociation energy (BDE) dictates reactivity. The C–I bond (~238 kJ/mol) is significantly weaker than the C–Cl bond (~338 kJ/mol). Consequently, the oxidative addition of the Pd(0) active catalyst occurs exclusively at the C2 (iodo) position, leaving the C3 (chloro) position intact for downstream diversification or structure-activity relationship (SAR) exploration[3].

When coupled with terminal alkynes via the Sonogashira reaction, the resulting 2-alkynyl-3-chloro-4-methoxyaniline features an alkyne perfectly positioned ortho to the nucleophilic primary amine. This geometric arrangement is primed for a 5-endo-dig intramolecular cyclization (hydroamination), yielding the desired indole architecture[4][5].

G Pd0 Pd(0) Active Species Catalyst Regeneration OxAdd Oxidative Addition Chemoselective for C-I Pd0->OxAdd + Substrate TransMet Transmetalation with Cu-Acetylide OxAdd->TransMet RedElim Reductive Elimination C-C Bond Formation TransMet->RedElim RedElim->Pd0 Catalyst Turnover Product 2-Alkynyl-3-chloro-4-methoxyaniline RedElim->Product Substrate 3-chloro-2-iodo-4-methoxyaniline Substrate->OxAdd Alkyne Terminal Alkyne + CuI + Base Alkyne->TransMet

Chemoselective Pd-catalyzed Sonogashira catalytic cycle for 3-chloro-2-iodo-4-methoxyaniline.

Selection of Coupling Partners & Catalyst Systems

The choice of the terminal alkyne dictates the substituent at the C2 position of the final indole. Because 3-chloro-2-iodo-4-methoxyaniline is sterically hindered (due to the ortho-amine and meta-chloro groups), robust catalyst systems are required. The addition of a Copper(I) co-catalyst is critical here; it forms a highly nucleophilic copper acetylide that accelerates the rate-limiting transmetalation step, overcoming the steric bulk of the substrate[6].

Table 1: Recommended Alkyne Coupling Partners & Expected Indole Outcomes
Terminal Alkyne PartnerEquivalentsIndole Product (Post-Cyclization)Application / Downstream Utility
Phenylacetylene 1.2 eq2-Phenyl-4-chloro-5-methoxyindoleFluorescent probes, hydrophobic SAR pockets.
Trimethylsilylacetylene (TMSA) 1.5 eq2-TMS-4-chloro-5-methoxyindoleDeprotects to yield unsubstituted C2 indoles (via TBAF).
Propargyl Alcohol 1.5 eq2-(Hydroxymethyl)-4-chloro-5-methoxyindolePrecursor for further oxidation to aldehydes or carboxylic acids.
1-Hexyne 1.3 eq2-Butyl-4-chloro-5-methoxyindoleAliphatic chain integration for lipid solubility.
Table 2: Optimization of Catalyst Systems
Catalyst SystemBase / SolventTemp (°C)Causality & Experimental Insight
PdCl₂(PPh₃)₂ / CuI Et₃N (Neat or in THF)50–60Standard: Pd(II) is air-stable and reduced in situ to Pd(0). Et₃N acts as both base and solvent.
Pd(PPh₃)₄ / CuI K₂CO₃ / DMF80–100For Base-Sensitive Alkynes: Avoids nucleophilic amines. Requires strict inert atmosphere[3].
Pd(OAc)₂ / LiCl K₂CO₃ / DMF100Larock Annulation: One-pot direct indole synthesis using internal alkynes without CuI[4][5].

Experimental Workflows & Protocols

To ensure reproducibility, the following protocol is designed as a self-validating system. It utilizes a sequential approach: first isolating the Sonogashira product to confirm chemoselectivity, followed by a base-mediated cyclization.

Workflow Step1 Reaction Setup Schlenk Tube & Degassing Step2 Reagent Addition Pd/Cu Catalysts & Base Step1->Step2 Step3 Sonogashira Coupling 50°C, 4-8 hours Step2->Step3 Step4 In-situ Cyclization KOtBu or Heat (100°C) Step3->Step4 Step5 Workup & Purification Extraction & Silica Gel Step4->Step5

Experimental workflow for tandem Sonogashira coupling and cyclization to substituted indoles.

Protocol: Synthesis of 2-Substituted 4-Chloro-5-methoxyindoles

Materials Required:

  • 3-Chloro-2-iodo-4-methoxyaniline (1.0 mmol, 283.5 mg)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)

  • Copper(I) iodide [CuI] (0.01 mmol, 1 mol%)

  • Triethylamine (Et₃N), anhydrous and degassed (5.0 mL)

Step-by-Step Execution:

  • Preparation and Degassing (Critical Step):

    • Action: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 3-chloro-2-iodo-4-methoxyaniline, PdCl₂(PPh₃)₂, and CuI.

    • Causality: Oxygen must be rigorously excluded. The presence of O₂ in the presence of CuI and an alkyne will trigger the Glaser homocoupling side-reaction (yielding a diyne), consuming your alkyne partner.

    • Validation: Evacuate the tube under high vacuum for 3 minutes, then backfill with Argon. Repeat this cycle three times.

  • Reagent Addition:

    • Action: Under a positive flow of Argon, inject anhydrous Et₃N (5.0 mL) and the terminal alkyne (1.2 mmol) via a gas-tight syringe.

    • Validation: The mixture will initially appear as a yellow/green suspension. As the Cu-acetylide forms and Pd(II) reduces to the active Pd(0) species, the solution will transition to a dark brown/black homogeneous mixture.

  • Sonogashira Coupling:

    • Action: Seal the Schlenk tube and stir the reaction mixture at 50 °C for 4 to 8 hours.

    • In-Process Control: Monitor via TLC (Hexanes/EtOAc 4:1). The starting material (UV-active, lower Rf) should completely disappear, replaced by a new, highly fluorescent spot corresponding to the 2-alkynylaniline intermediate.

  • Cyclization (Indole Formation):

    • Action: Once the intermediate is fully formed, add Potassium tert-butoxide (KOtBu, 2.0 mmol) directly to the vessel, or elevate the temperature to 100 °C for an additional 12 hours.

    • Causality: The strong base deprotonates the aniline nitrogen, driving the nucleophilic attack onto the alkyne (activated by residual metal species), forcing the 5-endo-dig ring closure[4].

  • Workup and Purification:

    • Action: Cool the mixture to room temperature. Quench with saturated aqueous NH₄Cl (10 mL) to neutralize the base and destroy residual active metal complexes.

    • Action: Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Validation: Purify the crude dark oil via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The final 4-chloro-5-methoxyindole derivative will typically elute as a pale yellow to off-white solid.

References

  • One-Pot and Regiospecific Synthesis of 2,3-Disubstituted Indoles from 2-Bromoanilides via Consecutive Palladium-Catalyzed Sonogashira Coupling, Amidopalladation, and Reductive Elimination Source: The Journal of Organic Chemistry - ACS Publications URL
  • Application Notes and Protocols: Synthesis of Substituted Indoles from N-Ethyl-2-Iodoaniline Source: Benchchem URL
  • EP0593513B1 - Tryptamine analogues, their synthesis and their use as 5-ht1-like receptors or 5-ht2 receptor agonistes Source: Google Patents URL
  • Sequential Sonagashira and Larock Indole Synthesis Reactions in a General Strategy To Prepare Biologically Active β-Carboline-Containing Alkaloids Source: Organic Letters - ACS Publications URL
  • Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments Source: MDPI URL
  • EP0593513B1 - Tryptamine analogues, their synthesis and their use as 5-ht1-like receptors or 5-ht2 receptor agonistes (Extended Assays)

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of ortho-Iodo Anilines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ortho-iodo anilines are high-value synthons in medicinal chemistry, serving as the primary precursors for indole alkaloids (via Larock heteroannulation) and biaryl aniline scaffolds (via Suzuki-Miyaura coupling). However, their use presents a unique "Amine Paradox": the ortho-amino group (


) acts as both a nucleophilic poison to the palladium catalyst and a necessary handle for subsequent heterocyclization.

This guide provides optimized protocols to navigate these competing reactivities. We focus on two divergent pathways:

  • The Larock Indole Synthesis: Leveraging the internal alkyne insertion.[1][2]

  • Chemoselective Suzuki-Miyaura Coupling: Achieving C-C bond formation while suppressing N-arylation on the unprotected amine.

Mechanistic Foundations & The "Amine Paradox"

The success of coupling ortho-iodo anilines relies on controlling the Oxidative Addition (OA) and the subsequent coordination environment.

The Challenge

Upon oxidative addition of the C-I bond to Pd(0), the resulting Pd(II) species is highly electrophilic. The proximal


 group often forms a stable 5-membered chelate with the palladium center.
  • Consequence: This chelation stabilizes the Pd(II) intermediate, raising the energy barrier for transmetallation (in Suzuki) or alkyne insertion (in Larock).

  • Solution:

    • For Larock: We utilize chloride additives (LiCl) to displace the amine or stabilize the anionic palladate species, facilitating alkyne coordination.

    • For Suzuki: We employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to sterically discourage N-coordination and accelerate reductive elimination.

Mechanistic Divergence Pathway

The following diagram illustrates the critical decision points in the catalytic cycle.

G Start ortho-Iodo Aniline OA_Complex Oxidative Addition (Ar-Pd-I) Start->OA_Complex + Pd(0) Pd0 Pd(0) Active Catalyst Pd0->OA_Complex Cycle Start Alkyne_Coord Alkyne Coordination (+ Internal Alkyne) OA_Complex->Alkyne_Coord Path A: Larock (High Temp, Base) Transmetal Transmetallation (+ Boronic Acid) OA_Complex->Transmetal Path B: Suzuki (Bulky Ligand) Insertion Migratory Insertion (Syn-addition) Alkyne_Coord->Insertion Regioselectivity Step N_Attack Intramolecular Nucleophilic Attack Insertion->N_Attack Indole 2,3-Disubstituted Indole N_Attack->Indole - Pd(0) Indole->Pd0 Reduc_Elim Reductive Elimination Transmetal->Reduc_Elim Biaryl ortho-Amino Biaryl Reduc_Elim->Biaryl - Pd(0) Biaryl->Pd0

Figure 1: Mechanistic divergence of ortho-iodo anilines. Path A leads to heteroannulation; Path B leads to biaryl coupling.

Protocol A: The Larock Indole Synthesis

This is the "Gold Standard" for synthesizing 2,3-disubstituted indoles in a single pot.

Critical Parameters
  • The Chloride Effect: The addition of stoichiometric LiCl (1.0 equiv) is non-negotiable. It serves to stabilize the catalytic intermediate and likely assists in the deprotonation/displacement step.

  • Regioselectivity:

    • Steric Control: The bulkier group (

      
      ) of the alkyne will preferentially occupy the C2 position (adjacent to Nitrogen).
      
    • Electronic Control: If sterics are similar, the carbon attached to an electron-withdrawing group prefers the C2 position.

Detailed Workflow

Reagents:

  • o-Iodoaniline (1.0 mmol)

  • Internal Alkyne (1.2 - 1.5 mmol)

  • Pd(OAc)₂ (5 mol%, 11 mg)

  • Na₂CO₃ (2.0 mmol) or K₂CO₃

  • LiCl (1.0 mmol)[3]

  • DMF (anhydrous, 5 mL)

Step-by-Step:

  • Catalyst Pre-loading: In a dry reaction vial equipped with a stir bar, combine Pd(OAc)₂, Na₂CO₃, LiCl, and the o-iodoaniline.

  • Inerting: Seal the vial and purge with Argon for 5 minutes.

  • Solvent Addition: Add anhydrous DMF via syringe.

  • Alkyne Addition: Add the internal alkyne. Note: If the alkyne is a solid, add it in step 1.

  • Reaction: Heat the block to 100°C . Stir vigorously for 12–16 hours.

    • Checkpoint: The reaction mixture usually turns dark brown/black. This is normal.

  • Workup: Cool to room temperature. Dilute with diethyl ether (30 mL) and wash with water (3 x 10 mL) to remove DMF.

  • Purification: Dry organic layer over MgSO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc).

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Low Yield (<30%) Catalyst poisoning by free amine.Switch to N-acetyl or N-tosyl protected aniline, then deprotect later.
Regioisomer Mix Alkyne substituents are too similar in size.Use a silyl-alkyne (TMS). The TMS group forces perfect regioselectivity to C2, then can be removed.
Starting Material Left Alkyne volatility or oligomerization.Increase alkyne equivalents to 2.0–3.0.

Protocol B: Chemoselective Suzuki-Miyaura Coupling

Coupling an unprotected o-iodoaniline with a boronic acid without protecting the nitrogen requires a catalyst system that outcompetes the amine coordination.

Ligand Selection

We utilize SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl). The methoxy groups on the biaryl backbone create a "roof" over the palladium center, preventing the ortho-amine from binding effectively, while the electron-rich phosphine accelerates the oxidative addition of the C-I bond.

Detailed Workflow

Reagents:

  • o-Iodoaniline (1.0 mmol)

  • Aryl Boronic Acid (1.5 mmol)

  • Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR Pd(dppf)Cl₂ (for simpler substrates)

  • K₃PO₄ (2.0 mmol)

  • Solvent: Toluene/Water (10:1) or Dioxane/Water (4:1)

Step-by-Step:

  • Pre-complexation (Optional but Recommended): Stir Pd(OAc)₂ and SPhos in the solvent for 10 minutes under Argon before adding substrates. This ensures active catalyst formation.

  • Substrate Addition: Add the o-iodoaniline, boronic acid, and K₃PO₄ base.

  • Degassing: Sparge the mixture with Argon for 10 minutes. Oxygen is the enemy of electron-rich phosphines like SPhos.

  • Reaction: Heat to 80°C for 4–8 hours.

    • Monitoring: Monitor by TLC.[3] The iodine is very reactive; if it hasn't reacted in 4 hours, it likely won't.

  • Workup: Dilute with EtOAc, wash with brine.

  • Scavenging: If the product is colored (and shouldn't be), treat the organic phase with a metal scavenger (e.g., SiliaMetS® Thiol) to remove residual Pd.

Experimental Decision Tree

Use this workflow to determine the optimal path for your specific substrate.

Workflow Start Start: ortho-Iodo Aniline Target Target Structure? Start->Target Indole Indole Scaffold Target->Indole Heterocycle Biaryl Biaryl / Poly-aryl Target->Biaryl Coupling Larock Larock Protocol (Pd(OAc)2 / LiCl / 100°C) Indole->Larock Internal Alkyne Amine_Status Is Amine Protected? Biaryl->Amine_Status Protected Yes (Ac, Ts, Boc) Amine_Status->Protected Unprotected No (Free NH2) Amine_Status->Unprotected Standard_Suzuki Standard Suzuki (Pd(PPh3)4 / Na2CO3) Protected->Standard_Suzuki Standard Conditions Special_Suzuki Specialized Suzuki (Pd-SPhos / K3PO4) Unprotected->Special_Suzuki Requires Bulky Ligand

Figure 2: Decision matrix for selecting the appropriate catalytic system based on substrate protection and target structure.

References

  • Larock Indole Synthesis (Original Methodology): Larock, R. C., & Yum, E. K. (1991).[1][4] Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes.[1][4][5] Journal of the American Chemical Society, 113(17), 6689–6690.[2]

  • Regioselectivity in Larock Synthesis: Zhou, G. W., et al. (2013).[1] Regioselectivity of Larock Heteroannulation: A Contribution from Electronic Properties of Diarylacetylenes. The Journal of Organic Chemistry, 78(23).

  • Suzuki Coupling of Unprotected Anilines: Qureshi, Z., et al. (2024).[6][7] Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.[6][7] RSC Advances, 14, 29184-29188.[6]

  • Buchwald Ligands (SPhos) Application: Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696.

Sources

using iodine monochloride for aniline iodination

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Regioselective Iodination of Aniline using Iodine Monochloride (ICl)

Executive Summary

The synthesis of 4-iodoaniline is a critical gateway transformation in medicinal chemistry, serving as a primary precursor for Suzuki-Miyaura cross-coupling reactions. While elemental iodine (


) is often insufficient for rapid, quantitative iodination of aniline due to reversibility and low electrophilicity, Iodine Monochloride (ICl) offers a polarized, highly reactive source of electrophilic iodine (

).

This Application Note provides a definitive guide to the regioselective para-iodination of aniline. It contrasts the challenges of direct iodination (oxidation risks) with the industry-standard Protection-Iodination-Deprotection (PID) strategy, ensuring high purity (>98%) suitable for GMP downstream processing.

Safety & Handling (Critical)

⚠️ DANGER: CORROSIVE & REACTIVE HAZARD Iodine Monochloride (ICl) is aggressively corrosive to skin, eyes, and mucous membranes.[1] It reacts violently with water to release HCl gas and iodine species.
  • Engineering Controls: All operations must be performed in a functioning chemical fume hood.
  • PPE: Neoprene gloves (double-gloved recommended), chemical splash goggles, and a face shield are mandatory.
  • Quenching: Keep a saturated solution of Sodium Thiosulfate ($Na_2S_2O_3$) or Sodium Bisulfite ($NaHSO_3$) immediately available to neutralize spills and quench reaction mixtures.

Mechanistic Insight: Electrophilic Aromatic Substitution

The superior reactivity of ICl over


 stems from the electronegativity difference between Chlorine (3.16) and Iodine (2.66). This polarizes the bond (

), making the iodine atom a potent electrophile.[2]

The Challenge of Free Aniline: Direct reaction of ICl with free aniline often leads to:

  • N-Oxidation: Formation of "Aniline Black" and tarry byproducts.

  • Polysubstitution: Rapid formation of 2,4-diiodoaniline due to the strong activating nature of

    
    .
    
  • N-Iodination: Formation of unstable N-iodo species.

The Solution (Acetanilide Route): Acetylation attenuates the activating power of the amine (via resonance withdrawal by the carbonyl), preventing oxidation and favoring para-substitution due to steric hindrance at the ortho positions.

Figure 1: Reaction Mechanism & Pathway

ICl_Mechanism cluster_0 Key Interaction ICl Iodine Monochloride (Polarized Iδ+ - Clδ-) Complex Sigma Complex (Arenium Ion) ICl->Complex Electrophilic Attack Substrate Acetanilide (Protected Aniline) Substrate->Complex Deprotonation Re-aromatization (-HCl) Complex->Deprotonation Loss of H+ Product 4-Iodoacetanilide Deprotonation->Product

Caption: Electrophilic attack of polarized ICl on the protected aromatic ring, followed by re-aromatization.

Recommended Protocol: The PID Strategy

This protocol is optimized for a 50 mmol scale. It prioritizes yield and purity over speed.

Reagents & Equipment
  • Aniline (ACS Reagent, >99.5%)

  • Acetic Anhydride (

    
    )
    
  • Iodine Monochloride (ICl)[1][2][3][4][5][6][7][8]

  • Glacial Acetic Acid (Solvent)[3]

  • Sodium Bisulfite (Quenching agent)

  • Ethanol (Recrystallization)[2][3]

  • Hydrochloric Acid (6M)

Step-by-Step Methodology
StepPhaseActionCritical Process Parameter (CPP)
1 Protection Dissolve Aniline (4.65 g, 50 mmol) in Glacial Acetic Acid (15 mL). Slowly add Acetic Anhydride (5.5 mL). Reflux for 30 mins.Exothermic: Add

slowly to prevent boiling over.
2 Iodination Prep Cool the Acetanilide solution to 15–20°C . Prepare a separate solution of ICl (8.5 g, 52 mmol) in 10 mL Glacial Acetic Acid.Temp Control: <20°C favors para selectivity.
3 Addition Add the ICl solution dropwise to the Acetanilide mixture over 20 minutes with vigorous stirring.Visual Cue: Mixture turns dark brown/red.
4 Reaction Stir at room temperature for 45–60 minutes.Monitor by TLC (Hexane:EtOAc 7:3).
5 Quenching Pour reaction mixture into 100 mL ice water containing 1g Sodium Bisulfite.Endpoint: The dark iodine color should bleach to a pale yellow/white precipitate.
6 Isolation Filter the precipitate (4-iodoacetanilide). Wash with cold water.Crude Yield typically >90%.
7 Deprotonation Reflux the wet solid in 30 mL Ethanol + 15 mL 6M HCl for 2 hours.Solution becomes clear then may darken slightly.
8 Final Workup Neutralize with NaOH (aq) to pH 8. Cool to precipitate 4-iodoaniline. Filter and recrystallize from ethanol/water.Target: White to off-white needles.

Experimental Workflow Visualization

The following flowchart illustrates the decision matrix and process flow for the synthesis.

Workflow Start Start: Aniline Protect Acetylation (Ac2O / AcOH) Start->Protect Check1 Is Aniline Protected? Protect->Check1 Iodinate Add ICl in AcOH (Temp < 20°C) Check1->Iodinate Yes Quench Quench with NaHSO3 / Ice Water Iodinate->Quench Intermed Isolate 4-Iodoacetanilide Quench->Intermed Hydrolysis Acid Hydrolysis (HCl / EtOH / Reflux) Intermed->Hydrolysis Neutralize Neutralize (NaOH) & Recrystallize Hydrolysis->Neutralize Final Pure 4-Iodoaniline Neutralize->Final

Caption: Step-by-step workflow for the high-purity synthesis of 4-iodoaniline via the acetanilide intermediate.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Dark/Black Product Oxidation of amine or residual Iodine.Ensure full quenching with Bisulfite. Recrystallize with a pinch of activated charcoal.
Low Yield Incomplete reaction or loss during filtration.Increase reaction time (Step 4). Ensure pH > 8 during final neutralization to fully precipitate the free base.
Ortho-Isomer Contamination Temperature too high during ICl addition.Keep addition temperature strictly < 20°C. Steric bulk of the acetyl group usually minimizes this.
Exotherm upon ICl Addition Rapid addition rate.Slow down addition. ICl reaction is exothermic; heat degrades regioselectivity.

References

  • Preparation of 4-iodoaniline via Acetanilide. PrepChem. Detailed protocol for the acetylation, iodination, and hydrolysis route. [Link]

  • p-Iodoaniline Synthesis (Organic Syntheses). Organic Syntheses, Coll.[9] Vol. 2, p.347 (1943). Classic reference for iodination stoichiometry and handling. [Link]

  • Kinetics of Iodination of Aniline by Iodine Monochloride. Radhakrishnamurti, P. S., & Janardhana, C. Indian Journal of Chemistry. Discusses the mechanism and kinetics in aqueous acetic acid. [Link]

  • Regioselective Iodination of Aromatic Compounds. Saha, A. et al.[8] ResearchGate.[5] Comparative study of iodinating agents including ICl. [Link]

Sources

synthesis of kinase inhibitor scaffolds using halo-anilines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis of Kinase Inhibitor Scaffolds using Halo-Anilines


 and Buchwald-Hartwig Couplings in Hinge-Binder Synthesis

Abstract

This technical guide details the synthesis of kinase inhibitor scaffolds (specifically Quinazolines and Aminopyrimidines) utilizing halo-anilines as critical building blocks. Halo-anilines (e.g., 3-chloro-4-fluoroaniline) serve a dual purpose: the amine functions as the primary hydrogen bond donor to the kinase hinge region (e.g., Met793 in EGFR), while the halogen substituents modulate lipophilicity, metabolic stability, and occupy hydrophobic pockets within the ATP-binding site. This note provides validated protocols for Nucleophilic Aromatic Substitution (


) and Palladium-catalyzed cross-coupling, addressing critical challenges such as regioselectivity and chemoselectivity.

Strategic Scaffolding & Mechanistic Insight

The synthesis of Type I and Type II kinase inhibitors frequently relies on forming a C-N bond between a heteroaromatic core (electrophile) and a halo-aniline (nucleophile). The choice of reaction—


 versus Buchwald-Hartwig (B-H)—is dictated by the electronics of the core and the nucleophilicity of the aniline.
The Quinazoline Paradigm (EGFR Inhibitors)

For electron-deficient bicyclic systems like quinazolines (e.g., Gefitinib, Erlotinib),


 is the preferred route. The fusion of the benzene ring to the pyrimidine creates a highly electrophilic C4 position.
  • Mechanism: Acid catalysis (HCl or AcOH) protonates the N1 nitrogen. This lowers the LUMO energy of the system, making the C4 carbon significantly more susceptible to nucleophilic attack by the aniline, even if the aniline is electron-poor due to halogen substitution.

The Pyrimidine Paradigm (ALK/CDK Inhibitors)

For monocyclic 2,4-dichloropyrimidines, regioselectivity is the primary challenge.

  • C4 vs. C2 Selectivity: Under

    
     conditions, nucleophilic attack is kinetically favored at C4 due to the "para-like" resonance stabilization of the Meisenheimer intermediate.
    
  • The C2 Challenge: Functionalizing the C2 position (often required for ALK inhibitors like Ceritinib) with electron-poor halo-anilines is difficult via

    
    . It often requires Buchwald-Hartwig cross-coupling, where ligand selection dictates success.
    
Visualization: Synthesis Decision Logic

KinaseSynthesisLogic Start Target Scaffold Quin Quinazoline Core (e.g., Gefitinib) Start->Quin Pyrim 2,4-Dichloropyrimidine (e.g., Ceritinib) Start->Pyrim SNAr Acid-Catalyzed SNAr (iPrOH, Reflux) Quin->SNAr High Electrophilicity Regio Regioselectivity Check Pyrim->Regio Aniline Halo-Aniline (Nucleophile) SNAr->Aniline C4_Attack C4 Attack (Major) SNAr Regio->C4_Attack Kinetic Control C2_Attack C2 Attack (Minor/Difficult) Requires Pd-Catalysis Regio->C2_Attack Steric/Electronic Barrier C2_Attack->Aniline Use Buchwald-Hartwig

Caption: Decision logic for selecting SNAr vs. Pd-Catalysis based on scaffold electrophilicity and regiochemical requirements.

Detailed Experimental Protocols

Protocol A: Synthesis of Anilino-Quinazolines via Acid-Catalyzed

Target Application: Synthesis of Gefitinib/Erlotinib analogs. Rationale: Isopropanol allows for a clean reaction where the product hydrochloride salt precipitates directly, simplifying purification.

Materials:

  • 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline (1.0 eq)

  • 3-Chloro-4-fluoroaniline (1.1 eq)

  • Solvent: Isopropanol (IPA) (10 volumes)

  • Catalyst: HCl (4M in Dioxane, 0.1 eq) or Glacial Acetic Acid (cat.)

Step-by-Step Procedure:

  • Charge: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the quinazoline core and IPA.

  • Addition: Add 3-chloro-4-fluoroaniline (1.1 eq).

  • Activation: Add a catalytic amount of HCl (or acetic acid). Note: While the reaction is autocatalytic due to HCl generation, initial acid ensures rapid onset.

  • Reflux: Heat the mixture to reflux (82°C) for 4–6 hours. Monitor by HPLC/TLC.

  • Workup (Precipitation): Cool the reaction mixture slowly to room temperature, then to 0–5°C. The product usually crystallizes as the hydrochloride salt.

  • Filtration: Filter the solid. Wash the cake with cold IPA (2 x 2 vol) and diethyl ether (2 x 2 vol) to remove unreacted aniline.

  • Free Basing (Optional but Recommended): Suspend the salt in water/methanol. Adjust pH to 8–9 with aqueous

    
    . Extract with EtOAc, dry over 
    
    
    
    , and concentrate.

Critical Quality Attribute (CQA): Ensure the removal of excess halo-aniline. Residual aniline is genotoxic and must be controlled to <20 ppm in final APIs.

Protocol B: C2-Selective Buchwald-Hartwig Coupling for Aminopyrimidines

Target Application: Functionalizing the C2 position of a pyrimidine after C4 has been substituted (e.g., ALK inhibitors). Rationale:


 at C2 is sluggish due to the electron-donating effect of the C4-substituent. Pd-catalysis overcomes this activation energy barrier.

Chemoselectivity Warning: If your halo-aniline contains Bromine or Iodine, there is a risk of the catalyst inserting into the aniline's halogen bond rather than the pyrimidine's C-Cl bond. Use Chlorinated anilines (e.g., 3-chloro-4-fluoroaniline) for highest safety factors in this protocol.

Materials:

  • 2-Chloro-4-substituted-pyrimidine (1.0 eq)

  • Halo-aniline (e.g., 3-chloro-4-fluoroaniline) (1.2 eq)

  • Catalyst Source:

    
     (2 mol%) or 
    
    
    
  • Ligand: BrettPhos or XPhos (4 mol%)

    • Why: These bulky, electron-rich dialkylbiaryl phosphines promote reductive elimination and are selective for the heteroaryl chloride over the aryl chloride on the aniline.

  • Base:

    
     (weak base) or 
    
    
    
    (strong base). Start with
    
    
    to minimize side reactions.
  • Solvent: t-Amyl alcohol or Dioxane (degassed).

Step-by-Step Procedure:

  • Inertion: Flame-dry a Schlenk flask and cycle Argon/Vacuum (3x).

  • Charge: Add the pyrimidine substrate, halo-aniline,

    
    , BrettPhos, and 
    
    
    
    .
  • Solvent: Add degassed t-Amyl alcohol.

  • Heat: Stir at 90–100°C. Note: BrettPhos requires activation heat but is highly active once formed.

  • Monitoring: Monitor conversion by LC-MS. Look for the oxidative addition adduct or homocoupling of the aniline (impurity).

  • Workup: Filter through a Celite pad to remove bulk Palladium black. Concentrate filtrate.[1]

  • Scavenging (Mandatory): Dissolve crude residue in THF/MeOH. Add SiliaMetS® Thiol or DMT (Dimercaptotriazine) scavenger resin (10 wt% loading). Stir for 4 hours at 40°C. Filter and concentrate.

Data & Optimization Guide

Ligand Selection Matrix for Halo-Anilines

When coupling halo-anilines, ligand choice is critical to prevent dehalogenation of the aniline itself.

LigandSubstrate ClassRecommendationMechanism Note
XPhos General Aryl ChloridesHigh Excellent transmetallation; prevents

-hydride elimination.
BrettPhos Primary AminesHighest Specific for primary amines; highly selective for heteroaryl-Cl over aryl-F/Cl.
BINAP Simple SystemsLow Often requires higher temps; lower turnover for sterically hindered anilines.
RuPhos Secondary AminesMedium Better if the aniline is N-alkylated (secondary).
Troubleshooting Common Issues
  • Issue: Low Yield in

    
     (Quinazolines).
    
    • Root Cause: Aniline is too electron-deficient (e.g., 3-trifluoromethyl-4-fluoroaniline).

    • Solution: Switch solvent to 2-ethoxyethanol (higher boiling point, 135°C) or use microwave irradiation (150°C, 20 min).

  • Issue: Regio-scrambling in Pyrimidines.

    • Root Cause: Temperature too high during the first C4-substitution step.

    • Solution: Perform the C4

      
       step at 0°C to Room Temp. Only heat for the C2 step.
      

Pathway Visualization: Regioselectivity Mechanism

The following diagram illustrates the orbital interactions dictating the C4-selectivity in pyrimidines, a crucial concept for designing the synthesis route.

PyrimidineRegio Reactant 2,4-Dichloropyrimidine LUMO LUMO Analysis: Coeff @ C4 > C2 Reactant->LUMO Path_C4 Path A: C4 Attack (Kinetic Product) LUMO->Path_C4 Low Temp Path_C2 Path B: C2 Attack (Thermodynamic/Difficult) LUMO->Path_C2 High Temp / Sterics Inter_C4 Meisenheimer Complex (Para-quinoid like) STABLE Path_C4->Inter_C4 Inter_C2 Meisenheimer Complex (Ortho-quinoid like) LESS STABLE Path_C2->Inter_C2 Product 4-Anilino-2-chloropyrimidine Inter_C4->Product Fast Elimination

Caption: Electronic control of SNAr regioselectivity in 2,4-dichloropyrimidines favoring C4 substitution.

References

  • FDA Center for Drug Evaluation and Research. (2003). Chemistry Review: Iressa (Gefitinib). Retrieved from [Link]

  • Maskrey, T. S., et al. (2019). "A New Synthesis of Gefitinib." Synlett, 30(04), 471-476. Retrieved from [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50. Retrieved from [Link]

  • WuXi AppTec. (2020). "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." QM Magic Class, Chapter 29. Retrieved from [Link]

  • Onyx Scientific. (2023). "Palladium scavenging: From 1% to within ICH limits." Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chloro-2-Iodo-4-Methoxyaniline

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the optimization of 3-chloro-2-iodo-4-methoxyaniline synthesis. This molecule presents a classic "regioselectivity paradox" due to the sterically crowded C2 position (sandwiched between the amino and chloro groups).

The guide is structured to troubleshoot low yields caused by regiochemical mismatch (formation of the C6-iodo isomer) and purification losses.

The Core Challenge: The "Sandwich" Effect

Before troubleshooting, you must understand why your yield is likely stalling at 20-30%.

The target molecule requires iodination at Position 2 , which is sterically "sandwiched" between the Amino group (C1) and the Chloro group (C3).

  • Amino Group (-NH₂): Strong activator, directs ortho (to C2 and C6).

  • Methoxy Group (-OMe): Activator, directs ortho (to C5).

  • Chloro Group (-Cl): Weak deactivator.

The Problem: Both C2 and C6 are activated by the amino group. However, C6 is sterically open, while C2 is severely hindered. Under standard kinetic conditions (e.g., NIS/DMF or I₂/NaHCO₃), the electrophile preferentially attacks C6, forming the unwanted isomer 5-chloro-2-iodo-4-methoxyaniline .

To improve yield, you must shift the reaction from Kinetic Control (fastest product) to Thermodynamic Control or use Chelation Control to force the iodine into the crowded C2 pocket.

Troubleshooting Guide & FAQs

Module A: Reagent Selection & Stoichiometry

Q: I am using N-Iodosuccinimide (NIS) in DMF, but I mostly get the wrong isomer. Why? A: NIS in polar aprotic solvents like DMF proceeds via a "naked" iodonium ion mechanism that is highly sensitive to steric hindrance. It will almost exclusively attack the open C6 position. Solution: Switch to Iodine Monochloride (ICl) in Acetic Acid (AcOH) or use a Silver Salt system.

  • Why ICl? The ICl molecule is smaller and more polarized than the bulky NIS complex, allowing better access to the crowded C2 position.

  • Why AcOH? Protic solvents can hydrogen-bond with the amine and methoxy groups, potentially altering the steric environment and stabilizing the transition state for C2 attack.

Q: What is the optimal stoichiometry to prevent di-iodination? A: Over-iodination (putting iodine at both C2 and C6) is a common yield killer.

  • Recommendation: Use 0.95 equivalents of the iodinating agent relative to the aniline.

  • Reasoning: Leaving 5% starting material unreacted is better than forming 10% di-iodo byproduct, which is notoriously difficult to separate from your target mono-iodo product.

Module B: Regioselectivity Optimization (The "Silver Bullet")

Q: How can I chemically force the iodine to the C2 position? A: The most authoritative method for altering regioselectivity in chlorinated anilines is the Silver Sulfate (Ag₂SO₄) / Iodine system.

  • Mechanism: Silver ions sequester iodide, generating a highly reactive electrophilic iodine species in situ. More importantly, silver can coordinate with the amino group and the chlorine lone pairs, creating a "template" effect that directs the iodine to the C2 position (between the coordinating groups).

  • Protocol Adjustment:

    • Dissolve 3-chloro-4-methoxyaniline in Ethanol (EtOH).

    • Add Ag₂SO₄ (1.0 eq) .

    • Add I₂ (1.0 eq) portion-wise at 0°C.

    • Allow to warm to Room Temperature (RT).

Data Comparison: Regioselectivity by Reagent

Reagent SystemSolventMajor ProductTarget (C2-Iodo) YieldNotes
NIS DMFC6-Iodo (Wrong)< 15%Kinetic product dominates.
I₂ / H₂O₂ Water/EtOHC6-Iodo (Wrong)~ 20%Green but non-selective.
ICl AcOHMixture (C2/C6)35-45%Better access to crowded sites.
I₂ / Ag₂SO₄ EtOHC2-Iodo (Target) 55-65% Silver coordination directs ortho to Cl.
Module C: Purification & Workup[1][2]

Q: My crude NMR shows a mixture. How do I purify the C2-isomer without losing half my mass? A: The C2-iodo isomer (target) and C6-iodo isomer (impurity) have slightly different polarities and solubilities due to the "buttressing effect" of the crowded halogens.

  • Flash Chromatography: The C2-isomer is slightly less polar (higher Rf) because the internal hydrogen bonding and steric crowding mask the amine's polarity more effectively than in the open C6-isomer. Use a gradient of Hexane:Ethyl Acetate (95:5 to 80:20) .

  • Recrystallization: If chromatography is difficult on scale, recrystallize from hot Ethanol/Water (9:1) . The symmetrical packing of the unwanted C6-isomer often makes it crystallize first. Filter the solid (mostly impurity) and concentrate the mother liquor to get the enriched C2-target.

Experimental Workflow Visualization

The following diagram illustrates the divergent pathways and the "Silver Salt" intervention strategy.

G cluster_legend Mechanism Key Start Starting Material 3-chloro-4-methoxyaniline Reaction Iodination Reaction Start->Reaction Path_Kinetic Standard Conditions (NIS/DMF or I2/base) Kinetic Control Reaction->Path_Kinetic Default Path Path_Silver Silver Salt Conditions (I2 / Ag2SO4 / EtOH) Coordination Control Reaction->Path_Silver Optimized Path Product_Wrong Major Impurity (C6-Iodo) 5-chloro-2-iodo-4-methoxyaniline (Sterically Open) Path_Kinetic->Product_Wrong Major Product (>70%) Product_Target Target Molecule (C2-Iodo) 3-chloro-2-iodo-4-methoxyaniline (Sterically Crowded) Path_Kinetic->Product_Target Minor Product (<20%) Path_Silver->Product_Wrong Reduced Impurity Path_Silver->Product_Target Enhanced Yield (~60%) Key1 C6: Open Position (Kinetic) Key2 C2: Sandwiched Position (Target)

Caption: Decision tree showing how reagent selection shifts the reaction pathway from the sterically favored C6-isomer to the coordination-directed C2-target.

Validated Protocol: Ag₂SO₄ Mediated Synthesis

Objective: Synthesis of 3-chloro-2-iodo-4-methoxyaniline with maximized regioselectivity.

Materials:

  • 3-chloro-4-methoxyaniline (1.0 eq)[1]

  • Silver Sulfate (Ag₂SO₄) (1.0 eq)

  • Iodine (I₂) (1.0 eq)

  • Ethanol (Absolute)

  • Dichloromethane (DCM) for workup

Step-by-Step:

  • Setup: In a foil-wrapped round-bottom flask (to protect silver salts from light), dissolve 3-chloro-4-methoxyaniline (e.g., 5.0 g) in Ethanol (50 mL).

  • Activation: Add Ag₂SO₄ (1.0 eq) in one portion. The suspension will turn grayish.

  • Addition: Cool the mixture to 0°C. Add powdered Iodine (1.0 eq) in small portions over 30 minutes. Crucial: Slow addition prevents local concentration spikes that lead to di-iodination.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Workup:

    • Filter the reaction mixture through a Celite pad to remove the yellow AgI precipitate.

    • Wash the pad with DCM.

    • Wash the filtrate with 10% Na₂S₂O₃ (Sodium Thiosulfate) to remove excess iodine (color changes from brown to pale yellow).

    • Dry organic layer over Na₂SO₄ and concentrate.[2]

  • Purification: Recrystallize the crude solid from Ethanol/Water or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

References

  • Joshi, S. N., et al. (2011). "Regioselective iodination of chlorinated aromatic compounds using silver salts." Tetrahedron, 67(39), 7461-7469.

    • Key Finding: Establishes the efficacy of Ag₂SO₄/I₂ for directing iodine ortho to chlorine in aniline systems.
  • Castanet, A.-S., et al. (2002). "Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid." Tetrahedron Letters, 43(29), 5047-5048.

    • Key Finding: Discusses acid-catalyzed iodination, though less effective for the "sandwiched" position than silver salts.
  • PubChem Compound Summary. "3-chloro-2-iodo-4-methoxyaniline (CAS 2092178-60-2)."[3][4][5]

    • Verification: Confirms the chemical structure and substitution p

Sources

separating regioisomers of iodo-3-chloro-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Halogenated Aniline Purification Subject: Separation & Isolation of Iodo-3-chloro-4-methoxyaniline Regioisomers Ticket ID: #ISO-ANI-9982 Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

Synthesizing iodo-3-chloro-4-methoxyaniline (typically via NIS or ICl iodination) presents a classic electrophilic aromatic substitution challenge.[1] The amino group (-NH


) at position 1 is the strongest activator, directing incoming electrophiles to the ortho positions (C2 and C6).

However, the existing substituents create a competition between steric hindrance and electronic activation:

  • The 6-Iodo Isomer (Major): Formed at the less hindered C6 position.

  • The 2-Iodo Isomer (Minor): Formed at the C2 position, "sandwiched" between the amino group and the C3-chlorine.

  • Di-iodo species: Possible if stoichiometry is not strictly controlled.[1]

This guide addresses the identification, chromatographic separation, and crystallization of these species.

Module 1: Diagnostic & Characterization

How do I know which isomer I have before attempting separation?

Q: The LC-MS shows a single peak with the correct mass, but I suspect a mixture. How can I confirm? A: LC-MS is often insufficient for regioisomers due to identical m/z values and similar fragmentation patterns.[1] 1H NMR is the gold standard diagnostic tool here. You must look at the aromatic region (6.5 – 7.5 ppm) and analyze the splitting patterns (coupling constants, J).

The "Singlet vs. Doublet" Rule

Use this logic to interpret your crude NMR spectrum:

Isomer StructureProton PositionsRelationship1H NMR Appearance
6-Iodo Isomer (Major)H2 and H5Para to each otherTwo Singlets (Para coupling is ~0 Hz)
2-Iodo Isomer (Minor)H5 and H6Ortho to each otherTwo Doublets (J ≈ 8–9 Hz)

Technical Insight: The C2 position is sterically crowded by the adjacent C3-Chlorine. Therefore, the 6-iodo isomer (two singlets) usually dominates the crude mixture (often >80% ratio).

Module 2: Chromatographic Separation (HPLC & Flash)

My peaks are co-eluting. How do I improve resolution?

Q: I am seeing severe peak tailing on my C18 column. What is wrong? A: Anilines are basic. At neutral pH, they interact strongly with residual silanols on the silica backbone of your column, causing tailing. You must use a basic modifier or a high pH stable column .

Protocol: Optimized HPLC Method

Objective: Baseline separation of 2-iodo and 6-iodo isomers.[1]

  • Column: C18 (End-capped) or Phenyl-Hexyl (offers unique selectivity for halogenated aromatics).[1]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH ~8.5) OR Water + 0.1% Triethylamine.[1]

  • Mobile Phase B: Acetonitrile.[1][2][3][4]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm (aromatic) and 280 nm (aniline absorption).

Gradient Table:

Time (min) % Buffer A % Acetonitrile B Note
0.0 95 5 Equilibration
2.0 95 5 Injection
20.0 30 70 Slow gradient is critical for isomer resolution

| 25.0 | 5 | 95 | Wash |[1]

Q: Can I separate these on Flash Chromatography (Silica Gel)? A: Yes, but standard silica is acidic.

  • Issue: The aniline sticks to the silica, resulting in broad bands and poor separation.

  • Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexane before loading your sample. Use a gradient of Hexane/Ethyl Acetate (starting 95:5). The TEA blocks the silanol sites, sharpening the peaks.

Module 3: Crystallization & Scalability

I want to avoid columns for large batches. Can I recrystallize?

Q: My product is "oiling out" instead of crystallizing. Why? A: This is common with halogenated anilines, which often have low melting points. Oiling out occurs when the compound separates as a liquid before the solution reaches the freezing point, often due to impurities lowering the melting point.[5]

Troubleshooting Guide: The "Oiling Out" Loop

Troubleshooting cluster_solvents Recommended Solvent Systems Start Problem: Product Oils Out CheckTemp Is solution boiling? Start->CheckTemp Reheat Re-heat to reflux Add small amt of solvent CheckTemp->Reheat No SolventSwitch Switch Solvent System CheckTemp->SolventSwitch Yes (Already Refluxing) Seed Add Seed Crystal at Cloud Point Reheat->Seed SolventSwitch->Seed Try Hexane/Toluene S1 Ethanol / Water (Classic) S2 Hexane / Toluene (For greasy anilines)

Figure 1: Decision logic for addressing oiling-out during crystallization.

Recommended Recrystallization Protocol:

  • Solvent: Use Ethanol/Water or Methanol/Water .[1][6]

  • Dissolve crude solid in minimum hot Ethanol.

  • Add hot water dropwise until persistent turbidity (cloudiness) appears.

  • Add one drop of Ethanol to clear it.

  • Critical Step: Allow to cool to Room Temp very slowly (wrap flask in foil/towel). Rapid cooling promotes oiling.[1]

  • If oiling persists, switch to a non-polar system like Hexane/Toluene .

Module 4: Synthesis & Isomer Logic

Understanding the pathway to optimize the reaction upstream.

The formation of the specific regioisomer is dictated by the directing effects of the substituents.

IsomerPathway Start 3-chloro-4-methoxyaniline Reagent Iodination (NIS or ICl) Start->Reagent Isomer6 6-Iodo Isomer (Major) (Ortho to NH2, Meta to OMe) NMR: 2 Singlets Reagent->Isomer6 Less Steric Hindrance Isomer2 2-Iodo Isomer (Minor) (Ortho to NH2, Ortho to Cl) NMR: 2 Doublets Reagent->Isomer2 Steric Clash (Cl vs NH2)

Figure 2: Reaction pathway showing the steric and electronic factors favoring the 6-iodo isomer.[1]

References

  • BenchChem Technical Support. (2025).[1][5][6][7] Purification of Halogenated Aniline Compounds: Troubleshooting & Optimization. Retrieved from

  • Advanced Materials Technology. (n.d.).[1] Isocratic Separation of Anilines on HALO C18.[2] Application Note 20-B. Retrieved from

  • Oxford Instruments. (n.d.).[1] Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from

  • Organic Syntheses. (1934).[1] p-Iodoaniline (Direct Iodination Protocol).[1]Org.[1][5][8][9] Synth. 14, 58. Retrieved from

  • National Institutes of Health (NIH). (2011). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts.Tetrahedron, 67(39). Retrieved from

Sources

preventing dehalogenation during palladium coupling of iodoanilines

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier 3 Engineering Support Resource designed for researchers encountering hydrodehalogenation (reduction of C-I to C-H) during the palladium-catalyzed coupling of iodoanilines.

Topic: Preventing Hydrodehalogenation (De-iodination) Ticket Priority: High (Irreversible Substrate Loss) Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary & Diagnostic Hub

The Core Problem: You are observing the conversion of your iodoaniline substrate (Ar-I ) into the reduced aniline (Ar-H ) instead of the desired cross-coupled product (Ar-Nu ).

Mechanistic Root Cause: Iodoanilines undergo Oxidative Addition to Pd(0) rapidly due to the weak C-I bond. However, if the subsequent step (Transmetallation in Suzuki/Stille or Amine Binding in Buchwald-Hartwig) is kinetically slower than the interaction with a hydride source, the reaction diverts. The Pd(II)-aryl intermediate captures a hydride (


) from the solvent, base, or additives, leading to Reductive Elimination  of the dehalogenated byproduct.[1]
Quick Diagnostic: Where is the Hydride Coming From?
Symptom / ConditionLikely Hydride SourceProbability
Solvent is Alcohol (MeOH, EtOH, iPrOH)

-Hydride elimination from Pd-alkoxide intermediate.
Critical
Solvent is DMF or DMA (Temp > 100°C) Decomposition of solvent to form formate/hydride species.High
Base is Alkoxide (e.g., NaOtBu, NaOEt)

-Hydride elimination from the alkoxide base.
High
Substrate has free NH

Amine coordination poisons Pd, slowing the main cycle, allowing background reduction to dominate.Moderate

Critical Troubleshooting FAQs

Q1: Why is my iodoaniline dehalogenating even in "anhydrous" toluene?

Technical Insight: While toluene itself is not a hydride source, trace water combined with phosphine ligands can generate hydrides. However, the most overlooked culprit with iodoanilines is the amine functionality itself .

  • Mechanism: The free

    
     group can coordinate to the Pd(II) center, forming a stable, unreactive "resting state" (catalyst poisoning). This stagnation prevents the entry of the coupling partner (boronic acid/amine), leaving the Ar-Pd-I species vulnerable to even trace hydride sources (like impurities in the base or ligand decomposition).
    
  • Solution: If possible, protect the aniline (e.g., Boc, Acetyl). If the free amine is required, use a bulky ligand (e.g., XPhos, BrettPhos) that sterically prevents the aniline nitrogen from binding to the metal center.

Q2: I am using DMF as a solvent for solubility. Is this safe?

Technical Insight: DMF is risky for iodo-substrates at high temperatures (


). DMF can undergo hydrolysis or metal-catalyzed decomposition to produce dimethylamine and carbon monoxide, or act as a reductant itself.
  • The Fix: Switch to DMSO (if compatible with oxidant-free conditions) or a mixture of Toluene/Dioxane (4:1). If polar aprotic is strictly required, use NMP or Acetonitrile (though MeCN can sometimes inhibit Pd), and keep temperatures below 100°C.

Q3: Does the choice of base really impact the reduction pathway?

Technical Insight: Yes. Strong alkoxide bases (NaOtBu, KOtBu) containing


-hydrogens are notorious hydride donors.
  • The Fix: Switch to Inorganic Carbonates or Phosphates .

    • Recommendation: Use

      
       or 
      
      
      
      . These bases lack
      
      
      -hydrogens and are incapable of transferring a hydride to palladium via the standard elimination mechanism.

Mechanistic Visualization

The following diagram illustrates the kinetic competition between the desired Cross-Coupling cycle and the parasitic Hydrodehalogenation cycle.

G cluster_desired Path A: Desired Coupling cluster_side Path B: Hydrodehalogenation (Parasitic) Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition Complex [Ar-Pd(II)-I] Pd0->OxAdd Fast (Iodide) ArI Iodoaniline Substrate (Ar-I) ArI->OxAdd TransMet Transmetallation/Binding [Ar-Pd(II)-Nu] OxAdd->TransMet Rate Determining Step (Needs Optimization) PdHydride Pd-Hydride Intermediate [Ar-Pd(II)-H] OxAdd->PdHydride Ligand Exchange w/ H- TransMet->Pd0 Product Coupled Product (Ar-Nu) TransMet->Product Reductive Elimination HydrideSource Hydride Source (Alcohol, DMF, Alkoxide) HydrideSource->PdHydride PdHydride->Pd0 Byproduct Reduced Byproduct (Ar-H) PdHydride->Byproduct Reductive Elimination

Caption: Kinetic bifurcation of the Pd(II) intermediate. Path A (Green) must be accelerated to outcompete Path B (Red).

Optimized Protocol: "Dehalogenation-Proof" Suzuki Coupling

This protocol is engineered to minimize hydride sources and accelerate transmetallation.

Applicability: Coupling of electron-rich 2- or 4-iodoanilines with aryl boronic acids.

Reagent Selection Table
ComponentRecommendationRationale
Catalyst

(1-2 mol%)
Sources Pd(0) directly; avoids reduction step required for Pd(II) salts.
Ligand XPhos or SPhos (2-4 mol%)Bulky biaryl phosphines accelerate reductive elimination and protect the metal center from amine coordination.
Base

(3.0 equiv)
Weak, inorganic, anhydrous. No

-hydrogens.
Solvent Toluene or 1,4-Dioxane Aprotic, non-polar/moderately polar. Avoids alcohols completely.
Additive Water (trace, 5-10% v/v)Strictly controlled amount. Necessary for Suzuki transmetallation but must not be excessive.
Step-by-Step Workflow
  • Pre-Complexation (Critical Step):

    • In a vial, mix

      
       and XPhos  in the solvent (e.g., Toluene).
      
    • Stir at room temperature for 5–10 minutes before adding substrates. This ensures the active

      
       species is formed and ready to protect the metal center immediately upon oxidative addition.
      
  • Substrate Addition:

    • Add the Iodoaniline (1.0 equiv), Boronic Acid (1.5 equiv), and

      
        (3.0 equiv) to the reaction vessel.
      
    • Note: Using an excess of Boronic Acid pushes the equilibrium of the slow transmetallation step forward, helping it outcompete the dehalogenation pathway.

  • Degassing:

    • Do not skip. Oxygen promotes homocoupling and catalyst decomposition.[2] Sparge with Argon/Nitrogen for 10 minutes or use freeze-pump-thaw.

  • Reaction:

    • Heat to 80°C .

    • Checkpoint: Monitor by LCMS at 1 hour.

    • Troubleshooting: If Ar-I is consumed but Ar-H is forming, lower the temperature to 60°C and increase catalyst loading. Lower temp disfavors the higher-activation-energy dehalogenation pathway more than the coupling pathway in many high-activity catalyst systems.

References

  • Sherwood, J. et al. "Solvent effects in palladium catalysed cross-coupling reactions."[3][4] Green Chemistry, 2019.[5]

    • Validates the impact of alcoholic solvents and DMF on hydrodehalogenation mechanisms.[4]

  • Navarro, O. et al. "Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)-Pd(allyl)Cl Complexes."[6] The Journal of Organic Chemistry, 2004.

    • Discusses the mechanism of beta-hydride elimination from alkoxides as a primary route for dehalogen
  • Martin, R. & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008.

    • Authoritative source on using bulky ligands (XPhos/SPhos) to accelerate productive coupling over side reactions.
  • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide."

    • Practical troubleshooting for dehalogenation and protodeboryl

Sources

Technical Support Center: Purification of 3-Chloro-2-iodo-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 3-chloro-2-iodo-4-methoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this specific substituted aniline. The following troubleshooting guides and FAQs are structured to address specific issues and provide not just solutions, but the scientific reasoning behind them.

I. Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific problems you may encounter during your experiments, offering step-by-step solutions and explanations.

Q1: My purified 3-chloro-2-iodo-4-methoxyaniline is a dark oil or solid. How can I decolorize it?

A1: Discoloration in substituted anilines is a frequent issue, primarily caused by oxidation products.[1] Exposure to air and light can lead to the formation of colored impurities. Here are several effective methods to decolorize your compound:

  • Activated Carbon Treatment: During recrystallization, the addition of a small amount of activated charcoal to the hot solution is highly effective at adsorbing colored impurities. The charcoal is subsequently removed by hot filtration.[1]

  • Column Chromatography: Passing the discolored compound through a silica gel or alumina column can separate the desired aniline from the colored impurities.[1]

  • Vacuum Distillation: For thermally stable compounds, vacuum distillation can be an excellent method to separate the desired product from non-volatile, colored polymeric impurities.[1]

Q2: I'm having trouble separating regioisomers of 3-chloro-2-iodo-4-methoxyaniline. What are the most effective techniques?

A2: The separation of regioisomers can be challenging due to their similar physical properties.[1] The most effective techniques for this purpose are:

  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC, in particular, offers the high resolution necessary to separate isomers effectively.[1]

  • Column Chromatography with Optimization: While standard column chromatography may not be sufficient, optimizing the solvent system and potentially using a modified stationary phase can improve separation. The addition of a small amount of a basic modifier, like triethylamine (0.5-1%), to the eluent can improve peak shape by neutralizing acidic sites on the silica gel, which is particularly useful for basic compounds like anilines.[2]

Q3: My yield is consistently low after recrystallization. What are the likely causes and how can I improve it?

A3: Low yield after recrystallization is a common problem with several potential causes. The key is to find a solvent or solvent system where your compound is sparingly soluble at room temperature but highly soluble when hot.[3]

  • Improper Solvent Choice: The ideal recrystallization solvent will dissolve the compound when hot but have low solubility when cold.[2][4] If the compound is too soluble at low temperatures, you will lose a significant portion of your product in the mother liquor.

  • Using Too Much Solvent: Dissolving the crude solid in the minimal amount of hot solvent is crucial.[3][5] Excess solvent will keep more of your product dissolved even after cooling.

  • Cooling Too Quickly: Rapid cooling can lead to the formation of small, impure crystals that trap impurities. Allowing the solution to cool slowly to room temperature before placing it in an ice bath promotes the growth of larger, purer crystals.[2]

  • Premature Crystallization During Hot Filtration: If the solution cools too much during hot filtration, the product can crystallize on the filter paper. To prevent this, use a pre-warmed funnel and filter the solution as quickly as possible.[2]

II. Frequently Asked Questions (FAQs)

This section covers more general questions about the purification of 3-chloro-2-iodo-4-methoxyaniline.

Q1: What is the most effective general purification method for 3-chloro-2-iodo-4-methoxyaniline?

A1: The most effective method depends on the nature and quantity of the impurities. However, a combination of techniques often yields the best results.

  • Acid-Base Extraction: This is an excellent first step to remove neutral and acidic impurities.[1] The basic aniline is protonated with a dilute acid (e.g., 1M HCl) and extracted into the aqueous layer. The aniline can then be recovered by basifying the aqueous layer and extracting with an organic solvent.[3][6]

  • Column Chromatography: This is a highly versatile technique for separating the target compound from closely related impurities.[7][8] For 3-chloro-2-iodo-4-methoxyaniline, normal-phase silica gel chromatography is a suitable choice.[2]

  • Recrystallization: This is an ideal final step to obtain a highly pure, crystalline solid.[4][]

Q2: What are the key safety precautions when handling 3-chloro-2-iodo-4-methoxyaniline?

A2: Substituted anilines, including 3-chloro-2-iodo-4-methoxyaniline, should be handled with care due to their potential toxicity. Adherence to safety protocols is mandatory.[8]

  • General Hazards: Anilines are often toxic if swallowed, in contact with skin, or inhaled, and can cause serious skin and eye irritation.[8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Handling: Avoid creating dust if the compound is a solid. If it is a liquid, avoid splashes.

Q3: How can I confirm the purity of my final product?

A3: A combination of analytical techniques is recommended to provide a comprehensive assessment of purity.

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for quantifying purity and detecting trace impurities.[10] For pharmaceutical development, a purity of ≥99.5% as determined by HPLC is often required.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information and can be used to identify and quantify impurities.[10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds and provides both separation and identification of impurities.[10]

III. Experimental Protocols & Data

This section provides detailed, step-by-step methodologies for key purification techniques and summarizes expected outcomes in a structured table.

Protocol 1: Acid-Base Extraction

This protocol is designed to separate the basic 3-chloro-2-iodo-4-methoxyaniline from neutral and acidic impurities.[1]

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1M aqueous HCl. The basic aniline will be protonated and move into the aqueous layer.[3][6]

  • Phase Separation: Allow the layers to separate and drain the aqueous layer containing the protonated aniline salt.

  • Liberation of the Free Aniline: Cool the aqueous layer in an ice bath and add 1M NaOH until the solution is basic, which will precipitate the free aniline.

  • Back Extraction: Extract the basified aqueous solution with a fresh portion of organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the purified aniline.

Protocol 2: Column Chromatography

This protocol outlines a general procedure for purifying 3-chloro-2-iodo-4-methoxyaniline using silica gel chromatography.[2][8]

  • Stationary Phase: Use silica gel (230-400 mesh) as the stationary phase.[2]

  • Eluent System Selection: Determine an appropriate eluent system using thin-layer chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate.

  • Column Packing: Prepare a slurry of the silica gel in the eluent and carefully pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Begin elution with the chosen solvent system, collecting fractions.

  • Monitoring and Isolation: Monitor the fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.[1]

Protocol 3: Recrystallization

This protocol provides a general procedure for the recrystallization of 3-chloro-2-iodo-4-methoxyaniline.[2][3]

  • Solvent Selection: Screen various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures like ethanol/water) to find one in which the compound is sparingly soluble at room temperature but highly soluble when hot.[2]

  • Dissolution: Place the crude solid in a flask and add the minimum amount of hot solvent required for complete dissolution.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat briefly before hot filtration.[3]

  • Hot Filtration: Quickly filter the hot solution to remove any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce further crystallization.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Data Presentation: Purification Method Comparison
Purification MethodPrincipleExpected PurityAdvantagesLimitations
Acid-Base Extraction Separation based on the differential solubility of the acidic, basic, and neutral components in aqueous and organic phases.[1]>90%Removes a wide range of impurities; high capacity.Not effective for separating compounds with similar acid/base properties.
Column Chromatography Separation based on the differential adsorption of compounds to a stationary phase.[7]>98%High resolution for separating closely related compounds.[1]Can be time-consuming and require significant solvent volumes.
Recrystallization Purification of a solid based on differences in solubility between the compound and impurities in a given solvent at different temperatures.[4]>99%Yields highly pure crystalline material; can be scaled up.Requires a suitable solvent; some product loss is inevitable.[3]

IV. Visualization of Experimental Workflows

Decision Tree for Purification Strategy

The following diagram illustrates a logical workflow for selecting the appropriate purification strategy for 3-chloro-2-iodo-4-methoxyaniline.

Purification_Strategy start Crude 3-chloro-2-iodo-4-methoxyaniline extraction Acid-Base Extraction start->extraction Initial Cleanup chromatography Column Chromatography extraction->chromatography Further Purification recrystallization Recrystallization chromatography->recrystallization Final Polishing analysis Purity Analysis (HPLC, NMR, GC-MS) recrystallization->analysis end Pure Product analysis->end Purity Confirmed

Caption: A decision tree for the purification of 3-chloro-2-iodo-4-methoxyaniline.

V. References

  • BenchChem. (n.d.). Technical Support Center: Purification of Substituted Anilines. Retrieved from

  • BenchChem. (n.d.). Technical Support Center: Workup Procedures for Reactions Involving Substituted Anilines. Retrieved from

  • Various Authors. (2018, October 20). Simple recrystallization method for obtaining pure compound (natural product)? ResearchGate. Retrieved from [Link]

  • Various Authors. (2014, December 12). How do I remove aniline from the reaction mixture? ResearchGate. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of 3-(2-chloropyridin-4-yl)oxyaniline. Retrieved from

  • Usha, Y. (n.d.). Column Chromatography in Pharmaceutical Analysis: Methods and Applications. L.M. College of Pharmacy.

  • BenchChem. (n.d.). Protocol for the Purification of 3-Chloro-4-(isopentyloxy)aniline by Column Chromatography. Retrieved from

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • BenchChem. (n.d.). Assessing the Purity of Synthesized 3-Chloro-4-fluoroaniline: A Comparative Guide. Retrieved from

Sources

optimizing reaction temperature for ortho-iodination of anilines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process R&D Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most notoriously difficult transformations in aromatic chemistry: the regioselective ortho-iodination of anilines.

Due to the strongly electron-donating nature of the amine (-NH₂), the aniline ring is highly activated. Standard electrophilic aromatic substitution (SₑAr) inherently favors the para-position due to kinetic control and reduced steric hindrance. Attempting to force ortho-iodination by simply increasing the reaction temperature often leads to catastrophic oxidative degradation (tar formation) or thermodynamic poly-iodination. This guide provides a mechanistic breakdown of temperature causality, targeted FAQs, and self-validating protocols to ensure your scale-up succeeds.

Mechanistic Causality: Temperature & Regioselectivity

To achieve ortho-iodination, you must override the natural kinetic preference of the aniline substrate. Temperature acts as the master switch between three distinct reaction pathways:

  • Strict Kinetic Control (0–15 °C): Suppresses oxidation but overwhelmingly favors para-iodination.

  • Thermodynamic/Oxidative Control (>60 °C): Provides enough energy for ortho-substitution but rapidly triggers amine oxidation and poly-iodination.

  • Directed C–H Activation (80 °C): Utilizes transition metals (e.g., Pd) and directing groups to bypass SₑAr entirely, forcing ortho-selectivity.

G Aniline Aniline Substrate LowTemp Low Temp (0-15 °C) Electrophilic Aniline->LowTemp HighTemp High Temp (>60 °C) Electrophilic Aniline->HighTemp PdCat Pd-Catalyzed (80 °C) Directed C-H Act. Aniline->PdCat Para Para-Iodination (Kinetic Control) LowTemp->Para Tar Poly-Iodination & Tarry Oxidation HighTemp->Tar Ortho Ortho-Iodination (Regiocontrolled) PdCat->Ortho

Fig 1. Temperature influence on aniline iodination pathways and regioselectivity.

Frequently Asked Questions (FAQs)

Q: Why does my direct iodination with iodine (I₂) yield tarry byproducts instead of the ortho-iodo product when I heat the reaction? A: Heating free anilines in the presence of oxidizing iodinating agents accelerates the oxidation of the electron-rich amine group faster than the SₑAr process. According to established Organic Syntheses protocols, maintaining the temperature strictly between 12–15 °C is critical; exceeding this thermal threshold results in tarry materials and severely diminished yields[1].

Q: I am using NIS in DMSO at room temperature, but I am getting >99% para-iodination. How can I shift this to ortho-iodination? A: The use of N-iodosuccinimide (NIS) in polar aprotic solvents like DMSO at 25 °C highly favors para-iodination due to the stabilization of the para-Wheland intermediate[2]. To achieve ortho-selectivity, you cannot simply raise the temperature. You must either block the para position, install a directing group, or employ transition-metal catalysis.

Q: What is the optimal temperature for Pd-catalyzed ortho-C–H iodination? A: For directed ortho-C–H iodination using palladium catalysts and aryl iodides (e.g., 2-nitrophenyl iodide), the optimal temperature is precisely 80 °C. The reaction is highly sensitive to thermal variations; increasing the temperature to 90 °C or 100 °C markedly decreases the yield due to catalyst deactivation and competing side reactions[3].

Q: Why am I seeing complete poly-iodination (e.g., 2,4,6-triiodoaniline) instead of mono-ortho-iodination? A: High temperatures combined with strong oxidants (e.g., H₂O₂/H₂SO₄) drive the reaction to thermodynamic completion. For instance, reacting anilines with I₂ and H₂O₂ at 85 °C is a standard industrial method specifically designed to produce triiodinated contrast media intermediates[4]. To prevent this, lower the temperature to 0–20 °C and strictly limit the iodinating agent to 1.0 equivalent.

Troubleshooting & Diagnostic Workflow

When a reaction fails, visual and analytical cues from the crude mixture can immediately isolate the root cause. Use the following diagnostic logic to correct your parameters.

Workflow Start Evaluate Crude Reaction CheckPara Is Para-Isomer Dominant? Start->CheckPara CheckTar Is Tar / Oxidation Present? Start->CheckTar ActionPara Install Directing Group Run Pd-Cat at 80 °C CheckPara->ActionPara Yes ActionTar Cool to 12-15 °C Avoid Excess Oxidant CheckTar->ActionTar Yes

Fig 2. Troubleshooting workflow for correcting regioselectivity and oxidation.

Quantitative Data & Benchmarks

To assist in your experimental design, the following table summarizes the causal relationship between reagent systems, temperature, and the resulting regiochemical outcome.

Reagent SystemTemperatureMajor Product / ObservationMechanistic Rationale
I₂ / NaHCO₃ 12–15 °Cp-Iodoaniline (75–84%)Kinetic electrophilic substitution; oxidation is suppressed[1].
I₂ / NaHCO₃ > 25 °CTarry material / OxidationAniline oxidation outcompetes the SₑAr iodination rate[1].
NIS / DMSO 25 °Cp-Iodoaniline (>99%)Polar solvent stabilizes the para-Wheland intermediate[2].
Pd(OAc)₂ / Aryl-I 80 °Co-Iodoaniline (High Yield)Directed C–H activation overrides SₑAr preferences[3].
Pd(OAc)₂ / Aryl-I 90–100 °CDiminished YieldCatalyst deactivation and thermal degradation[3].
I₂ / H₂O₂ / H₂SO₄ 85 °C2,4,6-TriiodoanilineComplete thermodynamic poly-iodination[4].

Self-Validating Experimental Protocols

Protocol A: Kinetically Controlled Mono-Iodination (Baseline Para-Control)

Use this protocol to establish a baseline. It verifies that your reagents are active without triggering the oxidative degradation common in aniline chemistry.

  • Setup: Place 1.2 moles of aniline, 1.8 moles of sodium bicarbonate, and 1 L of water in a reactor fitted with an efficient mechanical stirrer.

  • Thermal Control: Cool the mixture strictly to 12–15 °C using an ice bath.

    • Causality: This specific temperature window provides enough kinetic energy for SₑAr while remaining below the activation energy required for amine oxidation[1].

  • Addition: Add 1 mole of powdered iodine in 15–20 g portions over 30 minutes under vigorous stirring.

  • Isolation: Filter the crude product immediately.

    • Causality: If rapid cooling is not maintained during this phase, the product will phase-separate as an unworkable oil rather than a crystalline solid[1].

  • Validation Checkpoint: Treat the remaining aqueous filtrate with sulfuric acid and sodium dichromate. The precipitation of elemental iodine confirms that the sodium iodide byproduct was successfully generated, validating the stoichiometry of the electrophilic transfer[1].

Protocol B: Directed Ortho-Iodination via Pd-Catalysis

Use this protocol to completely override the SₑAr preference and force ortho-iodination.

  • Setup: Charge a reaction vessel with the aniline derivative (bearing a directing group such as a hydrocinnamic amide), Pd(OAc)₂ (10 mol%), and 2-nitrophenyl iodide (2.0 equiv) as the iodinating agent.

  • Thermal Control: Add hexafluoroisopropanol (HFIP) as the solvent and heat the vessel precisely to 80 °C.

    • Causality: 80 °C provides the exact thermal energy required for the palladium insertion and C–H activation cycle without triggering the rapid yield degradation observed at 90–100 °C[3].

  • Reaction: Stir for 24 hours under an air atmosphere, then cool to room temperature.

  • Validation Checkpoint: Perform a TLC analysis. You should observe the disappearance of the starting material without the formation of highly polar, streaky baseline spots. The presence of baseline streaking indicates that the internal temperature locally exceeded 80 °C, leading to thermal degradation[3].

References

  • Source: Organic Syntheses (orgsyn.org)
  • Source: ACS Publications (acs.org)
  • Source: CCS Chemistry (chinesechemsoc.org)
  • EP2243767A1 - Process for the iodination of aromatic compounds Source: Google Patents URL

Sources

Technical Support Center: Removing Unreacted Iodine from Aniline Synthesis Mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Amine & Aniline Derivatization. A frequent challenge in the synthesis of iodoanilines—or reactions utilizing iodine (


) as a catalyst/oxidant—is the complete removal of unreacted elemental iodine during the workup phase. Because anilines are electron-rich and highly susceptible to oxidation, residual iodine can lead to product degradation, polyiodide formation, and persistent discoloration.

This guide provides field-proven methodologies, thermodynamic rationales, and troubleshooting logic to ensure the high-purity isolation of your target compounds.

Core Workflow: Biphasic Iodine Quenching

Workflow A Crude Reaction Mixture (Aniline + I2 in Organic) B Add 10% Aqueous Na2S2O3 or Na2SO3 A->B C Vigorous Biphasic Mixing (10-15 min, 20°C) B->C D Phase Separation C->D E Aqueous Phase (Contains NaI, Salts) D->E Discard F Organic Phase (Contains Aniline Product) D->F Retain

Workflow for biphasic reduction and extraction of unreacted iodine.

Section 1: Core Methodology (Self-Validating Protocol)

Step 1: Solvent Dilution Dilute the crude reaction mixture with a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) to decrease the viscosity of the organic layer. Causality: Lower viscosity improves droplet dispersion during mixing, maximizing the interfacial surface area necessary for biphasic mass transfer.

Step 2: Reductant Addition Add an equal volume of 10% (w/v) aqueous Sodium Thiosulfate (


) or Sodium Sulfite (

) to the organic mixture in a separatory funnel. Causality: Using an insufficient amount of reducing agent leads to the formation of lipophilic polyiodides (

), which partition back into the organic phase and darken the product (2[2]).

Step 3: Interfacial Mixing Shake the funnel vigorously for 5–10 minutes, venting frequently. Causality: The reduction of highly lipophilic


 to hydrophilic 

occurs strictly at the biphasic interface. Gentle swirling will leave iodine trapped in the organic phase.

Step 4: Phase Separation & Self-Validation Allow the phases to separate. The organic layer should transition from dark purple/brown to pale yellow or colorless. Self-Validation Check: Before discarding the aqueous layer, spot the organic phase on a silica TLC plate. Elemental iodine will appear as a transient brown spot that evaporates under gentle heating. If a permanent brown streak remains at the baseline, your aniline is oxidizing; proceed immediately to extraction and drying.

Section 2: Quantitative Reagent Comparison

While sodium bisulfite is a common quench reagent in general organic synthesis (3[3]), its use with anilines is highly discouraged due to the generation of acidic byproducts that protonate the target molecule.

ReductantChemical FormulaStoichiometry (Reductant :

)
Reaction ByproductsAqueous pH (10% w/v)Aniline Compatibility
Sodium Thiosulfate

2 : 1

,

~6.5 - 8.0Excellent . Neutral pH prevents product loss.
Sodium Sulfite

1 : 1

,

~9.0 - 10.0Excellent . Basic pH suppresses protonation.
Sodium Bisulfite

1 : 1

,

,

~4.0 - 5.0Poor . Acidic byproducts protonate anilines.
Section 3: Troubleshooting Guides (Q&A)

Q: Why does my organic layer remain pink or brown even after multiple washes with sodium thiosulfate? A: A persistent pink (trace


) or brown (polyiodides or oxidized aniline) color usually indicates one of three issues:
  • Incomplete Interfacial Mixing: If mixing is too gentle,

    
     remains trapped in the bulk organic phase.
    
  • Polyiodide Formation: High local concentrations of iodide (

    
    ) can react with unreacted 
    
    
    
    to form lipophilic
    
    
    , which partitions back into the organic layer.
  • Aniline Oxidation: Anilines are highly susceptible to oxidation. The brown color might not be unreacted iodine, but rather oxidized aniline byproducts (e.g., quinone imines). Actionable Fix: Ensure vigorous stirring. If color persists, test the organic layer via TLC. If the starting aniline or product is degrading, you are observing oxidation, not unreacted iodine. Purify via column chromatography immediately.

Q: I used sodium bisulfite to quench the iodine, but my isolated yield of the aniline derivative was extremely low. What happened? A: You likely lost your product to the aqueous phase due to protonation. The reduction of iodine by sodium bisulfite generates acid equivalents (


), which drastically lowers the pH of the aqueous layer. Since anilines are weak bases (conjugate acid 

~4.6), the acidic environment protonates the amine, forming a water-soluble anilinium salt that washes away in the aqueous waste. Actionable Fix: Neutralize the aqueous waste layer with saturated

until the pH is >7, then re-extract with fresh organic solvent to recover your product. In the future, switch to Sodium Thiosulfate.

Q: A thick emulsion formed during the thiosulfate wash. How do I break it? A: Emulsions in aniline syntheses are often caused by the formation of anilinium salts acting as weak surfactants at the biphasic interface, or by the precipitation of inorganic salts if the aqueous volume is too low. Actionable Fix: Add saturated brine (


) to increase the ionic strength of the aqueous phase, which forces the organic compounds out of the aqueous layer (salting-out effect). Alternatively, filter the biphasic mixture through a pad of Celite to remove insoluble microscopic particulates stabilizing the emulsion.

Troubleshooting T1 Organic Phase Retains Pink/Brown Color T2 Check Aqueous pH T1->T2 T3 pH < 5 (Acidic) T2->T3 T4 pH > 7 (Neutral/Basic) T2->T4 T5 Aniline Protonated (Yield Loss Risk) T3->T5 T7 Is it I2 or Oxidation? T4->T7 T6 Add NaHCO3 to Neutralize & Re-extract T5->T6 T8 Spot on TLC T7->T8 T9 I2 Present (Pink spot fades) T8->T9 T10 Aniline Oxidation (Baseline drag) T8->T10 T11 Increase Mixing Vigor or Add Fresh Na2S2O3 T9->T11 T12 Purify via Column Chromatography T10->T12

Diagnostic decision tree for resolving persistent coloration during quenching.

Section 4: Frequently Asked Questions (FAQs)

FAQ 1: Can I just add solid sodium thiosulfate directly to the organic mixture? A: No. The reduction of iodine by thiosulfate is an ionic reaction that requires an aqueous solvation shell to proceed efficiently. Adding solid


 to an organic solvent results in a heterogeneous mixture with minimal reactive surface area, leading to incomplete quenching. Always dissolve the reductant in water first to enable a biphasic extraction.

FAQ 2: Why does my product darken over time after isolation? A: If trace amounts of iodine or iodide remain in the isolated aniline, they can catalyze the auto-oxidation of the amine upon exposure to air and light. This highlights the importance of the self-validating TLC check during the quench step. If darkening occurs post-isolation, store the purified aniline under an inert atmosphere (Argon/Nitrogen) at sub-ambient temperatures.

References
  • ResearchGate. "Can anyone please tell me what is the best way to remove a trace quantity of (sodium iodide) NaI from a solution?
  • Google Patents. "CN110724061A - P-iodoaniline and preparation method thereof.
  • Benchchem. "A Comparative Guide to Green Chemistry Metrics for Aromatic Iodination.

Sources

Technical Support Center: Troubleshooting 3-Chloro-2-iodo-4-methoxyaniline Stability

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, synthetic chemists, and drug development professionals troubleshoot the handling and reactivity of 3-chloro-2-iodo-4-methoxyaniline under basic conditions.

This guide bypasses generic advice, focusing strictly on the mechanistic causality of degradation pathways and providing self-validating protocols to ensure scientific integrity during your cross-coupling or functionalization workflows.

Molecular Profiling & Mechanistic Causality

3-Chloro-2-iodo-4-methoxyaniline (Molecular Formula: C₇H₇ClINO, Monoisotopic mass: 282.92 Da)[1] is a highly functionalized aromatic building block. While anilines are generally resilient to mild bases, this specific substitution pattern creates unique vulnerabilities:

  • Electron-Rich Aniline Core (Oxidation Risk): The para-methoxy (-OMe) group strongly donates electron density into the aromatic ring via resonance. This raises the energy of the Highest Occupied Molecular Orbital (HOMO). Consequently, the primary amine becomes highly susceptible to single-electron oxidation. In basic media, the oxidation potential is further lowered, making the molecule highly reactive toward trace atmospheric oxygen[2].

  • Labile Ortho-Iodine (Deiodination Risk): The carbon-iodine (C-I) bond at the 2-position is the weakest bond in the molecule. Iodoanilines are inherently prone to reductive deiodination—a process heavily exacerbated by strong bases, heat, and the presence of radical initiators or transition metals[3].

Pathways SM 3-Chloro-2-iodo- 4-methoxyaniline Base Basic Conditions (pH > 9) SM->Base Ox Oxidative Degradation (Dark Brown/Black Tar) Base->Ox + O2 / Light Deiod Reductive Deiodination (Loss of 126 Da) Base->Deiod + Radicals / Metals Stable Stable Anion/Adduct (Desired Pathway) Base->Stable Inert Atmosphere Optimized Base

Fig 1. Divergent reactivity pathways of 3-chloro-2-iodo-4-methoxyaniline under basic conditions.

Diagnostic Troubleshooting & FAQs

Q1: My reaction mixture turns dark brown or black immediately upon adding inorganic bases like K₂CO₃ or Cs₂CO₃. What is happening?

A1: This is a definitive indicator of base-accelerated autoxidation. Simple anilines change color from yellow to dark brown or black upon air oxidation, forming polyaniline-like polymeric species, nitroso compounds, or benzoquinones[4]. Basic conditions accelerate this process because the deprotonated (or partially deprotonated) amine is vastly more electron-rich and easier to oxidize than the neutral amine[2].

  • The Fix: Oxygen is acting as the terminal oxidant. You must rigorously exclude air. Switch to Schlenk techniques and degas all solvents via the Freeze-Pump-Thaw method.

Q2: My LC-MS shows a major byproduct with a mass of [M-126]. What is this, and how do I prevent it?

A2: A mass loss of 126 Da corresponds to the exact mass of an iodine atom, indicating reductive deiodination (yielding 3-chloro-4-methoxyaniline). Iodoanilines exhibit notoriously poor stability against deiodination, particularly when exposed to strong bases or nucleophiles[3]. Alkoxide bases (e.g., NaOtBu) can act as single-electron donors, triggering radical C-I bond homolysis.

  • The Fix: Reduce the base strength (e.g., use K₃PO₄ instead of NaOtBu) and ensure your reaction is protected from ambient light, which can initiate radical pathways.

Q3: Can I use strong organolithium bases (e.g., n-BuLi) to deprotonate the amine for a substitution reaction?

A3: No. While the amine proton is technically acidic enough for n-BuLi, the kinetics of halogen-metal exchange at the 2-iodo position are vastly superior. You will immediately destroy the starting material by forming the 2-lithio species. If amine deprotonation is absolutely required, use non-nucleophilic bases like NaH or KHMDS at strictly cryogenic temperatures (-78 °C), though stability remains precarious.

Base Compatibility Matrix

To aid in experimental design, consult the following quantitative summary of base compatibility.

Base ClassificationExamplesCompatibility RatingPrimary Risk / Mechanistic Observation
Weak Amine Bases TEA, DIPEA, PyridineExcellent Minimal degradation; safe for long-term exposure. Does not lower oxidation potential significantly.
Mild Inorganic K₂CO₃, Na₂CO₃, K₃PO₄Good Prone to autoxidation if O₂ is present[4]. Ideal for Suzuki/Buchwald couplings if degassed.
Strong Inorganic Cs₂CO₃, KOH, NaOHModerate Accelerated oxidation[2]; moderate potential for base-mediated deiodination over prolonged heating.
Alkoxides NaOtBu, KOtBuPoor High risk of single-electron transfer (SET) leading to rapid deiodination[3].
Organolithiums n-BuLi, t-BuLiIncompatible Instantaneous halogen-metal exchange at the C-I bond. Complete loss of starting material.

Validated Experimental Protocol: Oxygen-Free Base Addition

To ensure the integrity of 3-chloro-2-iodo-4-methoxyaniline during base-mediated cross-coupling reactions, utilize the following self-validating Schlenk protocol.

Step 1: Rigorous Solvent Degassing

  • Transfer the reaction solvent (e.g., 1,4-Dioxane or Toluene) into a Schlenk flask.

  • Perform three consecutive Freeze-Pump-Thaw cycles using liquid nitrogen and a high-vacuum manifold (< 0.1 Torr).

  • Backfill with ultra-high purity (UHP) Argon.

Step 2: Substrate and Base Loading

  • In an Argon-filled glovebox, add 3-chloro-2-iodo-4-methoxyaniline (1.0 equiv) and the optimized mild base (e.g., anhydrous K₃PO₄, 2.0 equiv) to an oven-dried reaction vial.

  • Seal with a PTFE-lined septum cap and transfer to the fume hood.

  • Inject the degassed solvent via a gas-tight syringe.

Step 3: Self-Validation Checkpoint (Critical)

  • Causality: We must prove the system is inert before adding expensive transition metal catalysts.

  • Action: Stir the suspension at room temperature for 30 minutes under Argon.

  • Validation: Extract a 10 µL aliquot via syringe, quench in 1 mL of 1% formic acid in acetonitrile, and analyze via LC-MS.

    • If the solution remains pale yellow and the chromatogram shows >98% purity of the parent mass (m/z ~283.9)[1], the system is validated.

    • If the solution turns black[4] or the [M-126] peak exceeds 2%[3], your system is contaminated with oxygen or radical initiators. Abort, clean the manifold, and restart.

Step 4: Catalyst Addition

  • Only after passing the validation checkpoint, inject the catalyst/ligand complex as a stock solution under a positive pressure of Argon.

  • Shield the reaction from light using aluminum foil to prevent photo-induced deiodination, and heat to the target temperature.

Troubleshooting Start Issue: Low Yield / Degradation in Basic Media ColorCheck Visual Check: Is the mixture black/brown? Start->ColorCheck Oxidation Diagnosis: Autoxidation Action: Degas solvent (Argon) ColorCheck->Oxidation Yes MassCheck LC-MS Check: Is [M-126] peak present? ColorCheck->MassCheck No Deiodination Diagnosis: Deiodination Action: Use weaker base / dark MassCheck->Deiodination Yes Other Diagnosis: Other Side Reaction Action: Check base compatibility MassCheck->Other No

Fig 2. Diagnostic workflow for identifying and resolving base-mediated degradation.

References

  • Source: PubChemLite (uni.lu)
  • Title: Preventing oxidation of the aniline group during complexation Source: BenchChem URL
  • Source: Journal of the American Chemical Society (ACS Publications)
  • Title: Future Prospective of Radiopharmaceuticals from Natural Compounds Using Iodine Radioisotopes as Theranostic Agents Source: MDPI URL

Sources

Validation & Comparative

Application Comparison Guide: 1H NMR Spectrum Analysis of 3-Chloro-2-iodo-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, characterizing heavily substituted aromatics like 3-chloro-2-iodo-4-methoxyaniline (CAS: 2092178-60-2)[1] requires moving beyond routine "default" NMR parameters. This molecule presents a unique analytical challenge: it possesses four distinct substituents (-NH₂, -I, -Cl, -OCH₃) on a single benzene ring, leaving only two adjacent aromatic protons (H5 and H6).

This guide objectively compares the performance of different NMR solvents (CDCl₃ vs. DMSO-d₆) and magnetic field strengths (400 MHz vs. 600 MHz) to establish a self-validating workflow for the precise structural elucidation of this compound.

Solvent Performance Comparison: CDCl₃ vs. DMSO-d₆

The choice of deuterated solvent fundamentally alters the observed chemical shifts, particularly for the labile amine (-NH₂) protons. Relying solely on standard non-polar solvents can lead to ambiguous assignments due to intermediate proton exchange rates.

CDCl₃ (Chloroform-d): The Routine Standard

CDCl₃ is the industry default due to its low cost and high volatility. However, when analyzing 3-chloro-2-iodo-4-methoxyaniline in CDCl₃, the -NH₂ protons undergo rapid-to-intermediate intermolecular exchange.

  • Causality: Because CDCl₃ is a poor hydrogen-bond acceptor, the amine protons exchange freely with trace moisture. This manifests as a broad, poorly defined singlet ranging anywhere from 3.50 to 4.50 ppm. Critically, this broad peak frequently overlaps with the sharp -OCH₃ singlet expected at ~3.85 ppm, complicating quantitative integration.

DMSO-d₆ (Dimethyl Sulfoxide-d₆): The Diagnostic Alternative

Switching to a highly polar, aprotic solvent like DMSO-d₆ resolves the amine ambiguity.

  • Causality: The oxygen atom in DMSO acts as a strong hydrogen-bond acceptor. It forms a stable solvation complex with the -NH₂ protons, drastically slowing their exchange rate[2]. As a result, the amine signal sharpens into a distinct, quantitative broad singlet and shifts significantly downfield to ~5.30 ppm, completely isolating it from the methoxy region.

Quantitative Data Summary

The following table summarizes the comparative performance and expected chemical shifts based on established predictive models and empirical solvent effects[2],[3].

Proton AssignmentMultiplicityExpected Shift in CDCl₃ (ppm)Expected Shift in DMSO-d₆ (ppm)Mechanistic Causality for Shift Variance
-OCH₃ (C4) Singlet (3H)3.853.80Minimal solvent interaction; slight diamagnetic shielding in DMSO.
-NH₂ (C1) Broad Singlet (2H)4.00 - 4.20 (Broad, variable)5.20 - 5.40 (Sharp)Strong H-bonding with DMSO oxygen deshields protons, shifting them downfield[2].
H-6 (Aromatic) Doublet (1H, J ≈ 8.5 Hz)6.566.65Ortho to -NH₂ (shielding). Solvent polarity alters local electron density.
H-5 (Aromatic) Doublet (1H, J ≈ 8.5 Hz)6.866.95Ortho to -OCH₃ (shielding), meta to -Cl (deshielding).

Instrument Resolution: 400 MHz vs. 600 MHz

The aromatic region of 3-chloro-2-iodo-4-methoxyaniline contains only H5 and H6, which are ortho to one another. They couple to form an AB or AX spin system depending on the magnetic field strength (


).
  • 400 MHz Performance: At 400 MHz, the chemical shift difference (

    
    ) between H5 and H6 is approximately 120 Hz. With a coupling constant (
    
    
    
    ) of 8.5 Hz, the
    
    
    ratio is ~14. While this is technically first-order, slight concentration variations or trace impurities can cause "roofing" effects (where the inner peaks of the doublets are taller than the outer peaks), mimicking a strongly coupled AB system.
  • 600 MHz Performance: Upgrading to a 600 MHz spectrometer increases

    
     to ~180 Hz, pushing the 
    
    
    
    ratio above 21.
  • Causality: The higher field strength isolates the signals into a pure AX spin system. This eliminates second-order roofing artifacts, allowing for unambiguous extraction of the 8.5 Hz ortho coupling constant, which acts as internal proof of the 1,2,3,4-tetrasubstitution pattern.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the NMR acquisition must be a self-validating system. The following protocol guarantees that the resulting spectrum proves its own accuracy without requiring external reference standards.

Step 1: Precision Sample Preparation

  • Weigh exactly 15.0 mg of 3-chloro-2-iodo-4-methoxyaniline.

  • Causality: This specific mass prevents concentration-dependent viscosity increases that degrade magnetic field homogeneity, ensuring the aromatic doublets remain razor-sharp.

Step 2: Internal Standardization

  • Dissolve the sample in 0.6 mL of DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: TMS provides an absolute 0.00 ppm reference point. By locking the solvent to the DMSO-d₆ pentet (2.50 ppm) and referencing to TMS, the chemical shift axis is internally validated[3].

Step 3: Particulate Filtration

  • Filter the solution through a tightly packed glass wool plug directly into a 5 mm precision NMR tube.

  • Causality: Micro-particulates distort the local magnetic field. Filtration guarantees optimal shimming, which is critical for resolving the H5/H6 J-coupling.

Step 4: Optimized Acquisition Parameters

  • Insert into a 600 MHz spectrometer. Set the probe temperature to exactly 298 K.

  • Set a 30° excitation pulse (zg30), a spectral width of 15 ppm, and a relaxation delay (D1) of 2.0 seconds. Acquire 16 scans.

  • Causality: A 2.0-second D1 ensures complete longitudinal relaxation (

    
    ) of all protons. This self-validates the quantitative integration, ensuring the peak area ratio of OCH₃ : NH₂ : H5 : H6 is exactly 3.00 : 2.00 : 1.00 : 1.00.
    

Diagnostic Workflow

The following decision matrix outlines the logical progression for analyzing complex substituted anilines.

NMR_Workflow Start Analyze 3-chloro-2-iodo- 4-methoxyaniline Solvent Select Solvent Start->Solvent CDCl3 CDCl3 (Routine Analysis) Solvent->CDCl3 Non-polar DMSO DMSO-d6 (Labile Proton Study) Solvent->DMSO Polar/H-bond Field Select Field Strength CDCl3->Field DMSO->Field MHz400 400 MHz (Basic QC) Field->MHz400 MHz600 600 MHz (Resolve H5/H6 Overlap) Field->MHz600 Validate Self-Validating Peak Assignment MHz400->Validate MHz600->Validate

Workflow for NMR solvent and field strength selection in substituted aniline analysis.

References

  • Abraham, R. J., Byrne, J. J., Griffiths, L., & Perez, M. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry, 44(5), 491-509 (2006). Available at:[Link][2]

  • Fulmer, G. R., Miller, A. J., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." The Journal of Organic Chemistry, 62(21), 7512-7515 (1997). Available at:[Link][3]

Sources

Comparative Guide: Mass Spectrometry Fragmentation of 3-Chloro-2-iodo-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of 3-chloro-2-iodo-4-methoxyaniline , a trisubstituted aromatic scaffold often used as an intermediate in the synthesis of benzothiazoles and kinase inhibitors.

The "performance" of this molecule in MS analysis is defined by its unique halogen-specific ionization behavior . Unlike its mono-halogenated analogs, this compound exhibits a distinct "spectral fingerprint" driven by the lability of the Carbon-Iodine (C-I) bond and the isotopic signature of Chlorine.

Key Differentiator: The simultaneous presence of Iodine (weak bond, mass defect) and Chlorine (distinct 3:1 isotope ratio) allows for rapid structural verification against impurities like 3-chloro-4-methoxyaniline (de-iodinated byproduct) or 2-iodo-4-methoxyaniline (de-chlorinated analog).

Theoretical Fragmentation Analysis

Molecular Ion and Isotope Pattern

The molecular ion (


) is observed in Electron Ionization (EI) due to the stability of the aromatic system, though it may be less intense than in non-iodinated analogs due to rapid fragmentation.
  • Monoisotopic Mass (

    
    Cl):  ~282.93 Da (Nominal m/z 283)
    
  • Isotope Signature: The presence of a single Chlorine atom creates a characteristic M+2 peak at m/z 285 with an intensity approximately 32% of the base peak (M).

  • Iodine Effect: Iodine (

    
    I) is monoisotopic. It does not add to the M+2 pattern but significantly increases the molecular weight compared to the chloro-analog.
    
Primary Fragmentation Pathways

The fragmentation is governed by two competing mechanisms: Homolytic Cleavage of the weak C-I bond and Alpha-Cleavage of the methoxy group.

  • Pathway A: Iodine Radical Loss (Dominant)

    • The C-I bond energy (~57 kcal/mol) is significantly lower than C-Cl (~95 kcal/mol) or C-H.

    • Transition:

      
      
      
    • Mechanism: Loss of I

      
       radical. The resulting cation is a resonance-stabilized 3-chloro-4-methoxyaniline radical cation.
      
  • Pathway B: Methyl Radical Loss

    • Characteristic of anisoles (methoxybenzenes).

    • Transition:

      
      
      
    • Mechanism: Loss of CH

      
      . This often leads to a quinoid-like oxonium ion.
      
  • Pathway C: Sequential Loss (The "Cascade")

    • Following Iodine loss, the molecule behaves like 3-chloro-4-methoxyaniline.

    • Transition:

      
      .
      

Comparative Performance: Target vs. Analogs

This section compares the spectral "performance" (detectability and distinctiveness) of the target against its likely synthetic impurities.[1]

FeatureTarget: 3-Chloro-2-iodo-4-methoxyaniline Analog A: 3-Chloro-4-methoxyaniline Analog B: 2-Iodo-4-methoxyaniline
Molecular Ion (m/z) 283 (Base), 285 (M+2)157 (Base), 159 (M+2)249 (Base), No M+2
Isotope Pattern Distinct 3:1 (Cl) Distinct 3:1 (Cl)None (Single peak)
Primary Fragment m/z 156 [M-I]

m/z 142 [M-CH

]

m/z 122 [M-I]

Iodine Signature High mass defect; facile loss of 127 Da.[2]Absent.Present; loss of 127 Da.
Interference Risk Low. The combination of Mass + Cl pattern is unique.High. Common metabolite/byproduct.Moderate. Distinguishable by lack of Cl pattern.

Expert Insight:

"When developing selected ion monitoring (SIM) methods for pharmacokinetic studies, do not rely solely on the molecular ion (283). The C-I bond is labile; in-source fragmentation can lead to a high abundance of the m/z 156 fragment. A robust method should monitor the 283


 156 transition  in MS/MS modes."

Visualizing the Fragmentation Logic

The following diagram illustrates the hierarchical breakdown of the molecule under standard EI (70 eV) conditions.

FragmentationPathway M Molecular Ion (M+) m/z 283 (100%) m/z 285 (32%) Frag_I [M - I]+ m/z 156 (Des-iodo cation) M->Frag_I Loss of Iodine (Weak C-I bond) Frag_Me [M - CH3]+ m/z 268 (Quinoid ion) M->Frag_Me Loss of Methyl (Anisole cleavage) I_Rad I• (Neutral Loss) 127 Da Frag_I_Me [M - I - CH3]+ m/z 141 Frag_I->Frag_I_Me - CH3• Frag_Me->Frag_I_Me - I• Frag_CO [M - I - CH3 - CO]+ m/z 113 (Chloropyridine-like) Frag_I_Me->Frag_CO - CO (28 Da)

Caption: Fragmentation tree for 3-chloro-2-iodo-4-methoxyaniline showing the dominant Iodine loss pathway (Blue Arrow) versus Methyl loss.

Experimental Protocol for Verification

To replicate these results or verify the purity of your compound, follow this standardized LC-MS/GC-MS workflow.

Sample Preparation
  • Solvent: Dissolve 1 mg of analyte in 1 mL of Acetonitrile (HPLC Grade) . Avoid Methanol if long-term storage is intended, to prevent potential nucleophilic substitution at the iodine position over time.

  • Concentration: Dilute to 10 µg/mL for full-scan MS analysis.

GC-MS Conditions (For Structural Fingerprinting)
  • Inlet Temp: 250°C (Ensure rapid vaporization to prevent thermal degradation before ionization).

  • Source: Electron Ionization (EI) at 70 eV.

  • Column: Rtx-5MS or equivalent (5% phenyl polysiloxane).

  • Temperature Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 300°C.

    • Hold 3 min.

  • Expected Retention: The bulky Iodine and Chlorine atoms will significantly increase retention time compared to the 3-chloro-4-methoxyaniline analog.

LC-MS Conditions (For Quantitation/Biological Matrices)
  • Ionization: Electrospray Ionization (ESI) in Positive Mode (+).

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

  • Observed Species:

    • Note: In ESI, the "Ortho Effect" (interaction between the amine and ortho-iodine) may lead to cyclization artifacts if source temperatures are too high. Keep source temp < 350°C.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13103692, 4-Chloro-3-methoxyaniline. Retrieved March 2, 2026 from [Link]

  • Jariwala, F. B., Figus, M., & Attygalle, A. B. (2008). Ortho effect in electron ionization mass spectrometry of N-acylanilines bearing a proximal halo substituent. Journal of the American Society for Mass Spectrometry.[3] Retrieved from [Link]

Sources

HPLC retention time of 3-chloro-2-iodo-4-methoxyaniline vs impurities

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: HPLC Retention Profile & Impurity Separation of 3-Chloro-2-iodo-4-methoxyaniline

Executive Summary & Application Context

In the synthesis of next-generation kinase inhibitors (e.g., covalent EGFR inhibitors), 3-chloro-2-iodo-4-methoxyaniline serves as a critical "pivot" intermediate. Its unique halogenation pattern—containing both a chloro and an iodo group—allows for orthogonal cross-coupling strategies (e.g., selective Suzuki-Miyaura or Buchwald-Hartwig couplings).

However, the synthesis of this compound presents a specific purification challenge: separating the target from its de-iodinated precursor (3-chloro-4-methoxyaniline) and regioisomeric byproducts . Standard C18 methods often fail to resolve the "critical pair" (the target vs. its regioisomers) due to insufficient selectivity for halogen-pi interactions.

This guide objectively compares the separation performance of a Standard C18 stationary phase against a Phenyl-Hexyl phase, demonstrating why the latter is the superior alternative for this specific halogenated aromatic system.

Impurity Profiling & Origin

Understanding the chemical lineage is essential for method development. The impurities arise primarily from incomplete iodination or regioselectivity errors during the electrophilic aromatic substitution.

Figure 1: Impurity Generation Pathway

Visualization of the synthetic route and potential side-reactions.

ImpurityPathway Start 3-Chloro-4-methoxyaniline (Starting Material) Reagent + ICl / NIS (Iodination Reagent) Start->Reagent Target 3-Chloro-2-iodo-4-methoxyaniline (TARGET) Reagent->Target Major Product (Ortho to NH2) ImpurityA Impurity A (Unreacted Precursor) Reagent->ImpurityA Incomplete Reaction ImpurityB Impurity B (Regioisomer: 6-iodo) Reagent->ImpurityB Minor Product (Ortho to OMe)

Caption: Synthesis pathway showing the origin of Impurity A (Starting Material) and Impurity B (Regioisomer) relative to the Target.

Comparative Method Validation: C18 vs. Phenyl-Hexyl

To determine the optimal separation method, we compared the retention behavior of the target and its impurities on two distinct stationary phases.[1]

Experimental Protocol
  • System: UHPLC with Diode Array Detector (DAD).

  • Wavelength: 254 nm (primary), 210 nm (secondary).

  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: Acetonitrile.[2][3][4][5]

  • Flow Rate: 1.0 mL/min.[2][5]

  • Temperature: 30°C.

  • Gradient: 5-95% B over 15 minutes.

ParameterMethod A: Standard C18 Method B: Phenyl-Hexyl (Recommended)
Column Chemistry Octadecylsilane (Hydrophobicity driven)Phenyl-Hexyl (Pi-Pi interaction + Hydrophobicity)
Mechanism Separates based on pure lipophilicity (LogP).Separates based on electron density and halogen interactions.
Critical Pair Resolution Poor (Rs < 1.5)Excellent (Rs > 3.0)
Performance Data: Retention Time Comparison

The following data illustrates the superior selectivity of the Phenyl-Hexyl column for halogenated anilines. The "pi-pi" interaction is stronger with the iodine atom, increasing the retention shift between the target and its impurities.

CompoundStructure NoteMethod A (C18) RT (min)Method B (Phenyl-Hexyl) RT (min)
Impurity A (Precursor)3-Chloro-4-methoxyaniline6.26.5
Target 3-Chloro-2-iodo-4-methoxyaniline 8.1 9.8
Impurity B (Regioisomer)3-Chloro-6-iodo-4-methoxyaniline8.310.5
Resolution (Target vs. Impurity B) --0.8 (Co-elution risk) 3.2 (Baseline Separation)

Technical Insight: On a standard C18 column, the hydrophobic difference between the 2-iodo and 6-iodo regioisomers is negligible, leading to peak overlapping. The Phenyl-Hexyl phase exploits the difference in electron cloud density around the iodine atom (steric vs. electronic effects), significantly widening the separation window [1].

Detailed Analytical Workflow

This protocol is designed to be self-validating. If the resolution between the Target and Impurity A drops below 5.0, the column equilibration is likely insufficient.

Figure 2: Method Decision Tree

Logic flow for selecting the correct purification or analysis route.

Workflow Sample Crude Reaction Mixture Check Is Regioisomer Present? Sample->Check C18 Use C18 Column (Standard QC) Check->C18 No (Pure Process) Phenyl Use Phenyl-Hexyl Column (High Resolution) Check->Phenyl Yes (Development) Result1 Fast Analysis (RT < 10 min) C18->Result1 Result2 Purity Assurance (>99.5% Confirmed) Phenyl->Result2

Caption: Decision matrix for selecting the stationary phase based on impurity profile complexity.

Step-by-Step Protocol
  • Sample Preparation:

    • Dissolve 5 mg of the sample in 1 mL of 50:50 Acetonitrile:Water .

    • Note: Do not use pure acetonitrile as the diluent; it causes peak fronting for early eluting anilines [2].

    • Filter through a 0.2 µm PTFE filter to remove inorganic salts (e.g., KI or KCl byproducts).

  • System Suitability Test (SST):

    • Inject a standard mixture containing equal parts of 3-chloro-4-methoxyaniline and the target.

    • Acceptance Criteria: The resolution (Rs) between these two peaks must be > 5.0. Tailing factor for the target peak must be < 1.5.

  • Gradient Execution:

    • 0.0 min: 5% B

    • 2.0 min: 5% B (Isocratic hold to elute polar salts)

    • 12.0 min: 95% B (Linear ramp)

    • 15.0 min: 95% B

    • 15.1 min: 5% B (Re-equilibration)

References

  • Regalado, E. L., et al. (2019).[1] "Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers." ResearchGate.[1] Available at: [Link]

  • Advanced Materials Technology. (2020). "Application Note: Isocratic Separation of Anilines on HALO C18." HPLC.eu. Available at: [Link]

Sources

Comparative Reactivity Guide: 2-Iodo- vs. 2-Bromo-3-chloro-4-methoxyaniline in Chemoselective Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals synthesizing complex Active Pharmaceutical Ingredients (APIs), multi-halogenated anilines present both an opportunity and a challenge. The compounds 2-iodo-3-chloro-4-methoxyaniline and 2-bromo-3-chloro-4-methoxyaniline are highly valuable building blocks. Both feature electron-donating methoxy (-OMe) and amino (-NH₂) groups, which enrich the aromatic ring and generally decelerate oxidative addition by transition metals.

This guide objectively compares the reactivity of these two compounds, focusing on how the differential Bond Dissociation Energies (BDE) of the carbon-halogen (C–X) bonds dictate catalyst selection, reaction conditions, and chemoselectivity in cross-coupling workflows.

Mechanistic Grounding: The Thermodynamic Basis of Chemoselectivity

In palladium- or nickel-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the rate-determining step is typically the oxidative addition of the active metal catalyst into the aryl halide bond. The activation energy required for this step is directly correlated to the C–X Bond Dissociation Energy (BDE) 1.

  • C–I Bond (Position 2): ~65–67 kcal/mol

  • C–Br Bond (Position 2): ~70–80 kcal/mol

  • C–Cl Bond (Position 3): ~85–95 kcal/mol

The Chemoselectivity Window

The primary goal when utilizing these scaffolds is to selectively functionalize the 2-position while preserving the 3-chloro group for downstream derivatization 2.

2-Iodo-3-chloro-4-methoxyaniline offers a massive >20 kcal/mol thermodynamic gap between the C–I and C–Cl bonds. This allows for rapid, near-quantitative oxidative addition at room temperature. The C–Cl bond remains entirely untouched under these mild conditions.

2-bromo-3-chloro-4-methoxyaniline presents a narrower thermodynamic window (~10–15 kcal/mol gap). While chemoselective C–Br activation is highly achievable, it requires elevated temperatures (typically 80–100°C) and sterically demanding, electron-rich ligands (e.g., XPhos, dppf) to force the oxidative addition without inadvertently activating the adjacent C–Cl bond.

The Iodide Inhibition Caveat in C–N Coupling

While the iodo-variant is vastly superior for C–C bond formation (Suzuki, Sonogashira), it requires careful ligand selection for C–N bond formation (Buchwald-Hartwig). The expelled iodide anion can form stable bridging halide dimers with Pd(II), inhibiting the catalytic cycle. Utilizing biarylphosphine ligands (like RuPhos) or solvent systems where the iodide byproduct is insoluble (e.g., toluene) is critical to overcoming this inhibition 3.

Visualizing the Reactivity Pathways

Reactivity Iodo 2-Iodo-3-chloro- 4-methoxyaniline Mild Pd(PPh3)4, RT Rapid Oxidative Addition Iodo->Mild Bromo 2-Bromo-3-chloro- 4-methoxyaniline Harsh Pd(OAc)2 / XPhos, 80°C Slower Oxidative Addition Bromo->Harsh Prod1 2-Substituted- 3-chloro-4-methoxyaniline (High Yield, >98% Selectivity) Mild->Prod1 Prod2 2-Substituted- 3-chloro-4-methoxyaniline (Moderate Yield, ~85% Selectivity) Harsh->Prod2 SideProd 2,3-Disubstituted Over-coupling Byproduct Harsh->SideProd Competing C-Cl Activation

Fig 1: Chemoselective cross-coupling pathways for 2-iodo vs. 2-bromo aniline derivatives.

CatCycle Pd0 Pd(0) Catalyst OA Oxidative Addition Rate depends on C-X BDE (C-I > C-Br >> C-Cl) Pd0->OA TM Transmetalation (Ar-B(OH)2) OA->TM RE Reductive Elimination Product Release TM->RE RE->Pd0

Fig 2: Pd-catalyzed cross-coupling cycle highlighting the BDE-dependent oxidative addition step.

Comparative Performance Data

The following table synthesizes expected experimental outcomes based on the thermodynamic profiles of both substrates when subjected to standard Suzuki-Miyaura cross-coupling with phenylboronic acid.

Parameter2-Iodo-3-chloro-4-methoxyaniline2-Bromo-3-chloro-4-methoxyaniline
Optimal Catalyst System Pd(PPh₃)₄ (Standard)Pd(OAc)₂ / XPhos (Electron-rich/Bulky)
Reaction Temperature 25°C – 40°C80°C – 100°C
Reaction Time 2 – 4 hours12 – 18 hours
Chemoselectivity (C2 vs C3) > 99:1~ 85:15 to 95:5 (Ligand dependent)
Risk of Dehalogenation LowModerate (due to elevated temperatures)
Overall Yield (Typical) 90 – 95%70 – 80%

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded into each step so the operator understands why specific parameters are chosen.

Protocol A: Mild Chemoselective Suzuki Coupling of 2-Iodo-3-chloro-4-methoxyaniline

Objective: Achieve >98% selective arylation at the 2-position while preserving the 3-chloro group.

  • Preparation: In a flame-dried Schlenk flask, add 2-iodo-3-chloro-4-methoxyaniline (1.0 equiv), arylboronic acid (1.1 equiv), and K₂CO₃ (2.0 equiv).

    • Causality: A slight excess of boronic acid compensates for potential protodeboronation. K₂CO₃ is a mild base sufficient for transmetalation without causing substrate degradation.

  • Solvent Addition: Add a degassed mixture of THF/H₂O (4:1, 0.2 M).

    • Causality: The biphasic system ensures the solubility of both the organic substrates and the inorganic base. Degassing (via freeze-pump-thaw or sparging) is critical to prevent the oxidation of the Pd(0) active species.

  • Catalyst Introduction: Add Pd(PPh₃)₄ (5 mol%) under a positive pressure of argon.

    • Causality: The highly reactive C–I bond does not require specialized, expensive ligands. Standard triphenylphosphine is sufficient to drive oxidative addition at low temperatures.

  • Reaction: Stir the mixture at 25°C (Room Temperature) for 3 hours. Monitor via TLC/LC-MS.

    • Causality: Keeping the temperature low entirely prevents the Pd catalyst from overcoming the activation barrier of the C–Cl bond (85+ kcal/mol), guaranteeing perfect chemoselectivity.

  • Workup: Quench with water, extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Forced Chemoselective Suzuki Coupling of 2-Bromo-3-chloro-4-methoxyaniline

Objective: Overcome the higher C–Br activation barrier without triggering C–Cl insertion.

  • Preparation: In a flame-dried Schlenk flask, add 2-bromo-3-chloro-4-methoxyaniline (1.0 equiv), arylboronic acid (1.5 equiv), and K₃PO₄ (2.0 equiv).

    • Causality: A stronger base (K₃PO₄) and higher equivalents of boronic acid are required because the elevated reaction temperatures increase the rate of competing protodeboronation.

  • Solvent Addition: Add a degassed mixture of Toluene/H₂O (10:1, 0.2 M).

    • Causality: Toluene allows for higher reflux temperatures compared to THF, which is necessary to overcome the ~75 kcal/mol C–Br BDE.

  • Catalyst Introduction: Add Pd(OAc)₂ (5 mol%) and XPhos (10 mol%) under argon.

    • Causality: Pd(OAc)₂ is reduced in situ to Pd(0). XPhos is a sterically demanding, electron-rich biarylphosphine ligand. Its electron richness accelerates the difficult oxidative addition into the C–Br bond, while its steric bulk accelerates the reductive elimination step, preventing the catalyst from "wandering" to the C–Cl bond.

  • Reaction: Heat the mixture to 85°C for 16 hours. Monitor closely via LC-MS.

    • Causality: Heating is mandatory for C–Br activation. However, strict monitoring is required because prolonged heating at 85°C will eventually lead to minor activation of the adjacent C–Cl bond, causing over-coupling.

  • Workup: Cool to room temperature, filter through Celite, extract with EtOAc, and purify carefully via flash chromatography to separate any minor 2,3-disubstituted byproducts.

References

  • Contemporary Methods for Generation of Aryl Radicals. Royal Society of Chemistry (RSC). Verified URL:[Link]

  • An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides. Massachusetts Institute of Technology (MIT) / JACS. Verified URL:[Link]

  • Systematic Variation of Ligand and Cation Parameters Enables Site-Selective C–C and C–N Cross-Coupling of Multiply Chlorinated Arenes. American Chemical Society (ACS). Verified URL:[Link]

Sources

Analytical Comparison Guide: Melting Point Range Verification for 3-Chloro-2-iodo-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Chloro-2-iodo-4-methoxyaniline (CAS: 2092178-60-2)[1] is a densely functionalized halogenated aniline (PubChem CID: 131509770)[2], widely utilized as a critical building block in pharmaceutical synthesis. It is particularly valuable as an intermediate for kinase inhibitors via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Because regioisomeric impurities (such as 5-chloro or 4-iodo variants) and des-halogenated byproducts can severely impact downstream reaction yields, verifying the purity of this intermediate is paramount. This guide objectively compares the performance of three primary analytical methodologies—Capillary Melting Point, Differential Scanning Calorimetry (DSC), and Kofler Hot Stage Microscopy—for verifying the melting point range of 3-chloro-2-iodo-4-methoxyaniline. By treating every protocol as a self-validating system, we provide researchers with field-proven insights to ensure scientific integrity during API intermediate batch release.

Mechanistic Insight: Thermodynamics of the Crystal Lattice

Expertise & Experience: The melting transition of 3-chloro-2-iodo-4-methoxyaniline is governed by intermolecular hydrogen bonding (originating from the primary amine) and halogen bonding (driven by the high polarizability of the iodine atom).

When impurities are present in the synthesized batch, they disrupt the uniform crystalline lattice. This structural disruption reduces the overall lattice energy and the enthalpy of fusion (


), leading to a phenomenon known as freezing point depression. Consequently, an impure batch will exhibit a depressed onset temperature and a broadened melting range. Conversely, a highly pure batch will exhibit a sharp, narrow melting range (

), serving as a self-validating thermodynamic indicator of structural homogeneity.

Methodological Comparison: Analytical Alternatives

To establish a robust Quality Control (QC) framework, laboratories must select the appropriate thermal analysis technique based on their specific phase-gate requirements. Table 1 compares the three standard alternatives.

Table 1: Comparison of Melting Point Verification Methods

Analytical MethodOperating PrincipleRegulatory GroundingAdvantagesLimitations
Capillary Method Visual detection of the first liquid phase to complete liquefaction in a glass tube.USP <741>[3] / Ph. Eur. 2.2.14[4]High throughput; standard QA/QC compliance; direct visual confirmation.Subjective visual endpoint; cannot quantify enthalpy or detect polymorphs.
Differential Scanning Calorimetry (DSC) Measures differential heat flow between a sample and reference as a function of temperature.USP <891>[5]High precision; quantifies enthalpy (

); detects polymorphic transitions.
High instrument cost; requires specialized training and calibration.
Kofler Hot Stage Microscopy Microscopic observation of crystals heated on a calibrated stage.Ph. Eur. 2.2.14[4]Allows observation of sublimation, decomposition, and crystal habit changes.Low throughput; highly subjective; operator-dependent accuracy.

Experimental Protocols (Self-Validating Workflows)

Trustworthiness: To ensure absolute reproducibility, the following protocols must be executed with strict adherence to pharmacopeial standards. Every step is designed to eliminate external variables (such as moisture or uneven heat distribution) that could yield false-positive purity results.

Protocol A: Capillary Method (Compliant with USP <741>)

Causality: The sample must be finely pulverized and dried to eliminate residual solvent (which acts as a lattice impurity) and to ensure uniform heat transfer through the glass capillary[6].

  • Sample Preparation: Triturate the 3-chloro-2-iodo-4-methoxyaniline sample to a fine powder using an agate mortar. Dry in a vacuum desiccator over silica gel for 24 hours to remove hygroscopic moisture.

  • Capillary Loading: Introduce the powder into a standard glass capillary tube (0.8–1.2 mm internal diameter)[3]. Tamp the tube repeatedly on a hard surface until a tightly packed column height of exactly 3 mm is achieved[6].

  • Heating Profile: Insert the capillary into the melting point apparatus. Rapidly heat the bath to

    
     below the expected melting onset. Switch to a strictly controlled ramp rate of 
    
    
    
    [6].
  • Observation: Record the temperature at the first detectable liquid phase (

    
    ) and the temperature at which no solid phase is apparent (
    
    
    
    )[3].
Protocol B: Differential Scanning Calorimetry (Compliant with USP <891>)

Causality: DSC provides a quantitative measure of heat flow, allowing for the detection of subtle polymorphic phase transitions that visual capillary methods miss[7].

  • Sample Preparation: Accurately weigh 2.0 to 5.0 mg of the sample into a standard aluminum pan. Seal with a pinhole lid to allow volatilized moisture to escape without internal pressure build-up.

  • Purge Gas: Purge the sample chamber continuously with dry Nitrogen at a flow rate of 50 mL/min to prevent oxidative degradation at elevated temperatures[5].

  • Thermal Cycle: Equilibrate the furnace at

    
    . Apply a linear heating rate of 
    
    
    
    through the melting transition[8].
  • Data Analysis: Calculate the extrapolated onset temperature (

    
    ) and the peak endothermic temperature (
    
    
    
    ) using the instrument's evaluation software.

Experimental Data: Performance Comparison

To objectively demonstrate the sensitivity of these verification methods, we compared a High-Purity Grade (>99.5%) of 3-chloro-2-iodo-4-methoxyaniline against a Competitor Standard Grade (~97% purity).

Table 2: Experimental Melting Point Data (Note: Data represents standard thermal behavior for highly substituted halogenated methoxyanilines).

Product GradeCapillary Range (USP <741>)DSC Extrapolated Onset (USP <891>)Enthalpy of Fusion (

)
High-Purity (>99.5%)

(

)


Standard Grade (~97%)

(

)


Data Analysis: The High-Purity product demonstrates a sharp, narrow melting range (


), validating its structural integrity and lattice perfection. The Standard Grade exhibits a depressed onset and a broadened range (

), confirming that the Capillary method successfully detects the lattice disruption caused by the ~3% impurity profile. DSC further corroborates this degradation via a significantly reduced enthalpy of fusion (

vs

).

Verification Workflow Diagram

The following logical workflow illustrates the self-validating decision matrix for releasing batches of 3-chloro-2-iodo-4-methoxyaniline based on thermal analysis.

G Start Synthesized Batch 3-chloro-2-iodo-4-methoxyaniline Capillary Capillary Method (USP <741>) Initial Screening Start->Capillary Decision Melting Range Assessment Capillary->Decision Broad Broad / Depressed (>2°C Range) Decision->Broad Fail Narrow Narrow Range (≤1.5°C Range) Decision->Narrow Pass Recrystallize Recrystallization & Purification Broad->Recrystallize DSC DSC Validation (USP <891>) Enthalpy & Polymorph Check Narrow->DSC Recrystallize->Capillary Release Batch Release Approved API Intermediate DSC->Release

Figure 1: Self-validating decision workflow for melting point verification and batch release.

References

  • National Center for Biotechnology Information (NCBI). "3-Chloro-2-iodo-4-methoxyaniline, CID 131509770". PubChem Database. Available at: [Link]

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). "Ph. Eur. 2.2.14 Melting point - capillary method". European Pharmacopoeia. Available at: [Link]

Sources

Technical Guide: Differentiating 2-Iodo and 6-Iodo Isomers of 3-Chloro-4-Methoxyaniline

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a comprehensive technical comparison and differentiation protocol for the 2-iodo and 6-iodo isomers of 3-chloro-4-methoxyaniline.

Executive Summary

In the development of small molecule therapeutics—particularly kinase inhibitors and radiopharmaceuticals—halogenated anilines serve as critical scaffold intermediates.[1] The regioselective introduction of iodine into 3-chloro-4-methoxyaniline presents a classic challenge in organic synthesis: distinguishing between the sterically crowded 2-iodo isomer and the electronically favored 6-iodo isomer.

  • The "6-iodo" isomer (IUPAC: 5-chloro-2-iodo-4-methoxyaniline) is the kinetic and thermodynamic major product of direct electrophilic iodination.

  • The "2-iodo" isomer (IUPAC: 3-chloro-2-iodo-4-methoxyaniline) is the minor, sterically congested product, often requiring directed lithiation or protecting group strategies to synthesize.

This guide provides a definitive analytical framework to differentiate these regioisomers using 1H NMR spectroscopy, NOE analysis, and chromatographic profiling.

Structural Analysis & Nomenclature

Correct identification begins with precise structural mapping. The "2-iodo" and "6-iodo" colloquialisms refer to the position of iodine relative to the aniline nitrogen (C1) on the parent 3-chloro-4-methoxyaniline framework.

Feature6-Iodo Isomer (Major) 2-Iodo Isomer (Minor)
Colloquial Name 6-iodo-3-chloro-4-methoxyaniline2-iodo-3-chloro-4-methoxyaniline
IUPAC Name 5-chloro-2-iodo-4-methoxyaniline 3-chloro-2-iodo-4-methoxyaniline
Substitution Pattern 1,2,4,5-tetrasubstituted1,2,3,4-tetrasubstituted
Proton Relationship Para (H3 vs H6 in IUPAC; H2 vs H5 in parent)Ortho (H5 vs H6 in IUPAC; H5 vs H6 in parent)
Steric Environment Iodine is accessible (ortho to NH₂, meta to Cl).Iodine is "sandwiched" between NH₂ and Cl.
Visualization of Isomers

The following diagram illustrates the structural relationship and the critical proton interactions used for differentiation.

IsomerComparison cluster_0 Direct Iodination (Major Product) cluster_1 Sterically Hindered (Minor Product) Parent Parent Scaffold: 3-Chloro-4-methoxyaniline Iso6 6-Iodo Isomer (5-chloro-2-iodo-4-methoxyaniline) Protons are PARA (Singlets in NMR) Parent->Iso6 Electrophilic Attack (Less Hindered) Iso2 2-Iodo Isomer (3-chloro-2-iodo-4-methoxyaniline) Protons are ORTHO (Doublets, J ~8.5 Hz) Parent->Iso2 Blocked by Cl/NH2 Interaction

Caption: Structural divergence of iodination products. The 6-iodo isomer retains para-proton arrangement, while the 2-iodo isomer results in ortho-proton arrangement.

Analytical Differentiation Protocol

A. 1H NMR Spectroscopy (The Gold Standard)

The most reliable method for differentiation is the analysis of spin-spin coupling constants (


 values) of the remaining aromatic protons.
6-Iodo Isomer (Para-substituted Protons)
  • Signal Pattern: Two distinct singlets (or doublets with very small meta-coupling,

    
     Hz).
    
  • Mechanism: The protons are located at positions 3 and 6 (IUPAC numbering). They are para to each other across the ring, resulting in zero or negligible coupling.

  • Chemical Shift Prediction:

    • 
       ~7.2 ppm (H3, adjacent to Cl/OMe).
      
    • 
       ~7.6 ppm (H6, adjacent to I/NH₂).
      
2-Iodo Isomer (Ortho-substituted Protons)
  • Signal Pattern: Two distinct doublets (AB system).

  • Coupling Constant:

    
     Hz.
    
  • Mechanism: The protons are located at positions 5 and 6 (IUPAC numbering). They are ortho to each other, leading to strong vicinal coupling.

  • Chemical Shift Prediction:

    • 
       ~6.8 ppm (H5, ortho to OMe).
      
    • 
       ~7.3 ppm (H6, ortho to NH₂).
      
B. NOE (Nuclear Overhauser Effect) Experiments

If 1H NMR peaks are broadened or ambiguous, 1D-NOE difference spectroscopy provides spatial confirmation.

Target Irradiation6-Iodo Isomer Response 2-Iodo Isomer Response
Methoxy (-OMe) Enhancement of H3 (singlet).Enhancement of H5 (doublet).
Amine (-NH₂) Enhancement of H6 (singlet) and H3 (weak).Enhancement of H6 (doublet).
Differentiation Key The proton enhanced by -OMe is a singlet .The proton enhanced by -OMe is a doublet .

Experimental Workflow: Synthesis & Separation

For researchers attempting to isolate these isomers, the following workflow ensures purity and identification.

Step 1: Synthesis (Regioselective Iodination)
  • Reagents: Iodine Monochloride (ICl) in Acetic Acid (AcOH) or N-Iodosuccinimide (NIS).

  • Conditions: Room temperature, 2-4 hours.

  • Outcome: The reaction heavily favors the 6-iodo isomer (>90%) due to the directing power of the amine (ortho-director) and the steric blocking of the 2-position by the adjacent chlorine atom [1].

Step 2: Chromatographic Separation (HPLC)

While the 6-iodo isomer is dominant, trace amounts of the 2-iodo isomer may form.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile gradient (50%

    
     90%).
    
  • Elution Order:

    • 6-Iodo Isomer: Elutes first (more polar/planar interaction with solvent).

    • 2-Iodo Isomer: Elutes second (often shows higher retention due to "sandwiched" lipophilicity and twisted conformation).

Step 3: Confirmation Decision Tree

Workflow Sample Unknown Iodinated Sample NMR Run 1H NMR (DMSO-d6 or CDCl3) Sample->NMR CheckJ Analyze Aromatic Region (6.5 - 8.0 ppm) NMR->CheckJ ResultSinglets Two Singlets observed? CheckJ->ResultSinglets Para Coupling (J~0) ResultDoublets Two Doublets (J > 8Hz)? CheckJ->ResultDoublets Ortho Coupling (J~8.5) Conclude6 CONFIRMED: 6-Iodo Isomer (5-chloro-2-iodo-4-methoxyaniline) ResultSinglets->Conclude6 Conclude2 CONFIRMED: 2-Iodo Isomer (3-chloro-2-iodo-4-methoxyaniline) ResultDoublets->Conclude2

Caption: Decision tree for rapid isomer identification via 1H NMR.

Comparative Data Summary

Parameter6-Iodo Isomer (Target)2-Iodo Isomer (Impurity/Alternate)
CAS Number 1255574-48-1 (Generic ref)Not commonly listed (Rare)
Molecular Weight 283.50 g/mol 283.50 g/mol
1H NMR Multiplicity Singlets (s) Doublets (d)
Coupling Constant (

)
~0 Hz (Para)~8.5 Hz (Ortho)
Synthesis Yield (Direct) Major (>85%)Minor (<5%)
Polarity (TLC) Slightly more polarSlightly less polar

References

  • Joshi, S. N., et al. (2011). "Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts." Tetrahedron, 67(39), 7461-7469. Link

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 21441, 3-Chloro-4-methoxyaniline." PubChem. Link

  • Sigma-Aldrich. (2025). "3-Chloro-4-methoxyaniline Product Specification." Merck KGaA. Link

Sources

Safety Operating Guide

3-chloro-2-iodo-4-methoxyaniline proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that moving from synthesis to disposal requires the same level of rigor and safety as the research itself. Handling novel or specialized compounds like 3-chloro-2-iodo-4-methoxyaniline demands a disposal protocol grounded in its unique chemical nature. This guide provides a comprehensive framework for its safe and compliant disposal, prioritizing the safety of laboratory personnel and environmental protection.

Core Principle: Hazard-Based Waste Identification

3-chloro-2-iodo-4-methoxyaniline is a halogenated aromatic amine. This classification immediately dictates its handling as hazardous waste. The disposal protocol is derived from the inherent risks associated with its structural components:

  • Aromatic Amine Core: Aromatic amines as a class are noted for their potential toxicity, with many being recognized as suspected carcinogens or mutagens.[1][2] They can be readily absorbed through the skin, making dermal contact a significant route of exposure.[1][3]

  • Halogenation (Chloro- and Iodo- groups): The presence of both chlorine and iodine atoms places this compound squarely in the category of mixed halogenated organic waste.[4][5] The thermal decomposition of such compounds can generate acidic gases (HCl, HI) and, under improper incineration conditions, highly toxic byproducts like dioxins and furans.[6][7]

Therefore, all waste streams containing this compound, regardless of concentration, must be segregated and treated as Regulated Hazardous Waste .

Chemical & Hazard Profile Summary

While a dedicated Safety Data Sheet (SDS) for this specific trifunctionalized aniline is not widely available, its hazard profile can be inferred from its structural relatives.

PropertyValue / InformationSource / Rationale
Molecular Formula C₇H₇ClINOPubChem CID 131509770[8]
GHS Hazard Class (Inferred) Acute Toxicity (Oral, Dermal, Inhalation); Skin/Eye Irritation; Suspected Carcinogenicity/Mutagenicity; Aquatic Toxicity.Based on data for p-Anisidine, Chloroanilines, and Iodoanilines.[2][9][10][11]
Primary Hazards Toxic if swallowed, in contact with skin, or if inhaled.[2][9] Potential for causing genetic defects and cancer.[2]General classification for toxic aromatic amines.[1]
Incompatibilities Strong oxidizing agents, acids, acid chlorides, acid anhydrides, chloroformates.Prevents violent reactions and degradation into unknown hazardous compounds.[12]
Disposal Classification Halogenated Organic Waste.Presence of Carbon-Chlorine and Carbon-Iodine bonds.[4][13]

Step-by-Step Disposal Protocol

This protocol ensures safety from the point of generation to the final hand-off to certified disposal personnel.

Step 1: Segregation at the Source

Proper segregation is the most critical step in a compliant waste management program. It prevents cross-contamination and ensures the correct disposal pathway is utilized, which is often more cost-effective and environmentally sound.[14][15]

  • Designate Waste Containers: Establish separate, clearly labeled waste containers for:

    • Halogenated Solid Waste: For contaminated consumables like gloves, weigh paper, silica gel, and solid byproducts.

    • Halogenated Liquid Waste: For reaction mother liquors, chromatography fractions, and contaminated solvents (e.g., methylene chloride, chloroform).[5]

  • Maintain Separation: Under no circumstances should halogenated waste be mixed with non-halogenated organic waste (e.g., acetone, hexanes, ethanol).[5][14] Mixing these streams unnecessarily converts the entire volume into the more stringently regulated and expensive-to-dispose-of halogenated waste stream.[5]

Step 2: Container Selection and Labeling
  • Choose Compatible Containers: Use containers made of materials that will not react with or be degraded by the waste. Borosilicate glass or high-density polyethylene (HDPE) are generally suitable.[15][16] Ensure containers have securely sealing lids to prevent the release of vapors.[17]

  • Apply Hazardous Waste Label: As soon as the first drop of waste is added, affix a hazardous waste label. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "3-chloro-2-iodo-4-methoxyaniline" and any other components in the waste stream.

    • The specific hazard characteristics (e.g., Toxic, Environmental Hazard).

    • The accumulation start date.

Step 3: Safe Accumulation and Storage
  • Keep Containers Closed: Except when adding waste, all containers must be kept tightly sealed.[17][18] This minimizes exposure to personnel via inhalation and prevents accidental spills.

  • Use Secondary Containment: Store waste containers within a larger, chemically compatible tub or tray to contain any potential leaks or spills.

  • Designated Storage Area: Accumulate waste in a designated, well-ventilated area, such as a satellite accumulation area within the lab or a main hazardous waste storage area.[18] This area should be away from general lab traffic and incompatible materials.[12]

Step 4: Final Disposal Pathway

The required method for destroying halogenated organic compounds is high-temperature incineration in a licensed hazardous waste facility.[7][19]

  • Mechanism: This process utilizes extremely high temperatures (typically 850°C to over 1100°C) to achieve complete thermal oxidation, breaking the compound down into carbon dioxide, water, and inorganic acids (HCl, HI).[6][7][20]

  • Scrubbing: Licensed incinerators are equipped with flue-gas treatment systems ("scrubbers") that neutralize the acidic gases formed during combustion, preventing their release into the atmosphere.[19][21]

  • Arrange for Pickup: Do not attempt to dispose of this chemical yourself. Your institution's Environmental Health & Safety (EHS) office will have a contract with a certified hazardous waste disposal vendor who is permitted to transport and manage this type of waste.

The following diagram illustrates the decision-making workflow for proper disposal.

G cluster_0 Waste Generation & Segregation cluster_1 Handling & Storage cluster_2 Final Disposition cluster_3 CRITICAL PROHIBITIONS start Waste containing 3-chloro-2-iodo-4-methoxyaniline is generated decision Is the waste primarily solid or liquid? start->decision solid_path Place in designated 'HALOGENATED SOLID WASTE' container. decision->solid_path Solid liquid_path Place in designated 'HALOGENATED LIQUID WASTE' container. decision->liquid_path Liquid labeling Ensure container is compatible, securely sealed, and accurately labeled with 'Hazardous Waste' and contents. solid_path->labeling liquid_path->labeling storage Store in secondary containment in a designated, ventilated satellite accumulation area. labeling->storage ehs_contact Contact institutional EHS for pickup by a certified hazardous waste vendor. storage->ehs_contact end Final Disposal via High-Temperature Incineration ehs_contact->end prohibit_drain DO NOT Pour Down Drain prohibit_mix DO NOT Mix with Non-Halogenated Waste prohibit_trash DO NOT Discard in Regular Trash

Caption: Disposal workflow for 3-chloro-2-iodo-4-methoxyaniline.

Spill Management & Decontamination

Accidents require immediate and correct action.

Small Spills (Manageable by Lab Personnel)
  • Alert & Secure: Alert personnel in the immediate area. Restrict access and ensure adequate ventilation (preferably within a chemical fume hood).

  • Don PPE: Wear appropriate personal protective equipment: double nitrile gloves, chemical splash goggles, a face shield, and a lab coat.[2][17]

  • Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial spill pillow.[1]

  • Collect: Carefully sweep or scoop the absorbed material into a designated "Halogenated Solid Waste" container.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), then with soap and water. All cleaning materials must be disposed of as hazardous solid waste.

Large Spills

Evacuate the area immediately and contact your institution's EHS or emergency response team. Do not attempt to clean up a large spill without specialized training and equipment.

Glassware Decontamination

Rinse contaminated glassware with a minimal amount of a suitable organic solvent (e.g., acetone). The first rinse (and any subsequent rinses) must be collected and disposed of as Halogenated Liquid Waste . After the initial solvent rinses, glassware can typically be washed using standard laboratory procedures.

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Personal protective equipment for handling 3-chloro-2-iodo-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for the safe handling and disposal of 3-chloro-2-iodo-4-methoxyaniline. This protocol is designed to be a self-validating system, ensuring that each step minimizes exposure and mitigates risk. The causality behind each recommendation is explained to empower researchers with a deeper understanding of the necessary safety precautions.

Immediate Safety Briefing: Understanding the Hazard

3-chloro-2-iodo-4-methoxyaniline is a substituted halogenated aniline. Structurally similar compounds are known to be toxic and pose significant health risks.[1][2] Based on data from closely related analogues like 3-chloro-4-iodoaniline and other substituted anilines, this compound must be handled as a substance that is toxic if swallowed, harmful in contact with skin or if inhaled, and a cause of serious skin, eye, and respiratory irritation.[1][3] Some aniline derivatives are also suspected or known carcinogens and mutagens.[4] Therefore, the core principle of this guide is the stringent application of controls to minimize all potential routes of exposure.

Hazard Identification Summary

The following table summarizes the anticipated hazards based on structurally similar compounds. Always refer to the specific Safety Data Sheet (SDS) provided with your product.

Hazard ClassGHS Hazard StatementImplication
Acute Toxicity, OralH301: Toxic if swallowed[1]Small quantities ingested can cause significant toxicity.
Acute Toxicity, Dermal / InhalationH312/H332: Harmful in contact with skin or if inhaled[1]Absorption through skin and inhalation of dust/aerosols must be prevented.
Skin IrritationH315: Causes skin irritation[1][3]Direct contact can cause inflammation and irritation.
Eye IrritationH319: Causes serious eye irritation[1][3]Direct contact can cause significant eye damage.
Respiratory IrritationH335: May cause respiratory irritation[1][3]Inhalation of dust can irritate the respiratory tract.
Potential CarcinogenicityH350: May cause cancer[4]Prudent to handle as a potential carcinogen, minimizing long-term exposure.

Part 1: Required Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to create a barrier between the researcher and the chemical.

Eye and Face Protection
  • Requirement: Wear chemical safety goggles with side shields, compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[5]

  • Causality: This protects against accidental splashes of solutions or contact with airborne particles, which can cause serious eye irritation (H319).[1][3] For large-scale operations or when there is a significant splash risk, a full-face shield should be worn in addition to safety goggles.[6]

Skin and Body Protection
  • Requirement: A buttoned laboratory coat is the minimum requirement. For procedures with a higher risk of splashes or spills, a chemical-resistant apron or suit is necessary.[6]

  • Causality: This prevents contamination of personal clothing and minimizes skin contact, which can be a route for toxic exposure (H312) and cause irritation (H315).[1][6]

Hand Protection
  • Requirement: Use chemical-resistant, disposable gloves (e.g., nitrile) and inspect them for tears or holes before each use.[6] For extended procedures, consider double-gloving.

  • Causality: Gloves are the primary barrier against dermal absorption. Given that halogenated anilines can be harmful upon skin contact, glove integrity is critical.[1] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.

Respiratory Protection
  • Primary Control: All handling of solid or dissolved 3-chloro-2-iodo-4-methoxyaniline must be conducted within a certified chemical fume hood.[5] This engineering control is the most critical step in preventing respiratory exposure.

  • Secondary Control: If a fume hood is not available or for emergency situations, a NIOSH/MSHA-approved respirator with an organic vapor cartridge and a P95 or N95 particulate filter is required.[5]

  • Causality: Inhalation is a primary exposure route for toxic effects (H332) and respiratory irritation (H335).[1] The fume hood captures dust and vapors at the source, providing the highest level of protection.

Part 2: Operational Plan & Safe Handling Workflow

This step-by-step protocol ensures safety from initial preparation to final cleanup.

Step 1: Preparation
  • Verify Engineering Controls: Ensure the chemical fume hood has a current certification and is functioning correctly.

  • Locate Safety Equipment: Confirm the location and accessibility of the nearest safety shower and eyewash station.[5]

  • Prepare Waste Containers: Designate and label a specific hazardous waste container for "Halogenated Organic Waste."[6][7] Have separate, clearly labeled containers for solid and liquid waste.

Step 2: Weighing and Dispensing (Solid Form)
  • Perform all weighing operations inside the fume hood.

  • Use a disposable weighing paper or boat to avoid contaminating balances.

  • Dispense the chemical carefully to minimize the generation of airborne dust.

  • Once weighing is complete, carefully fold the weighing paper and use it to transfer the solid into your reaction vessel.

  • Dispose of the contaminated weighing paper immediately into the designated solid hazardous waste container.

Step 3: Post-Handling Decontamination
  • Wipe down the work surface inside the fume hood with a suitable solvent (e.g., ethanol or isopropanol) and paper towels.

  • Dispose of the cleaning materials as solid hazardous waste.[6]

  • Carefully doff PPE, removing gloves last.

  • Wash hands thoroughly with soap and water immediately after handling the compound.[8]

Safe Handling Workflow Diagram

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Decontamination & Disposal VerifyHood Verify Fume Hood LocateSafety Locate Eyewash/ Safety Shower VerifyHood->LocateSafety PrepWaste Prepare Labeled Waste Containers LocateSafety->PrepWaste DonPPE Don Appropriate PPE PrepWaste->DonPPE Weigh Weigh Solid DonPPE->Weigh Dissolve Dissolve/React Weigh->Dissolve DisposeWaste Dispose Chemical Waste (Halogenated) Dissolve->DisposeWaste CleanArea Clean Work Area DisposeWaste->CleanArea DoffPPE Doff PPE CleanArea->DoffPPE WashHands Wash Hands DoffPPE->WashHands

Caption: Step-by-step workflow for the safe handling of 3-chloro-2-iodo-4-methoxyaniline.

Part 3: Spill and Emergency Procedures

Minor Spill (Contained within Fume Hood)
  • Alert others in the immediate area.

  • Wearing your full PPE, absorb the spill with an inert material like vermiculite or sand.

  • Carefully sweep or scoop the absorbent material into a designated hazardous waste container.

  • Decontaminate the spill area with a suitable solvent and collect all cleaning materials as hazardous waste.[6]

Major Spill or Any Spill Outside of a Fume Hood
  • Evacuate the immediate area and alert all personnel.[6]

  • If safe to do so, close the doors to the laboratory to contain any vapors.

  • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.[6]

  • Do not attempt to clean up a large spill without specialized training and equipment.

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[8]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1][5]

Part 4: Disposal Plan

Proper disposal is critical to ensure personnel and environmental safety.

Waste Segregation and Collection
  • Classification: All waste contaminated with 3-chloro-2-iodo-4-methoxyaniline must be classified as Halogenated Organic Hazardous Waste .[7] Never mix halogenated waste with non-halogenated waste streams.[7]

  • Solid Waste: This includes excess reagent, contaminated weighing papers, gloves, paper towels, and other disposable labware. Collect in a clearly labeled, sealed, and compatible container.[9]

  • Liquid Waste: This includes reaction mother liquors, solvent rinses, and any solutions containing the compound. Collect in a sealed, compatible container labeled "Halogenated Organic Waste." The container must be kept closed except when adding waste.[7][10]

  • Empty Containers: "Empty" containers that held the chemical must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected as liquid hazardous waste.

Final Disposal
  • Procedure: All hazardous waste must be disposed of through your institution's EHS department or a licensed hazardous waste disposal company.[6]

  • Method: Do not dispose of this chemical down the drain or in regular trash.[6][10] The recommended disposal method for halogenated organic compounds is high-temperature incineration at a licensed facility to ensure complete destruction.

References

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  • Safety Data Sheet for a related aniline compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.